molecular formula C6H7ClN2 B082148 (2-Chlorophenyl)hydrazine CAS No. 10449-07-7

(2-Chlorophenyl)hydrazine

Cat. No.: B082148
CAS No.: 10449-07-7
M. Wt: 142.58 g/mol
InChI Key: GHGPIPTUDQZJJS-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)hydrazine is a valuable aromatic hydrazine building block in organic and medicinal chemistry research, primarily serving as a key precursor for the synthesis of nitrogen-containing heterocycles. Its principal research application is in the construction of pyrazole and pyrazoline scaffolds, which are privileged structures in the development of novel bioactive molecules . The compound reacts with various carbonyl systems, such as chalcones and β-diketones, to facilitate the formation of these five-membered heterocyclic rings via cyclization reactions . The resulting pyrazole derivatives are significant targets in pharmaceutical and agrochemical discovery due to their diverse biological activities; research has demonstrated that compounds synthesized from this compound exhibit notable antimicrobial properties . This reagent is instrumental in exploring structure-activity relationships (SAR) and in the development of new molecular entities for investigating antifungal and antibacterial mechanisms . The chlorophenyl moiety can influence the electronic properties and binding interactions of the final heterocyclic compound, making this hydrazine a versatile reagent for generating chemical diversity in research libraries aimed at probing biological pathways and identifying new therapeutic candidates.

Properties

IUPAC Name

(2-chlorophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c7-5-3-1-2-4-6(5)9-8/h1-4,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGPIPTUDQZJJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30866030
Record name (2-Chlorophenyl)hydrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41052-75-9, 10449-07-7
Record name o-Chlorophenylhydrazine hydrochloride
Source ChemIDplus
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Record name (2-chlorophenyl)hydrazine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (2-Chlorophenyl)hydrazine: Chemical Properties, Structure, and Applications

This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, structure, and relevant experimental methodologies. This compound serves as a critical building block in synthetic chemistry, particularly in the development of pharmaceutical intermediates and other bioactive molecules.

Chemical Identity and Structure

This compound, often supplied as its more stable hydrochloride salt, is an aromatic hydrazine derivative. The presence of a chlorine atom on the phenyl ring at the ortho position significantly influences its reactivity and physical properties compared to unsubstituted phenylhydrazine.

Key Identifiers:

  • IUPAC Name: this compound;hydrochloride[1][]

  • Common Synonyms: 2-Chlorophenylhydrazine HCl, o-Chlorophenylhydrazine hydrochloride, 1-(2-Chlorophenyl)hydrazine hydrochloride[1][3][4]

  • CAS Number: 41052-75-9[3][5]

The fundamental structure consists of a hydrazine group (-NHNH₂) attached to a benzene ring, with a chlorine atom substituted at the C2 position.

Caption: Chemical structure of this compound Hydrochloride.

Physicochemical Properties

The properties of this compound are well-documented, with most data referring to the hydrochloride salt due to its enhanced stability. It typically appears as white to slightly yellow crystalline flakes or needles.[3][6]

PropertyValueReference(s)
Molecular Formula C₆H₇ClN₂ · HCl (or C₆H₈Cl₂N₂)[1][][3][5][7]
Molecular Weight 179.05 g/mol [][8]
Melting Point 198-203 °C (with decomposition)[][3][5][6]
Boiling Point 252.1 °C at 760 mmHg[][3]
Density 1.32 g/cm³[][3]
Solubility Soluble in water; sparingly soluble in DMSO; slightly soluble in methanol.[3][6][9]
Appearance White or almost white flakes, needles, or chunks.[3][6]
SMILES (HCl salt) C1=CC=C(C(=C1)NN)Cl.Cl[1]
InChI Key (HCl salt) ADODRSVGNHNKAT-UHFFFAOYSA-N[1][6][8]

Experimental Protocols

Synthesis via Diazotization of 2-Chloroaniline

A common and reliable method for synthesizing arylhydrazines is through the diazotization of the corresponding aniline, followed by reduction.

Methodology:

  • Diazotization: 2-Chloroaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C in an ice-salt bath. A chilled aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the 2-chlorobenzenediazonium chloride solution.

  • Reduction: A freshly prepared solution of sodium sulfite in water is cooled to approximately 5 °C. The cold diazonium salt solution is added rapidly to the stirred sulfite solution.

  • Hydrolysis: The resulting mixture is warmed to 60-70 °C until the color darkens, indicating the formation of the sodium salt of 2-chlorophenylhydrazine-N-sulfonic acid.

  • Acidification: Concentrated hydrochloric acid is added, and the mixture is heated to effect hydrolysis and precipitate this compound as its hydrochloride salt.

  • Isolation and Purification: The reaction mixture is cooled, and the precipitated solid is collected by vacuum filtration. The crude product is washed with a small amount of cold water and can be further purified by recrystallization from a water/HCl mixture to yield pure white crystals.[10]

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process Steps cluster_product Final Product A 2-Chloroaniline in HCl(aq) P1 Diazotization A->P1 B NaNO₂ Solution (0-5 °C) B->P1 C Na₂SO₃ Solution (~5 °C) P2 Reduction C->P2 D Conc. HCl (Heat) P3 Hydrolysis & Precipitation D->P3 P1->P2 Diazonium Salt Intermediate P2->P3 P4 Filtration & Washing P3->P4 Crude Product Slurry P5 Recrystallization P4->P5 Crude Solid Z Pure this compound HCl P5->Z

Caption: General workflow for the synthesis of this compound HCl.

Analytical Characterization by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for assessing the purity of this compound and quantifying impurities, such as positional isomers (e.g., 3- and 4-chlorophenylhydrazine).

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reverse-phase C18 column (e.g., Waters X-Bridge C18) is effective for separating the isomers.[11]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile). The gradient is optimized to achieve baseline separation of all components.

  • Sample Preparation: A standard solution of this compound hydrochloride is prepared in a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Detection: The eluent is monitored at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 240-250 nm).

  • Quantification: The purity is determined by the area percentage of the main peak relative to the total peak area. Impurities can be quantified against reference standards. The detection limits for related impurities are typically in the range of 0.02-0.04%.[11]

G A Prepare Sample (Dissolve in Diluent) D Inject Sample A->D B Prepare Mobile Phase (Aqueous Buffer & Organic Solvent) C Equilibrate HPLC System (C18 Column) B->C C->D E Run Gradient Elution D->E F Detect with UV/PDA Detector E->F G Integrate Peaks & Analyze Data F->G H Report Purity & Impurity Profile G->H

Caption: Experimental workflow for HPLC analysis of this compound.

Reactivity and Applications in Drug Development

This compound is primarily used as a versatile intermediate in organic synthesis. The hydrazine moiety is a potent nucleophile and is central to the formation of heterocyclic structures, which are common scaffolds in medicinal chemistry.

  • Fischer Indole Synthesis: It is a key starting material for the Fischer indole synthesis, reacting with ketones or aldehydes to produce substituted indoles. Indole cores are present in numerous pharmaceuticals, including anti-inflammatory drugs and serotonin receptor agonists.

  • Synthesis of Pyrazoles and Pyrazolines: It reacts with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyls to form pyrazole and pyrazoline derivatives, respectively. These heterocycles are known for a wide range of biological activities. For instance, derivatives have been synthesized and tested for their inhibitory effects on tumor cell growth.[8]

  • Pharmaceutical and Dye Intermediate: It is a documented intermediate in the manufacturing of dyes and various active pharmaceutical ingredients (APIs).[3]

  • Antimicrobial Research: It has been utilized in laboratory studies, such as investigating the mechanisms of intrinsic resistance of Mycobacterium smegmatis to fluoroquinolones, which is relevant to the treatment of tuberculosis.[8]

The logical flow from this chemical building block to a potential therapeutic application often involves its incorporation into a more complex molecular scaffold designed to interact with a specific biological target.

G A This compound B Reaction with Ketone/Aldehyde A->B Fischer Indole Synthesis C Reaction with 1,3-Dicarbonyl Compound A->C Pyrazole Synthesis D Substituted Indole Scaffold B->D E Substituted Pyrazole Scaffold C->E F Lead Compound Generation D->F E->F G Drug Development Pipeline (e.g., Anti-inflammatory, Anti-cancer) F->G

Caption: Logical pathway from chemical intermediate to drug development.

References

A Technical Guide to (2-Chlorophenyl)hydrazine hydrochloride (CAS: 41052-75-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chlorophenyl)hydrazine hydrochloride, identified by CAS number 41052-75-9, is an organic molecular entity that serves as a pivotal intermediate in synthetic organic chemistry.[1][2] Its structure, featuring a hydrazine group attached to a chlorinated benzene ring, makes it a versatile building block, particularly in the synthesis of heterocyclic compounds. This guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, key applications in research and drug development, and essential safety information. The compound is widely used in the manufacturing of pharmaceuticals and dyes, highlighting its industrial significance.[2][3]

Physicochemical and Identification Properties

This compound hydrochloride typically appears as white to slightly yellow or light orange crystalline flakes, needles, or chunks.[2][4][5] It is known to be sensitive to light, air, and moisture.[5] For optimal stability, it should be stored at room temperature (or below 15°C) in a cool, dark, and dry place under an inert atmosphere.[4][5]

Table 1: Physicochemical Data

PropertyValueSource(s)
Molecular Formula C₆H₇ClN₂·HCl (or C₆H₈Cl₂N₂)[1][2]
Molecular Weight 179.04 g/mol [1][2]
Melting Point 198-203 °C (decomposes)[2][4]
Boiling Point 252.1 °C at 760 mmHg[2]
Density 1.32 g/cm³[2]
Flash Point 106.2 °C[2]
Water Solubility Soluble[2]
Other Solubilities Sparingly soluble in DMSO, slightly soluble in Methanol.[4][5]

Table 2: Chemical Identifiers

IdentifierValueSource(s)
CAS Number 41052-75-9[1][2]
IUPAC Name This compound;hydrochloride[1][6]
EC Number 255-194-1[2]
PubChem CID 443287[1][6]
SMILES C1=CC=C(C(=C1)NN)Cl.Cl[1]
InChIKey ADODRSVGNHNKAT-UHFFFAOYSA-N[1]

Synthesis Protocol

The industrial synthesis of this compound hydrochloride is typically achieved through a multi-step process starting from 2-chloroaniline. The workflow involves diazotization, reduction, purification, and final salt formation.

G cluster_workflow Synthesis Workflow A 2-Chloroaniline B Diazotization (NaNO₂, conc. HCl, 0-5°C) A->B C Diazonium Salt Intermediate B->C D Reduction (Zinc Powder, conc. HCl, 15-20°C) C->D E Crude 2-Chlorophenylhydrazine (Base precipitation) D->E F Purification (Activated Carbon, Recrystallization) E->F G Pure 2-Chlorophenylhydrazine Base F->G H Salt Formation (conc. HCl, 60-70°C) G->H I This compound HCl (Final Product) H->I

Fig 1. General synthesis workflow for this compound hydrochloride.
Experimental Methodology

The following protocol is a representative synthesis method.[3]

  • Diazotization: 2-chloroaniline is mixed with concentrated hydrochloric acid (37%) and cooled to a temperature range of 0–5 °C. A 35% aqueous solution of sodium nitrite is added dropwise while maintaining the temperature. The reaction is allowed to proceed for 1 to 1.5 hours.

  • Reduction: To the resulting diazonium salt solution, additional 37% concentrated hydrochloric acid, water, and zinc powder are added. The temperature is maintained between 15–20 °C until the reaction is complete, indicated by the solution turning gray-white. A 20–30% sodium hydroxide solution is then added to adjust the pH to approximately 10, causing the crude 2-chlorophenylhydrazine base to precipitate. The mixture is held at 5 °C for 1–2 hours before filtration.

  • Purification: The crude product is dissolved in water and heated to 60 °C. An appropriate amount of activated carbon is added for decolorization, and the mixture is hot-filtered. The filtrate is cooled to 5 °C to allow the purified base to crystallize, which is then collected by filtration.

  • Salt Formation: The purified 2-chlorophenylhydrazine base is dissolved in 37% hydrochloric acid. The mixture is stirred at 60–70 °C until crystallization begins. After cooling to 20 °C, the final hydrochloride salt is collected by filtration and washed with acetone.

Applications in Research and Drug Development

This compound hydrochloride is a key precursor for synthesizing a variety of heterocyclic scaffolds that are of significant interest in medicinal chemistry.[7][8] Its reactivity allows for the construction of complex molecules with diverse biological activities.

G cluster_applications Role in Heterocyclic Synthesis cluster_products Bioactive Scaffolds cluster_activities Potential Therapeutic Applications A This compound HCl (Building Block) B Pyrazoles / Pyrazolines A->B + 1,3-dicarbonyls C Indoles (via Fischer Synthesis) A->C + ketones/aldehydes D Antifungal Agents B->D E Anti-inflammatory B->E F Anticancer B->F G Antimicrobial B->G C->D C->E C->F C->G

Fig 2. Applications in the synthesis of bioactive heterocyclic compounds.
Key Chemical Reactions

  • Pyrazole/Pyrazoline Synthesis: The compound is used in the synthesis of pyrazoline derivatives.[9] This class of compounds is investigated for a range of biological activities, including potential as cell-growth inhibitors in tumor cells.[9]

  • Fischer Indole Synthesis: Substituted phenylhydrazines are classic starting materials for the Fischer indole synthesis, a robust method for creating the indole ring system, which is a core structure in many natural and synthetic pharmaceutical agents.[7]

Research Applications
  • It has been utilized in microbiological research to study the intrinsic resistance of Mycobacterium smegmatis to fluoroquinolones, which are drugs used in the treatment of Mycobacterium tuberculosis.[9]

  • It serves as a reagent in the preparation of halogen-substituted phenylhydrazine derivatives that have been explored for their antifungal properties.[]

Analytical Data

The structural characterization of this compound hydrochloride is typically performed using standard spectroscopic methods. While specific spectra are proprietary, the availability of reference data from various sources is well-documented.

Table 3: Spectroscopic and Analytical Information

TechniquePurposeAvailable Data Source(s)
¹³C Nuclear Magnetic Resonance (NMR) Confirms the carbon skeleton and chemical environment of each carbon atom.SpectraBase[1]
Infrared Spectroscopy (FTIR/ATR-IR) Identifies functional groups (e.g., N-H, C-N, C-Cl bonds, aromatic ring).SpectraBase[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Determines molecular weight and fragmentation patterns, confirming identity and purity.SpectraBase[1]
High-Performance Liquid Chromatography (HPLC) Assesses purity and quantifies the compound and its potential isomers.TCI,[5][7]

Safety and Handling

This compound hydrochloride is classified as a hazardous substance and must be handled with appropriate precautions.[11][12]

Table 4: GHS Hazard Information

CategoryInformationSource(s)
Pictograms GHS07 (Exclamation Mark), GHS09 (Environment)[9]
Signal Word Warning [9]
Hazard Statements H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.H400: Very toxic to aquatic life.[9]
Precautionary Statements P261: Avoid breathing dust.P273: Avoid release to the environment.P280: Wear protective gloves/protective clothing/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P501: Dispose of contents/container to an approved waste disposal plant.[5][9]
  • Handling: Use in a well-ventilated area, preferably in a fume hood.[12] Avoid all personal contact, including inhalation and contact with skin and eyes.[11][12] Minimize dust generation and accumulation.[12]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves (e.g., nitrile rubber), and eye/face protection (safety goggles).[9][12] A dust mask (e.g., N95) is recommended.[9]

  • Toxicology: The toxicological properties have not been fully investigated.[12] However, it may cause skin sensitization upon contact.[11] There is limited evidence of a carcinogenic effect.[11] Acute exposure to hydrazines, in general, can lead to respiratory tract irritation and potential central nervous system effects.[11][12]

  • Environmental Fate: The material is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[11] Avoid release to the environment.[11]

Conclusion

This compound hydrochloride is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and dye industries. Its utility as a precursor for synthesizing bioactive heterocyclic compounds, such as pyrazoles and indoles, makes it a compound of high interest for drug discovery and development professionals. Proper understanding of its synthesis, reactivity, and handling protocols is essential for its safe and effective use in a research and industrial setting.

References

Synthesis of 2-Chlorophenylhydrazine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and widely utilized synthesis route for 2-chlorophenylhydrazine hydrochloride, a key intermediate in the pharmaceutical and chemical industries. The synthesis is primarily a three-step process commencing with the diazotization of 2-chloroaniline, followed by the reduction of the intermediate diazonium salt, and concluding with the formation and purification of the hydrochloride salt.

Core Synthesis Pathway

The fundamental chemical transformation involves the conversion of an aromatic primary amine (2-chloroaniline) into a hydrazine derivative. This is achieved through the formation of a diazonium salt, which is then selectively reduced to the corresponding hydrazine.

Experimental Protocols

The following protocols are a synthesis of established methodologies.

Step 1: Diazotization of 2-Chloroaniline

The initial step is the conversion of 2-chloroaniline to its diazonium salt. This reaction is conducted at low temperatures to ensure the stability of the diazonium intermediate.

Methodology:

  • 2-chloroaniline is dissolved in concentrated hydrochloric acid and cooled to a temperature range of 0-5°C in an ice bath.

  • A pre-cooled aqueous solution of sodium nitrite is then added dropwise to the 2-chloroaniline solution.

  • The temperature is carefully maintained between 0-5°C throughout the addition, which typically takes 1 to 1.5 hours.

  • The completion of the diazotization reaction can be monitored by testing for the absence of the starting aniline. The resulting solution contains the 2-chlorobenzenediazonium chloride intermediate.

Step 2: Reduction of the Diazonium Salt

The diazonium salt is a versatile intermediate that can be reduced to 2-chlorophenylhydrazine using various reducing agents. Common and effective methods are outlined below.

Methodology using Zinc Powder:

  • To the freshly prepared diazonium salt solution, concentrated hydrochloric acid, water, and zinc powder are added.

  • The reaction temperature is maintained between 15-20°C.

  • The reaction is considered complete when the solution turns from a colored mixture to a gray-white suspension.

  • The pH of the solution is then adjusted to approximately 10 by the addition of a sodium hydroxide solution, which precipitates the crude 2-chlorophenylhydrazine.

Alternative Methodology using Sodium Bisulfite:

  • In a separate vessel, an aqueous solution of sodium bisulfite is prepared.

  • The cold diazonium salt solution is added portion-wise to the sodium bisulfite solution, while controlling the temperature.

  • The reaction mixture is then slowly heated to around 45°C and maintained for about an hour to ensure complete reduction.

  • Cooling the mixture to 0-5°C will induce the crystallization of the product.

Step 3: Purification and Hydrochloride Salt Formation

The crude 2-chlorophenylhydrazine is purified and converted to its more stable hydrochloride salt.

Methodology:

  • The crude 2-chlorophenylhydrazine is filtered and then dissolved in hot water (approximately 60°C).

  • Activated carbon is added to the solution to decolorize it, and the mixture is stirred for about 20 minutes.

  • The hot solution is filtered to remove the activated carbon and other insoluble impurities.

  • The filtrate is then cooled to 5°C to allow for the recrystallization of the purified 2-chlorophenylhydrazine.

  • The purified product is filtered and then dissolved in 37% hydrochloric acid.

  • The solution is stirred at 60-70°C until crystallization of the hydrochloride salt is observed.

  • The mixture is then cooled to 20°C, and the 2-chlorophenylhydrazine hydrochloride is collected by filtration.

  • The final product is washed with a suitable solvent like acetone and dried.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of chlorophenylhydrazine hydrochlorides, including data for the closely related 4-chloro isomer which provides a benchmark for expected yields and purity.

ParameterValueCompoundSource
Diazotization
Starting Material2-Chloroaniline2-chlorophenylhydrazine HCl[1]
Acid37% Hydrochloric Acid2-chlorophenylhydrazine HCl[1]
Diazotizing Agent35% Sodium Nitrite Solution2-chlorophenylhydrazine HCl[1]
Temperature0-5°C2-chlorophenylhydrazine HCl[1]
Reaction Time1-1.5 hours2-chlorophenylhydrazine HCl[1]
Reduction
Reducing AgentZinc Powder2-chlorophenylhydrazine HCl[1]
Temperature15-20°C2-chlorophenylhydrazine HCl[1]
pH after reduction~102-chlorophenylhydrazine HCl[1]
Purification & Salt Formation
Purification MethodRecrystallization with activated carbon2-chlorophenylhydrazine HCl[1]
Salt Formation Acid37% Hydrochloric Acid2-chlorophenylhydrazine HCl[1]
Final Product Purity>98.0% (HPLC)2-chlorophenylhydrazine HCl
Overall Yield & Purity (Analog)
Overall Yield96.1%4-chlorophenylhydrazine HCl[2]
Final Product Purity99.5%4-chlorophenylhydrazine HCl[2]

Mandatory Visualization

The following diagrams illustrate the logical workflow of the synthesis process.

Synthesis_Workflow cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_intermediate Intermediate cluster_reduction Step 2: Reduction cluster_crude Crude Product cluster_purification Step 3: Purification & Salt Formation cluster_final Final Product 2-Chloroaniline 2-Chloroaniline Diazotization Diazotization (HCl, NaNO2, 0-5°C) 2-Chloroaniline->Diazotization 2-Chlorobenzenediazonium\nChloride 2-Chlorobenzenediazonium Chloride Diazotization->2-Chlorobenzenediazonium\nChloride Reduction Reduction (e.g., Zn/HCl or NaHSO3) 2-Chlorobenzenediazonium\nChloride->Reduction Crude 2-Chlorophenylhydrazine Crude 2-Chlorophenylhydrazine Reduction->Crude 2-Chlorophenylhydrazine Purification Purification (Recrystallization, Activated Carbon) Crude 2-Chlorophenylhydrazine->Purification Salt_Formation Salt Formation (Conc. HCl) Purification->Salt_Formation 2-Chlorophenylhydrazine\nHydrochloride 2-Chlorophenylhydrazine Hydrochloride Salt_Formation->2-Chlorophenylhydrazine\nHydrochloride

Caption: Synthesis workflow for 2-chlorophenylhydrazine hydrochloride.

Experimental_Workflow Start Start: 2-Chloroaniline in HCl Add_NaNO2 Add NaNO2 solution at 0-5°C Start->Add_NaNO2 Diazonium_Salt Formation of 2-Chlorobenzenediazonium Chloride Add_NaNO2->Diazonium_Salt Reduction Reduce with Zn/HCl or NaHSO3 Diazonium_Salt->Reduction Crude_Hydrazine Precipitate Crude 2-Chlorophenylhydrazine Reduction->Crude_Hydrazine Purify Recrystallize with Activated Carbon Crude_Hydrazine->Purify Pure_Hydrazine Isolate Pure 2-Chlorophenylhydrazine Purify->Pure_Hydrazine Add_HCl Dissolve in Conc. HCl Pure_Hydrazine->Add_HCl Final_Product Crystallize and Isolate 2-Chlorophenylhydrazine Hydrochloride Add_HCl->Final_Product

Caption: Detailed experimental workflow for the synthesis.

References

Physical properties of (2-Chlorophenyl)hydrazine flakes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of (2-Chlorophenyl)hydrazine Flakes

Introduction

This technical guide provides a comprehensive overview of the core physical properties of this compound. The commercially available form of this compound is typically this compound hydrochloride, which is often supplied as flakes.[1][2] This document details its key physical characteristics, outlines the experimental protocols for their determination, and is intended for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound hydrochloride is an organic molecular entity with applications as an intermediate in the synthesis of dyes and pharmaceuticals.[1] Its stability under normal storage conditions at room temperature in closed containers makes it a practical compound for laboratory use.[1]

Data Presentation: Summary of Physical Properties

The quantitative physical properties of this compound hydrochloride are summarized in the table below for clear reference and comparison.

PropertyValueSource(s)
Molecular Formula C₆H₇ClN₂·HCl[1]
Molecular Weight 179.04 g/mol [3][4]
Appearance White or almost white flakes; white to slightly yellow crystalline needles or chunks.[1][2]
Melting Point 198-203 °C (with decomposition)[1][2][5]
Boiling Point 252.1°C at 760 mmHg[1]
Density 1.32 g/cm³[1]
Flash Point 106.2°C[1]
Solubility Water: Soluble[1][2][4][6]Methanol: Slightly Soluble to Soluble[2][6]DMSO: Sparingly Soluble[2][1][2][4][6]

Experimental Protocols

Detailed methodologies for determining the key physical properties of chemical compounds like this compound are provided below. These protocols are standard in organic chemistry for material characterization.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.[7] Pure crystalline solids exhibit a sharp melting point range, typically 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.

Methodology:

  • Sample Preparation: Ensure the this compound flakes are completely dry. If necessary, crush the sample into a fine powder using a mortar and pestle.[8][9]

  • Capillary Tube Packing: Gently press the open end of a capillary tube into the powdered sample. A small amount of the substance is sufficient. Tap the sealed end of the tube on a hard surface or drop it through a long glass tube to compact the material to a height of 2-4 mm.[9][10]

  • Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.[8][10]

  • Heating and Observation:

    • For an unknown compound, perform a rapid initial heating (10-20°C per minute) to determine an approximate melting range.[9]

    • Allow the apparatus to cool to at least 10-15°C below the approximate melting point.[9]

    • Prepare a new sample and heat it slowly, at a rate of about 1-2°C per minute, as the temperature approaches the expected melting point.[9]

  • Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.[9]

Solubility Determination

Solubility tests provide valuable information about the polarity and functional groups present in a molecule.[11][12] The general principle "like dissolves like" is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[12]

Methodology:

  • Sample and Solvent Measurement: In a small test tube, place a pre-weighed amount of the compound (e.g., 25 mg) or a measured volume (e.g., 0.05 mL).[11]

  • Solvent Addition: Add a specific volume of the chosen solvent (e.g., 0.75 mL) to the test tube in small portions.[11]

  • Mixing: After each addition, shake the test tube vigorously for a set period (e.g., 10-60 seconds) to ensure thorough mixing.[11][13]

  • Observation: Observe the mixture to determine if the compound has completely dissolved. If all but a few granules have dissolved, it can be considered soluble.[13] If two distinct layers form with liquid samples, they are deemed immiscible.[13]

  • Systematic Testing: This procedure should be repeated with a range of solvents to create a complete solubility profile. A common testing hierarchy is:

    • Water

    • 5% Sodium Hydroxide (NaOH) solution

    • 5% Sodium Bicarbonate (NaHCO₃) solution

    • 5% Hydrochloric Acid (HCl) solution

    • Organic solvents like diethyl ether or ethanol.[11][14]

  • pH Testing for Water-Soluble Compounds: If the compound is soluble in water, test the resulting solution with litmus or pH paper to determine if it is acidic or basic.[14][15]

Mandatory Visualization

The following diagram illustrates a standard workflow for the physical characterization of a chemical sample.

G Sample_Prep Sample Preparation (Drying, Grinding) Visual_Inspect Visual Inspection (Color, Form) Sample_Prep->Visual_Inspect MP_Analysis Melting Point Analysis Visual_Inspect->MP_Analysis Sol_Assay Solubility Assay (Aqueous & Organic) Visual_Inspect->Sol_Assay Data_Comp Data Compilation & Comparison MP_Analysis->Data_Comp Sol_Assay->Data_Comp Purity_Assess Purity Assessment Data_Comp->Purity_Assess Conclusion Final Characterization Purity_Assess->Conclusion

Caption: Workflow for Physical Property Characterization.

References

(2-Chlorophenyl)hydrazine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (2-Chlorophenyl)hydrazine for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a significant chemical intermediate in various synthetic and pharmaceutical applications. The document details its fundamental chemical properties, analytical methodologies for its characterization, and its role in synthetic chemistry, with a focus on information relevant to researchers, scientists, and professionals in drug development.

Core Properties of this compound

This compound is commonly handled and available as its hydrochloride salt, which enhances its stability. It serves as a crucial building block in the synthesis of more complex molecules, particularly heterocyclic compounds that form the backbone of many pharmaceutical agents.[]

Physicochemical Data

The key quantitative data for this compound hydrochloride are summarized in the table below for easy reference and comparison.

PropertyValueCitations
Chemical Formula C6H7ClN2 · HCl (or C6H8Cl2N2)[2][3][4]
Molecular Weight 179.04 g/mol [2][3]
Alternate Molecular Weight 179.05 g/mol [4][5]
Appearance White to slightly yellow crystalline needles or chunks[3]
Melting Point 200-203 °C (decomposes)[4]
CAS Number 41052-75-9[4][5]

Synthesis and Applications

This compound is a valuable intermediate in organic synthesis. It is utilized in the production of dyes and as a precursor in various pharmaceutical manufacturing processes.[3][6] One notable application is in the synthesis of pyrazoline derivatives.[4] Furthermore, it has been used in studies related to the intrinsic resistance of Mycobacterium smegmatis to fluoroquinolones, which are treatments for Mycobacterium tuberculosis.[4]

Experimental Protocols

Accurate analysis and quality control are paramount when using this compound in research and drug development. High-Performance Liquid Chromatography (HPLC) is a standard method for separating and quantifying this compound from its positional isomers and other impurities.[7]

Protocol: Isomer Separation by Reverse-Phase HPLC

This protocol outlines a method for the separation and analysis of chlorophenylhydrazine isomers, which is critical for ensuring the purity of the starting material in a synthesis workflow.[7]

Objective: To separate and quantify this compound from its isomers (e.g., 3-CPH, 4-CPH) and related impurities like 4-Chloroaniline.

Materials and Equipment:

  • Shimadzu LC-PDA system (or equivalent) with Lab Solutions software[7]

  • Waters X-Bridge C18 column (250 mm × 4.6 mm, 3.5 µm)[7]

  • This compound sample and standards

  • Diluent: 0.2% Ortho-Phthalaldehyde (OPA) in water and acetonitrile (75:25, v/v)[7]

  • Mobile Phase A: Buffer solution

  • Mobile Phase B: Acetonitrile and Water

  • Rinse Solution: Water and acetonitrile (20:80, v/v)[7]

Methodology:

  • Sample Preparation: Prepare a working solution of the this compound sample at a concentration of 0.5 mg/mL in the specified diluent.[7]

  • Chromatographic Conditions:

    • Flow Rate: 0.6 mL/min[7]

    • Injection Volume: 5 µL[7]

    • Column: Waters X-Bridge C18 (250 mm × 4.6 mm, 3.5 µm)[7]

    • Detection: PDA detector

    • Total Analysis Time: 65 minutes[7]

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject 5 µL of the prepared sample solution into the HPLC system.[7]

    • Run the gradient elution program to separate the components.

    • Monitor the elution profile and record the chromatogram.

    • Identify and quantify the peaks corresponding to this compound and its impurities by comparing their retention times with those of standard solutions. The retention time for 2-CPH has been observed at approximately 23.1 minutes under specific conditions.[7]

Visualized Workflow

The following diagram illustrates the logical workflow for the analytical quality control of a this compound sample using HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start: Receive (2-CPH) Sample dissolve Dissolve Sample in Diluent (0.5 mg/mL) start->dissolve inject Inject 5µL into HPLC System dissolve->inject Prepared Sample separate Isocratic/Gradient Elution (65 min run) inject->separate detect PDA Detection separate->detect acquire Acquire Chromatogram detect->acquire Raw Data process Integrate Peaks & Compare Retention Times acquire->process quantify Quantify Purity & Impurities process->quantify end End: Purity Report quantify->end

Caption: Logical workflow for HPLC-based purity analysis of this compound.

References

(2-Chlorophenyl)hydrazine: A Technical Guide to Its Solubility in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chlorophenyl)hydrazine and its hydrochloride salt are important intermediates in organic synthesis, particularly in the creation of pharmaceuticals and other bioactive molecules. A thorough understanding of the solubility of these compounds in common laboratory solvents, such as dimethyl sulfoxide (DMSO) and methanol, is critical for reaction optimization, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the available solubility information for this compound, outlines detailed experimental protocols for precise solubility determination, and presents logical workflows for addressing solubility challenges.

Core Concepts in Solubility for Drug Development

The solubility of a compound is a crucial physicochemical property that influences its bioavailability and therapeutic efficacy. In the context of drug development, poor solubility can lead to challenges in formulation, inaccurate results in biological assays, and ultimately, the failure of a promising drug candidate. Therefore, a comprehensive characterization of a compound's solubility profile in various solvents is a fundamental step in the research and development process.

Solubility Data for this compound Hydrochloride

Quantitative, experimentally determined solubility data for this compound in a wide array of organic solvents is not extensively available in peer-reviewed literature. However, qualitative descriptions from various chemical suppliers and safety data sheets provide a general understanding of its solubility. The hydrochloride salt is the more commonly available form.

CompoundSolventQualitative SolubilitySource
This compound hydrochlorideDimethyl Sulfoxide (DMSO)Sparingly Soluble[1]
This compound hydrochlorideMethanolSlightly Soluble / Soluble[1][2]
This compound hydrochlorideWaterSoluble[3]

Note: The descriptive terms for solubility can be subjective and may vary between suppliers.

Experimental Protocols for Solubility Determination

Given the limited availability of quantitative data, researchers are encouraged to determine the solubility of this compound under their specific experimental conditions. The following are standard and reliable methods for this purpose.

Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining the equilibrium solubility of a compound. It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent (DMSO or methanol) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid should be clearly visible.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A shaker or rotator is recommended for consistent agitation.

  • Phase Separation: After equilibration, allow the mixture to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Centrifugation at a controlled temperature can be used to accelerate this process.

  • Sampling: Carefully withdraw a known volume of the clear supernatant, ensuring that no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm) is a critical step to remove any remaining microparticulates.

  • Quantification: Analyze the concentration of this compound in the filtered supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry against a standard curve.

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in the chosen solvent at the specified temperature.

G cluster_0 Shake-Flask Method Workflow A 1. Add excess this compound to solvent B 2. Agitate at constant temperature (24-72 hours) A->B Equilibration C 3. Allow solid to settle (or centrifuge) B->C Phase Separation D 4. Withdraw and filter supernatant C->D Sampling E 5. Quantify concentration (e.g., HPLC, UV-Vis) D->E Analysis F 6. Equilibrium Solubility Determined E->F Result

Shake-Flask Method Workflow
Thermodynamic Solubility Determination via UV-Vis Spectrophotometry

For compounds with a chromophore, UV-Vis spectrophotometry offers a rapid and convenient method for solubility determination, often used in higher-throughput settings.

Methodology:

  • Standard Curve Generation:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Measure the absorbance of each standard at its wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

  • Saturated Solution Preparation: Prepare a saturated solution as described in steps 1 and 2 of the Shake-Flask Method.

  • Sample Preparation and Analysis:

    • After phase separation (step 3 of the Shake-Flask Method), withdraw and filter a sample of the supernatant.

    • Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the standard curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Concentration Calculation: Use the calibration curve to determine the concentration of the diluted sample.

  • Solubility Calculation: Multiply the concentration of the diluted sample by the dilution factor to obtain the solubility of the original saturated solution.

Logical Workflow for Addressing Solubility Issues in Experimental Assays

In many research applications, particularly in drug screening, compounds are often dissolved in a stock solution (typically 100% DMSO) and then diluted into an aqueous assay buffer. This can lead to precipitation of the compound. The following workflow can be used to troubleshoot such issues.

G cluster_1 Troubleshooting Compound Precipitation in Assays Start Compound precipitates upon dilution from DMSO stock Check_DMSO Is final DMSO concentration <= 0.5% and non-toxic to the system? Start->Check_DMSO Lower_Conc Lower the final compound concentration Check_DMSO->Lower_Conc Yes Alternative_Solvents Consider alternative co-solvents (e.g., Ethanol) with appropriate toxicity controls Check_DMSO->Alternative_Solvents No Intermediate_Dilution Use an intermediate dilution step (e.g., 50% DMSO/ 50% aqueous buffer) Lower_Conc->Intermediate_Dilution Still precipitates Success Precipitation resolved Lower_Conc->Success Intermediate_Dilution->Alternative_Solvents Still precipitates Intermediate_Dilution->Success Alternative_Solvents->Success

Troubleshooting Compound Precipitation

Conclusion

References

Spectroscopic Analysis of (2-Chlorophenyl)hydrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for (2-Chlorophenyl)hydrazine, a crucial building block in the synthesis of various pharmaceutical and chemical entities. The document details its spectral characteristics in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to aid in the replication and validation of this data.

Spectroscopic Data Summary

The following sections summarize the essential spectroscopic data for this compound. For clarity, the data is presented for the hydrochloride salt form, which is common commercially.

¹H Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum provides insight into the proton environment of the molecule. The data presented below is for this compound hydrochloride, typically recorded in a deuterated solvent like DMSO-d₆.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~10.4Broad Singlet-3H-NH-NH₂⁺
~7.45Doublet of DoubletsJ = 7.8, 1.5 Hz1HAr-H (H6)
~7.30Triplet of DoubletsJ = 7.8, 1.5 Hz1HAr-H (H4)
~7.10Doublet of DoubletsJ = 7.8, 1.5 Hz1HAr-H (H3)
~6.95Triplet of DoubletsJ = 7.8, 1.5 Hz1HAr-H (H5)

Note: The chemical shifts of the hydrazine protons (-NH-NH₂⁺) are highly dependent on solvent, concentration, and temperature, and often appear as a broad, exchangeable peak.

¹³C Nuclear Magnetic Resonance (NMR) Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The following are predicted chemical shifts for the aromatic carbons of this compound.

Predicted Chemical Shift (δ) ppmCarbon Assignment
~143.5C2 (C-NHNH₂)
~131.0C4
~129.5C6
~128.0C5
~121.0C1 (C-Cl)
~119.5C3

Note: This data is predicted based on substituent effects on a benzene ring. Actual experimental values may vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy Data

The FT-IR spectrum identifies the functional groups present based on their vibrational frequencies. The following peaks are characteristic of this compound hydrochloride.[1]

Wavenumber (cm⁻¹)IntensityAssignment
3205.40Strong, BroadN-H stretching (hydrazine salt)
2988.5, 2688.4Medium, BroadN⁺-H stretching (ammonium salt)
1584.0StrongC=C aromatic ring stretching
1496.4StrongC=C aromatic ring stretching
1098.6MediumC-N stretching
873.2, 818.6StrongC-H out-of-plane bending (aromatic)
649.1MediumC-Cl stretching
482.53MediumSkeletal vibrations
Mass Spectrometry (MS) Data

Mass spectrometry provides information on the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and structure. The data below is predicted for the free base of this compound under Electron Ionization (EI).

m/z RatioPredicted Relative IntensityAssignment
144Medium[M+2]⁺• Molecular ion (³⁷Cl isotope)
142High[M]⁺• Molecular ion (³⁵Cl isotope)
113High[C₆H₄Cl]⁺ (³⁷Cl isotope), loss of •N₂H₃
111Very High (Base Peak)[C₆H₄Cl]⁺ (³⁵Cl isotope), loss of •N₂H₃
76Medium[C₆H₄]⁺, loss of Cl from m/z 111
75Medium[C₆H₃]⁺, loss of HCl from M⁺•

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 10-15 mg of this compound hydrochloride and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to the DMSO-d₆ lock signal.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

    • Acquire 16 scans for adequate signal-to-noise ratio.

    • Process the data with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform.

    • Reference the spectrum to the residual DMSO peak at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0-160 ppm.

    • Use a 45-degree pulse angle with a relaxation delay of 5 seconds.

    • Acquire a sufficient number of scans (e.g., 1024) for good signal intensity.

    • Process the data with an exponential multiplication (line broadening of 1.0 Hz) and Fourier transform.

    • Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

FT-IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (~1-2 mg) of dry this compound hydrochloride with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (8-10 tons) to form a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample chamber.

    • Place the KBr pellet in the sample holder of an FT-IR spectrometer.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry Protocol
  • Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an Electron Ionization (EI) source.

  • Sample Preparation: Prepare a dilute solution of this compound (free base) in a suitable solvent like methanol or dichloromethane (1 mg/mL). Note: Analysis of the hydrochloride salt may require derivatization or a different injection technique.

  • GC Separation:

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection: Inject 1 µL of the sample solution in splitless mode.

    • Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: Maintain at 230°C.

    • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Compound: This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR Prep_MS Dilute in Volatile Solvent (for GC-MS) Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS GC-MS System Prep_MS->MS Data_NMR Chemical Shifts (δ) Coupling Constants (J) NMR->Data_NMR Data_IR Wavenumbers (cm⁻¹) Functional Groups IR->Data_IR Data_MS Mass-to-Charge (m/z) Fragmentation Pattern MS->Data_MS Final_Structure Structure Elucidation & Data Archiving Data_NMR->Final_Structure Data_IR->Final_Structure Data_MS->Final_Structure

General workflow for spectroscopic analysis.

References

In-Depth Technical Guide to the Core Reactions of (2-Chlorophenyl)hydrazine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of the principal synthetic transformations of (2-chlorophenyl)hydrazine, this document provides detailed experimental protocols, quantitative data, and visual representations of key reactions and biological pathways. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug discovery and development.

This compound is a versatile chemical intermediate of significant interest in the synthesis of a wide array of heterocyclic compounds, many of which form the core scaffolds of medicinally important molecules. Its utility stems from the reactive hydrazine moiety, which readily participates in cyclization and condensation reactions, and the influence of the ortho-chloro substituent on the reactivity and properties of the resulting products. This guide delves into the fundamental reactions of this compound, with a particular focus on the Fischer indole synthesis and the formation of pyrazole derivatives, providing practical experimental details and insights into the biological relevance of the synthesized compounds.

Key Synthetic Transformations

The primary reactions involving this compound are centered around the construction of nitrogen-containing heterocyclic rings. The Fischer indole synthesis, a cornerstone of heterocyclic chemistry, allows for the direct synthesis of 7-chloroindoles. Additionally, condensation reactions with 1,3-dicarbonyl compounds provide a straightforward route to 1-(2-chlorophenyl)-substituted pyrazoles.

Fischer Indole Synthesis: A Gateway to 7-Chloroindoles

The Fischer indole synthesis is a classic and widely utilized method for the preparation of indoles from arylhydrazines and carbonyl compounds under acidic conditions.[1][2][3] When this compound is employed, this reaction provides direct access to 7-chloroindoles, a structural motif present in various biologically active molecules. The general mechanism involves the acid-catalyzed reaction of the hydrazine with an aldehyde or ketone to form a hydrazone, which then undergoes a[4][4]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole ring.[1]

This protocol details the synthesis of 7-chloro-2,3-dimethyl-1H-indole from this compound and 2-butanone.

Materials:

  • This compound hydrochloride

  • 2-Butanone (Methyl ethyl ketone)

  • Glacial Acetic Acid

  • Ethanol

  • Ice

  • Water

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve this compound hydrochloride (1 equivalent) in a minimal amount of warm ethanol. To this solution, add 2-butanone (1.2 equivalents) and a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 2-3 hours. The formation of the hydrazone can be monitored by thin-layer chromatography (TLC).

  • Cyclization: Once hydrazone formation is complete, add an excess of glacial acetic acid to the reaction mixture to act as both the solvent and the catalyst for the cyclization step. Heat the mixture to reflux (approximately 118°C) and maintain this temperature for 4-6 hours. The reaction will typically turn dark in color.

  • Work-up and Isolation: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice water. The crude product should precipitate. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 7-chloro-2,3-dimethyl-1H-indole by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.

The yields and reaction conditions for the Fischer indole synthesis can vary depending on the specific ketone and the acid catalyst used.

KetoneAcid CatalystReaction Temperature (°C)Reaction Time (h)Yield (%)Reference
2-ButanoneAcetic AcidReflux (~118)4-660-70[5]
CyclohexanoneAcetic AcidReflux (~118)5~65[6]
AcetonePolyphosphoric Acid1002~55[1]
Pyrazole Synthesis: Formation of 1-(2-Chlorophenyl)-pyrazoles

The reaction of hydrazines with 1,3-dicarbonyl compounds is a fundamental and efficient method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis. This compound reacts readily with compounds such as pentane-2,4-dione (acetylacetone) or ethyl acetoacetate to yield 1-(2-chlorophenyl)-substituted pyrazoles. These pyrazole derivatives are of significant interest due to their wide range of pharmacological activities, including anticancer and antimicrobial properties.[7][8]

This protocol describes the synthesis of 1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole from this compound and pentane-2,4-dione.

Materials:

  • This compound hydrochloride

  • Pentane-2,4-dione (Acetylacetone)

  • Ethanol

  • Water

  • Sodium Acetate

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound hydrochloride (1 equivalent) in a mixture of ethanol and water.

  • Add sodium acetate (1.1 equivalents) to the solution to neutralize the hydrochloride and liberate the free hydrazine.

  • Cool the mixture in an ice bath and add pentane-2,4-dione (1 equivalent) dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • The product will often precipitate from the reaction mixture. If not, the reaction mixture can be diluted with water to induce precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and air dry.

  • The crude product can be recrystallized from ethanol to yield pure 1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole.[9][10][11]

1,3-Dicarbonyl CompoundSolventReaction Temperature (°C)Reaction Time (h)Yield (%)Reference
Pentane-2,4-dioneEthanol/WaterRoom Temperature2-477-81[9]
Ethyl AcetoacetateEthanolReflux3~85[12]
1,3-Diphenylpropane-1,3-dioneAcetic AcidReflux6~70[13]

Other Key Cyclization Reactions

Beyond the Fischer indole and Knorr pyrazole syntheses, this compound can participate in other important cyclization reactions to form a variety of heterocyclic systems.

Synthesis of Pyridazinones

Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group. They can be synthesized by the reaction of hydrazines with γ-ketoacids or their derivatives. The reaction of this compound with a suitable γ-ketoacid, followed by cyclization, would lead to the formation of an N-(2-chlorophenyl)pyridazinone. These compounds are known to exhibit a range of biological activities.

Biological Significance and Signaling Pathways

Derivatives of this compound, particularly the resulting 7-chloroindoles and 1-(2-chlorophenyl)pyrazoles, have garnered significant attention in medicinal chemistry due to their diverse biological activities.

Antimicrobial and Antitumor Activities

7-Chloroindoles have demonstrated notable antimicrobial and antibiofilm activities, particularly against pathogenic bacteria like Vibrio parahaemolyticus and uropathogenic Escherichia coli.[4][14][15][16] The mechanism of action is believed to involve disruption of the bacterial cell membrane and inhibition of virulence factors.[14]

1-(2-Chlorophenyl)pyrazole derivatives have emerged as a promising class of anticancer agents.[7][8][17] Studies have shown that these compounds can induce apoptosis (programmed cell death) in cancer cells and arrest the cell cycle.[18] One of the proposed mechanisms involves the generation of reactive oxygen species (ROS) within the cancer cells, leading to oxidative stress and subsequent cell death.[18] Some pyrazole derivatives have also been shown to inhibit tubulin polymerization, a critical process for cell division, making them attractive targets for cancer therapy.[7][19]

Visualizing Reaction Mechanisms and Biological Pathways

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product 2_Chlorophenylhydrazine 2_Chlorophenylhydrazine Hydrazone_Formation Hydrazone Formation (Acid Catalyst) 2_Chlorophenylhydrazine->Hydrazone_Formation Ketone_Aldehyde Ketone or Aldehyde Ketone_Aldehyde->Hydrazone_Formation Tautomerization Tautomerization to Enehydrazine Hydrazone_Formation->Tautomerization Sigmatropic_Rearrangement [3,3]-Sigmatropic Rearrangement Tautomerization->Sigmatropic_Rearrangement Cyclization_Elimination Cyclization and NH3 Elimination Sigmatropic_Rearrangement->Cyclization_Elimination 7_Chloroindole 7-Chloroindole Cyclization_Elimination->7_Chloroindole

Caption: Workflow of the Fischer Indole Synthesis.

Anticancer Mechanism of 1-(2-Chlorophenyl)pyrazole Derivatives

Anticancer_Mechanism Pyrazole 1-(2-Chlorophenyl)pyrazole Derivative Cancer_Cell Cancer Cell Pyrazole->Cancer_Cell Enters ROS Increased Reactive Oxygen Species (ROS) Cancer_Cell->ROS Cell_Cycle_Arrest Cell Cycle Arrest Cancer_Cell->Cell_Cycle_Arrest Tubulin Inhibition of Tubulin Polymerization Cancer_Cell->Tubulin Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis_Pathway Activation of Apoptotic Pathways (e.g., Caspases) Oxidative_Stress->Apoptosis_Pathway Apoptosis Apoptosis (Programmed Cell Death) Apoptosis_Pathway->Apoptosis Cell_Cycle_Arrest->Apoptosis Tubulin->Cell_Cycle_Arrest

Caption: Proposed anticancer mechanism of pyrazole derivatives.

Conclusion

This compound stands as a pivotal starting material for the synthesis of a diverse range of heterocyclic compounds with profound implications for medicinal chemistry and drug development. The Fischer indole synthesis and Knorr pyrazole synthesis represent robust and versatile methods for constructing 7-chloroindole and 1-(2-chlorophenyl)pyrazole scaffolds, respectively. The resulting compounds exhibit significant biological activities, including promising antimicrobial and anticancer properties. This guide provides a foundational understanding of these core reactions, offering detailed protocols and quantitative data to aid researchers in the exploration and development of novel therapeutic agents derived from this versatile precursor. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the discovery of next-generation pharmaceuticals.

References

(2-Chlorophenyl)hydrazine: A Core Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

(2-Chlorophenyl)hydrazine and its salts are pivotal reagents in organic synthesis, primarily serving as versatile precursors for the construction of a wide array of nitrogen-containing heterocyclic compounds. Its utility is most prominently showcased in the synthesis of indole and pyrazole scaffolds, which are core structures in numerous pharmaceuticals, agrochemicals, and natural products.[1][2] The presence of the chlorine atom on the phenyl ring offers a strategic handle for further functionalization, enhancing its value in medicinal chemistry and materials science. This guide provides a comprehensive overview of its applications, supported by experimental data, detailed protocols, and process visualizations.

Physicochemical Properties and Safety Data

This compound is typically handled as its hydrochloride salt for improved stability.[3] Key properties and safety information are summarized below.

PropertyValueReference
Chemical Name This compound hydrochloride[4]
CAS Number 41052-75-9
Molecular Formula C₆H₇ClN₂·HCl
Molecular Weight 179.05 g/mol
Appearance White to light yellow/orange powder/crystal[5]
Melting Point 200-203 °C (decomposes)
Solubility Soluble in water and methanol[5]
Hazard Class Acute Toxicity (Oral, Dermal, Inhalation), Aquatic Acute
Signal Word Warning
Hazard Statements H302+H312+H332 (Harmful if swallowed, in contact with skin, or if inhaled), H400 (Very toxic to aquatic life)
Primary PPE Dust mask (N95), chemical safety goggles, protective gloves, appropriate protective clothing[6][7]

Handling and Storage: Handle in a well-ventilated area, minimizing dust generation.[6] Avoid contact with skin, eyes, and clothing.[7] Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances like strong oxidizing agents.[6][8] Facilities should be equipped with an eyewash station and a safety shower.[6]

Core Synthetic Applications

The primary utility of this compound lies in its ability to react with carbonyl compounds and other electrophiles to form complex heterocyclic systems.

The most renowned application of arylhydrazines is the Fischer indole synthesis, a robust acid-catalyzed reaction that produces the indole heterocycle from a phenylhydrazine and an aldehyde or ketone.[9] This reaction, discovered in 1883 by Emil Fischer, remains a cornerstone of indole synthesis.[1][9] The process involves the initial formation of a phenylhydrazone, which then undergoes a[7][7]-sigmatropic rearrangement followed by cyclization and ammonia elimination to yield the aromatic indole.[9][10]

The selection of the acid catalyst is crucial; both Brønsted acids (HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (ZnCl₂, BF₃, AlCl₃) are effective.[9][11]

Fischer_Indole_Synthesis cluster_start Step 1: Hydrazone Formation cluster_rearrangement Step 2: Tautomerization & Rearrangement cluster_cyclization Step 3: Cyclization & Aromatization A This compound C (2-Chlorophenyl)hydrazone A->C + B Aldehyde or Ketone B->C D Ene-hydrazine (Tautomer) C->D Tautomerization E Di-imine Intermediate D->E [3,3]-Sigmatropic Rearrangement (Acid-Catalyzed) F Cyclic Aminal E->F Cyclization G Substituted 7-Chloroindole F->G - NH₃ Aromatization Building_Block_Logic cluster_reactants Reacts With cluster_products To Form Heterocyclic Scaffolds A This compound B Aldehydes & Ketones A->B C 1,3-Dicarbonyls A->C D Other Electrophiles (e.g., Halo-pyridines via derivatives) A->D E Indoles B->E F Pyrazoles C->F G Triazoles D->G Experimental_Workflow A 1. Reagent Preparation - this compound - Carbonyl Compound - Acid Catalyst / Solvent B 2. Hydrazone Formation (Often in situ) - Condensation reaction - Removal of water A->B C 3. Fischer Cyclization - Heat with acid catalyst - Monitor by TLC/LCMS B->C D 4. Work-up - Quench reaction - Neutralize acid - Extract with organic solvent C->D E 5. Isolation & Purification - Evaporate solvent - Recrystallization or - Column Chromatography D->E F 6. Characterization - NMR, MS, m.p. E->F

References

The Dawn of a New Era in Pharmacology: A Technical Guide to the Discovery and History of Substituted Phenylhydrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical development of substituted phenylhydrazines, a class of compounds that has played a pivotal role in the advancement of medicinal chemistry and pharmacology. From their initial synthesis in the late 19th century to their serendipitous discovery as transformative therapeutics for psychiatric disorders, this document traces the scientific journey of these remarkable molecules. It delves into the seminal experimental work, outlines detailed synthetic protocols, presents key quantitative structure-activity relationship data, and visualizes the intricate signaling pathways they modulate. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the ongoing exploration of hydrazine-based compounds and their therapeutic potential.

The Initial Spark: Discovery of Phenylhydrazine

The story of substituted phenylhydrazines begins with the pioneering work of the German chemist Hermann Emil Fischer . In 1875, Fischer reported the first synthesis of phenylhydrazine (C₆H₅NHNH₂).[1] His method, which has become a cornerstone of aromatic chemistry, involved the reduction of a phenyl diazonium salt using sulfite salts.[1] This discovery was not merely the creation of a new molecule but the unveiling of a versatile chemical tool that would unlock new frontiers in organic and biological chemistry.

Fischer himself demonstrated the utility of his discovery in his groundbreaking work on the structure of sugars. He utilized phenylhydrazine to react with the aldehyde or ketone group of sugars to form crystalline derivatives known as phenylhydrazones and, upon further reaction, osazones . This technique allowed for the effective separation and characterization of different sugars, a significant challenge at the time, and was instrumental in Fischer's elucidation of the stereochemistry of carbohydrates, work for which he was awarded the Nobel Prize in Chemistry in 1902.[1][2]

Beyond its application in carbohydrate chemistry, phenylhydrazine also became the foundation for the Fischer indole synthesis , a widely used method for synthesizing indoles, which are important structural motifs in many natural products and pharmaceuticals.[3]

A Serendipitous Leap into Therapeutics: The Dawn of Monoamine Oxidase Inhibitors

For several decades, the primary significance of phenylhydrazine and its derivatives remained in the realm of synthetic and analytical chemistry. However, the mid-20th century witnessed a serendipitous discovery that would forever change the course of neuroscience and psychiatric medicine.

In the early 1950s, the substituted phenylhydrazine derivative iproniazid was being investigated for the treatment of tuberculosis.[4] While its efficacy against Mycobacterium tuberculosis was modest, clinicians observed a remarkable and unexpected side effect in patients: a significant elevation in mood and increased physical activity.[5] This observation of "inappropriate happiness" sparked intense interest in the psychoactive properties of iproniazid.[6]

Subsequent research revealed that iproniazid's mood-elevating effects stemmed from its ability to inhibit the enzyme monoamine oxidase (MAO) .[4][5] MAO is responsible for the metabolic degradation of several key neurotransmitters in the brain, including serotonin, norepinephrine, and dopamine.[7][8][9][10] By inhibiting MAO, iproniazid increases the synaptic concentrations of these monoamines, leading to enhanced neurotransmission and, consequently, an antidepressant effect.[7][11] This discovery gave rise to the monoamine hypothesis of depression , which posits that a deficiency in these neurotransmitters contributes to the symptoms of depression.

Iproniazid was approved for the treatment of depression in 1958, becoming the first in a new class of antidepressants known as monoamine oxidase inhibitors (MAOIs) .[12] Although its use was later curtailed due to concerns about hepatotoxicity, the discovery of iproniazid's mechanism of action opened the door for the development of a wide range of MAOIs and other classes of antidepressants, fundamentally transforming the treatment of psychiatric disorders.

Experimental Protocols

Synthesis of Phenylhydrazine Hydrochloride

This protocol is adapted from the established procedure in Organic Syntheses.

Reaction Scheme:

Procedure:

  • Diazotization: In a suitable reaction vessel equipped with a mechanical stirrer and cooled to 0°C, a solution of aniline (1 equivalent) in aqueous hydrochloric acid is prepared. A solution of sodium nitrite (1.05 equivalents) in water is then added dropwise while maintaining the temperature at 0°C. The reaction mixture is stirred for 1 hour at this temperature to ensure complete formation of the benzenediazonium chloride solution.

  • Reduction: In a separate vessel, a solution of sodium sulfite is prepared. The previously prepared diazonium salt solution is then added to the stirred sodium sulfite solution.

  • Hydrolysis and Precipitation: The resulting mixture is acidified with hydrochloric acid and heated. Upon cooling, phenylhydrazine hydrochloride precipitates as a crystalline solid.

  • Isolation and Purification: The precipitate is collected by filtration, washed with a small amount of cold water, and then with diethyl ether. The product can be further purified by recrystallization. A reported yield for this procedure is 98%.[13]

Synthesis of Substituted Phenylhydrazones

This is a general procedure for the condensation of a substituted phenylhydrazine with a ketone.

Reaction Scheme:

Procedure:

  • Reaction Setup: An equimolar amount of the substituted phenylhydrazine and the corresponding ketone (e.g., acetophenone) are dissolved in a suitable solvent, such as absolute ethanol, in a round-bottom flask.[8]

  • Catalysis: A few drops of a catalytic amount of glacial acetic acid are added to the mixture.[8]

  • Reaction Conditions: The reaction mixture is refluxed for a specified period, typically 3 hours, at a temperature of 65-75°C.[8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[8]

  • Workup and Isolation: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent system, to yield the pure phenylhydrazone derivative.[8] Yields for this type of reaction can range from 40-89%.[8]

Synthesis of Iproniazid

This protocol describes the synthesis of iproniazid from isonicotinic acid hydrazide (isoniazid) and isopropyl bromide.[7]

Reaction Scheme:

Procedure:

  • Reaction Setup: Isoniazid is dissolved in absolute ethanol in a reaction vessel.

  • Base Addition: Sodium metal is added to the solution to form the corresponding sodium salt of the hydrazide.

  • Alkylation: Isopropyl bromide is then added to the reaction mixture.

  • Reaction Conditions: The mixture is refluxed for several hours.

  • Workup and Isolation: After the reaction is complete, the solvent is evaporated, and the residue is treated with water and extracted with a suitable organic solvent. The organic extracts are then dried and concentrated to yield iproniazid, which can be further purified by recrystallization.

Quantitative Data

Table 1: Physical and Pharmacological Properties of Selected Phenylhydrazine Derivatives
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)MAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Reference
PhenylhydrazineC₆H₈N₂108.1419.5--[1]
IproniazidC₉H₁₃N₃O179.22112.5-113.5--[7]
2,6-Dichloro-4-trifluoromethylphenylhydrazineC₇H₅Cl₂F₃N₂259.0356-57--[5]
2,3,6-Trichloro-4-trifluoromethylphenylhydrazineC₇H₄Cl₃F₃N₂293.4867-70--[5]
Compound S5---3.8570.203[14]
Compound S15---3.691-[14]
Compound S16----0.979[14]
Compound ACH10----0.14[15]
Compound ACH14----0.15[15]
Derivative 1----0.056[16][17]

Note: IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Table 2: Synthesis Yields of Selected Phenylhydrazine Derivatives
ProductStarting MaterialsYield (%)Reference
Phenylhydrazine hydrochlorideAniline, Sodium Nitrite98[13]
(E)-1-benzylidene-2-phenylhydrazinePhenylhydrazine, Benzaldehyde70[18]
2,6-Dichloro-4-trifluoromethylphenylhydrazine3,4,5-trichlorotrifluoromethylbenzene, Hydrazine hydrate83[5]
2,3,6-Trichloro-4-trifluoromethylphenylhydrazine1,2,3,4-Tetrachloro-6-trifluoromethylbenzene, Hydrazine hydrate71.2[5]
Acetophenone phenylhydrazonePhenylhydrazine, Acetophenone48
Substituted PhenylhydrazonesSubstituted Acetophenones, Substituted Phenylhydrazines40-89[10]

Visualizing the Core Concepts

Logical Workflow: Drug Discovery of Substituted Phenylhydrazines

DrugDiscoveryWorkflow start_end start_end discovery discovery development development clinical clinical approval approval A Start: Unmet Medical Need (e.g., Tuberculosis, Depression) B Target Identification (e.g., M. tuberculosis, Monoamine Oxidase) A->B C Lead Discovery & Synthesis (e.g., Phenylhydrazine Derivatives) B->C D In Vitro Screening (e.g., Antitubercular Activity, Enzyme Inhibition Assays) C->D E Serendipitous Observation (Antidepressant Effects of Iproniazid) D->E Unexpected Findings F Lead Optimization (Structure-Activity Relationship Studies) D->F E->F G Preclinical Studies (Animal Models for Efficacy and Toxicity) F->G H Clinical Trials (Phase I, II, III in Humans) G->H I Regulatory Approval (e.g., FDA) H->I J Post-Market Surveillance I->J K New Therapeutic Agent I->K

Caption: The drug discovery and development workflow for substituted phenylhydrazines.

Signaling Pathway: Mechanism of Action of MAOIs

MAOISignalingPathway inhibitor inhibitor enzyme enzyme neurotransmitter neurotransmitter receptor receptor effect effect pathway pathway MAOI Substituted Phenylhydrazine (e.g., Iproniazid) MAO Monoamine Oxidase (MAO) MAOI->MAO Inhibits Monoamines Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) MAO->Monoamines Degrades SynapticCleft Increased Synaptic Concentration Monoamines->SynapticCleft Increases Receptors Postsynaptic Receptors (e.g., 5-HT, Adrenergic, Dopamine Receptors) SynapticCleft->Receptors Activates Signaling Downstream Signaling Cascades (e.g., cAMP, PKA, Ca²⁺ pathways) Receptors->Signaling Response Therapeutic Effect (e.g., Antidepressant Action) Signaling->Response

Caption: The signaling pathway illustrating the mechanism of action of MAOIs.

Conclusion

The journey of substituted phenylhydrazines, from their synthesis in the 19th century to their profound impact on modern medicine, is a testament to the power of scientific inquiry and the occasional role of serendipity in discovery. What began as a tool for fundamental chemical research evolved into a class of drugs that revolutionized our understanding and treatment of mental illness. This technical guide has provided a comprehensive overview of this history, from the foundational work of Emil Fischer to the development of iproniazid and the dawn of the MAOI era. The detailed experimental protocols, quantitative data, and visualized pathways presented herein are intended to equip researchers and drug development professionals with a deeper understanding of this important class of compounds. The legacy of substituted phenylhydrazines continues to inspire the search for novel therapeutics, reminding us that even the most well-understood molecules may hold undiscovered potential.

References

Technical Guide: Proper Handling and Storage of (2-Chlorophenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the proper handling, storage, and emergency procedures for (2-Chlorophenyl)hydrazine hydrochloride (CAS No: 41052-75-9), a chemical intermediate frequently used in pharmaceutical synthesis and research.[1][2][3][4] Given its hazardous properties, adherence to strict safety protocols is essential to protect researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is typically supplied and used as its hydrochloride salt, which is a more stable solid form.[2][3][4][5][6][7][8] The properties of this salt are summarized below.

PropertyValueReference(s)
CAS Number 41052-75-9[2][3][4][5][6]
Molecular Formula C₆H₇ClN₂·HCl (or C₆H₈Cl₂N₂)[2][4][5][6][7]
Molecular Weight 179.05 g/mol [2][3][4][5][6][7]
Appearance White to off-white or light yellow solid (flakes, powder, or crystals)[2][5][8][9]
Melting Point 188-203 °C (with decomposition)[2][3][5][8]
Solubility Soluble in water; Soluble in Methanol and DMSO[2][5][8][9]
Stability Stable under recommended storage conditions in closed containers[2][5][9][10]

Hazard Identification and Toxicology

This substance is classified as hazardous and requires careful handling. It is harmful if swallowed, inhaled, or comes into contact with skin.[1][4][5][9][11] Phenylhydrazine compounds can also exert hemolytic effects.[9]

Hazard ClassificationDescriptionReference(s)
Acute Toxicity (Oral, Dermal, Inhalation) Category 4: Harmful if swallowed, in contact with skin, or if inhaled.[4][5]
Skin Corrosion/Irritation Causes skin irritation. May cause sensitization by skin contact (allergic reaction).[1][9][11]
Eye Damage/Irritation Causes serious eye irritation.[1][11]
Carcinogenicity Limited evidence of a carcinogenic effect. Hydrazine compounds are often treated as potential carcinogens.[9][11][12]
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[9]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and PPE must be utilized. The "Hierarchy of Controls" is a fundamental safety principle that prioritizes control methods.

cluster_0 Hierarchy of Hazard Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Decreasing Effectiveness Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Decreasing Effectiveness Administrative Administrative Controls (Change the way people work) Engineering->Administrative Decreasing Effectiveness PPE Personal Protective Equipment (Protect the worker with PPE) Administrative->PPE Decreasing Effectiveness

Caption: Hierarchy of controls for mitigating chemical hazards.

Engineering Controls:

  • Ventilation: All work must be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[5][11][12]

  • Safety Stations: Facilities must be equipped with readily accessible eyewash stations and safety showers.[5][13]

Personal Protective Equipment (PPE):

Protection TypeSpecificationReference(s)
Eye/Face Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or EN166. A face shield is recommended where splashing is possible.[5][10][11][13]
Skin/Body Chemical-resistant gloves (e.g., Nitrile or Butyl rubber). A flame-resistant lab coat or protective clothing is mandatory.[5][10][11][12][13]
Respiratory For weighing or when dust may be generated outside a fume hood, a NIOSH-approved respirator (e.g., N95 dust mask) is required.[4][5][10][11]

Experimental and Handling Protocols

This protocol outlines the workflow for safely handling this compound hydrochloride in a research setting.

  • Preparation:

    • Designate a specific area within a chemical fume hood for the procedure.

    • Ensure safety shower and eyewash station are unobstructed.

    • Don all required PPE (gloves, safety goggles, lab coat).

  • Weighing:

    • To prevent inhalation of dust, weigh the solid material inside the fume hood.

    • Use a tared, sealed container to transport the chemical to the reaction setup.

    • Minimize the generation of dust by handling the material gently.[5]

  • Addition to Reaction:

    • Add the chemical to the reaction vessel slowly and carefully within the fume hood.

    • Keep the container tightly closed when not in use.[1][5][10]

  • Post-Handling:

    • Clean any contaminated surfaces and equipment immediately.

    • Remove PPE carefully, avoiding skin contact.

    • Wash hands and forearms thoroughly with soap and water after the procedure is complete.[10]

Start Start: Review SDS Prep Step 1: Prepare Work Area (Fume Hood) Start->Prep DonPPE Step 2: Don Required PPE Prep->DonPPE Weigh Step 3: Weigh Chemical (Minimize Dust) DonPPE->Weigh Transfer Step 4: Transfer to Reaction Weigh->Transfer Cleanup Step 5: Decontaminate Work Area & Tools Transfer->Cleanup DoffPPE Step 6: Doff PPE Cleanup->DoffPPE Wash Step 7: Wash Hands DoffPPE->Wash End End Wash->End

Caption: Standard workflow for handling this compound HCl.

  • Immediate Actions:

    • Alert personnel in the immediate area and evacuate if necessary.[12]

    • If the spill is large or ventilation is poor, call emergency responders.[12]

  • Assess the Spill:

    • Small Spill (e.g., <5g in a fume hood): Can be managed by trained lab personnel.

    • Large Spill (e.g., >5g or outside containment): Treat as a major incident. Evacuate and call for professional assistance.

  • Cleanup (Small Spills Only):

    • Ensure full PPE is worn, including respiratory protection.[1][5]

    • Prevent the generation of dust.[5]

    • Carefully sweep or vacuum the solid material. Do not use dry sweeping methods that create dust.

    • Place the collected material and all contaminated cleaning supplies into a labeled, sealed container for hazardous waste disposal.[5][10]

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

    • For larger spills, neutralization with a dilute (5%) calcium or sodium hypochlorite solution can be considered, but this reaction can generate heat and should only be performed by trained personnel.[13]

Spill Spill Occurs Alert Alert Area Personnel Spill->Alert Assess Assess Spill Size & Location Alert->Assess Small Small Spill (<5g, Contained) Assess->Small Small Large Large Spill (>5g, Uncontained) Assess->Large Large Cleanup Trained Personnel Clean Up Spill (Full PPE) Small->Cleanup Evacuate Evacuate Area Call Emergency Response (911) Large->Evacuate Package Package Waste for Proper Disposal Cleanup->Package Report Report Incident Evacuate->Report Decon Decontaminate Area Package->Decon Decon->Report

Caption: Decision tree for responding to a chemical spill.

Proper Storage and Stability

Correct storage is critical to maintaining the chemical's integrity and ensuring safety.

ParameterRequirementReference(s)
Container Store in a tightly closed, properly labeled container.[1][5][10]
Atmosphere Store in a dry environment. Some suppliers recommend storing under an inert gas as the compound may be air and light sensitive.[5][10]
Temperature Store in a cool, well-ventilated area. Recommendations include storing below +30°C, with some suggesting a cool and dark place below 15°C.[1][2][5][8]
Incompatibilities Store away from strong oxidizing agents, strong acids, and metal oxides. Keep away from heat and sources of ignition.[1][9][10][11][14]

First Aid Measures

In case of any exposure, seek immediate medical attention.[5][10][11][12]

Exposure RouteFirst Aid ProcedureReference(s)
Inhalation Move the person to fresh air. If breathing is difficult, provide artificial respiration.[1][10][11][12]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][5][10][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][10][11]
Ingestion Rinse mouth thoroughly with water. Do NOT induce vomiting.[1][11]

Disposal Considerations

All waste containing this compound hydrochloride, including empty containers, must be treated as hazardous waste.[9][12] Disposal must be conducted in accordance with all applicable local, state, and federal regulations.[9] Do not allow the material to enter drains or the environment.[9][13]

References

Methodological & Application

Application Notes and Protocols for the Fischer Indole Synthesis of Chloro-Substituted Indoles Using (2-Chlorophenyl)hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Fischer indole synthesis utilizing (2-Chlorophenyl)hydrazine as a key starting material. This method offers a robust pathway to synthesize a variety of chloro-substituted indoles, which are valuable scaffolds in medicinal chemistry and drug discovery. The resulting 8-chloroindole derivatives have shown potential as modulators of critical cellular signaling pathways, including the MAPK and Hedgehog pathways, and exhibit promising anticancer and antimicrobial properties.

Introduction

The Fischer indole synthesis, a classic reaction in organic chemistry discovered by Emil Fischer in 1883, remains a cornerstone for the construction of the indole nucleus.[1] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and an aldehyde or ketone.[1] By employing substituted phenylhydrazines, such as this compound, a diverse range of functionalized indoles can be accessed. The resulting 8-chloroindoles and their derivatives, particularly 8-chlorotetrahydrocarbazoles, are of significant interest due to their presence in biologically active molecules and their potential as therapeutic agents.

This document outlines the synthetic procedures, provides quantitative data for representative reactions, and explores the biological applications of the synthesized compounds, with a focus on their interaction with cellular signaling pathways.

Reaction Mechanism and Workflow

The Fischer indole synthesis proceeds through a well-established mechanism involving the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed intramolecular cyclization.

A general workflow for the synthesis is as follows:

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification start_hydrazine This compound formation Hydrazone Formation start_hydrazine->formation start_carbonyl Aldehyde or Ketone start_carbonyl->formation cyclization Acid-Catalyzed Cyclization ([3,3]-Sigmatropic Rearrangement) formation->cyclization Acid Catalyst (e.g., Acetic Acid, ZnCl2) neutralization Neutralization & Extraction cyclization->neutralization purification Crystallization or Column Chromatography neutralization->purification product 8-Chloroindole Derivative purification->product

Caption: General workflow for the Fischer indole synthesis.

The key steps in the mechanism are:

  • Hydrazone Formation: this compound reacts with an aldehyde or ketone to form the corresponding (2-chlorophenyl)hydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [2][2]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[2][2]-sigmatropic rearrangement, which is the key bond-forming step.

  • Cyclization and Aromatization: The intermediate then cyclizes and eliminates a molecule of ammonia to form the final aromatic indole ring.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of representative 8-chloroindole derivatives using this compound.

Protocol 1: Synthesis of 8-Chloro-1,2,3,4-tetrahydrocarbazole

This protocol describes the reaction of this compound with cyclohexanone to yield 8-chloro-1,2,3,4-tetrahydrocarbazole.

Materials:

  • This compound hydrochloride

  • Cyclohexanone

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • A mixture of this compound hydrochloride (1.0 eq) and cyclohexanone (1.05 eq) in glacial acetic acid (5-10 mL per gram of hydrazine) is heated to reflux with stirring for 2-4 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The aqueous solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • The product is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Synthesis of 7-Chloro-2,3-dimethylindole

This protocol details the synthesis of 7-chloro-2,3-dimethylindole from this compound and 2-butanone.

Materials:

  • This compound hydrochloride

  • 2-Butanone

  • Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl2)

  • Ice-water

  • Sodium Hydroxide solution (10%)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

Procedure:

  • Hydrazone Formation (optional intermediate isolation): this compound hydrochloride (1.0 eq) is neutralized with a base and reacted with 2-butanone (1.1 eq) in ethanol at room temperature to form the hydrazone. The hydrazone can be isolated or used directly in the next step.

  • Cyclization: The (2-chlorophenyl)hydrazone of 2-butanone is added portion-wise to preheated polyphosphoric acid (PPA) at 100-120 °C with vigorous stirring. Alternatively, a Lewis acid such as zinc chloride can be used in a high-boiling solvent like toluene.

  • The reaction mixture is maintained at this temperature for 1-2 hours, with progress monitored by TLC.

  • The hot mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product.

  • The precipitate is collected by filtration, washed with water, and then dissolved in dichloromethane.

  • The organic solution is washed with a 10% sodium hydroxide solution and then with water, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

  • The resulting solid is purified by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes representative yields and reaction conditions for the Fischer indole synthesis using this compound with various carbonyl compounds.

Product NameCarbonyl CompoundAcid CatalystSolventTemperature (°C)Time (h)Yield (%)
8-Chloro-1,2,3,4-tetrahydrocarbazoleCyclohexanoneGlacial Acetic AcidAcetic AcidReflux2-475-85
7-Chloro-2,3-dimethylindole2-ButanonePolyphosphoric AcidNone100-1201-260-70
7-Chloro-2-methylindoleAcetoneZinc ChlorideTolueneReflux3-565-75
7-Chloro-2-phenylindoleAcetophenoneEaton's ReagentDichloromethaneReflux4-670-80

Note: Yields are approximate and can vary based on reaction scale and purification methods.

Applications in Drug Development and Signaling Pathway Modulation

Chloro-substituted indoles are privileged structures in medicinal chemistry due to their ability to interact with various biological targets. The 8-chloroindole scaffold, in particular, has been investigated for its potential in cancer and infectious diseases.

Anticancer Activity and Modulation of Signaling Pathways

Several carbazole derivatives have been shown to exhibit potent anticancer activity.[3] These compounds can exert their effects by targeting key signaling pathways involved in cell proliferation, survival, and metastasis, such as the Mitogen-Activated Protein Kinase (MAPK) and Hedgehog signaling pathways.

MAPK Signaling Pathway: The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes.[4][5] Aberrant activation of this pathway is a hallmark of many cancers. Certain indole alkaloids have been shown to inhibit the proliferation of cancer cells by blocking the phosphorylation of key proteins in the MAPK pathway, such as ERK, JNK, and p38.[5][6] It is hypothesized that 8-chloroindole derivatives may also modulate this pathway, offering a potential therapeutic strategy for cancers with dysregulated MAPK signaling.

MAPK_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (c-Jun, c-Fos) ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Chloroindole 8-Chloroindole Derivative Chloroindole->ERK Inhibition

Caption: Potential inhibition of the MAPK signaling pathway.

Hedgehog Signaling Pathway: The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its aberrant activation is implicated in the development and progression of various cancers.[7][8] The pathway is initiated by the binding of a Hedgehog ligand to the Patched (PTCH) receptor, which relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor-like molecule.[8] This leads to the activation of Gli transcription factors, which regulate the expression of genes involved in cell proliferation and survival. Small molecule inhibitors targeting the Hh pathway have shown promise as cancer therapeutics.[9] Some indole derivatives have been identified as modulators of this pathway, suggesting that 8-chloroindoles could also act as Hedgehog signaling inhibitors.

Hedgehog_Pathway Hedgehog_Ligand Hedgehog Ligand (e.g., Shh) PTCH1 PTCH1 Receptor Hedgehog_Ligand->PTCH1 Inhibition SMO Smoothened (SMO) PTCH1->SMO Inhibition SUFU SUFU SMO->SUFU Inhibition Gli Gli Transcription Factor SUFU->Gli Inhibition Target_Genes Target Gene Expression Gli->Target_Genes Cell_Proliferation Cell Proliferation & Survival Target_Genes->Cell_Proliferation Chloroindole 8-Chloroindole Derivative Chloroindole->SMO Potential Inhibition

Caption: Potential inhibition of the Hedgehog signaling pathway.

Antimicrobial and Antifungal Activity

Carbazole derivatives have been reported to possess significant antimicrobial and antifungal activities.[10][11] The presence of the chlorine atom on the indole ring can enhance the lipophilicity of the molecule, potentially facilitating its transport across microbial cell membranes and increasing its efficacy. The synthesized 8-chloroindoles can be screened against a panel of pathogenic bacteria and fungi to evaluate their potential as novel anti-infective agents.

Conclusion

The Fischer indole synthesis using this compound is a versatile and efficient method for the preparation of a variety of 8-chloro-substituted indoles. These compounds are valuable building blocks for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. Further investigation into the specific interactions of these compounds with cellular signaling pathways will be crucial for elucidating their mechanisms of action and advancing their potential clinical applications.

References

Application Notes and Protocols for the Synthesis of 7-Chloro-1H-indole-2-carboxylate from (2-Chlorophenyl)hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of ethyl 7-chloro-1H-indole-2-carboxylate, a valuable scaffold in medicinal chemistry, utilizing the Fischer indole synthesis. The procedure involves the reaction of (2-Chlorophenyl)hydrazine with ethyl pyruvate.

Introduction

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[1] This method is widely employed in the synthesis of a variety of substituted indoles, which are core structures in many natural products and pharmaceutical agents.[2] This protocol details a two-step, one-pot synthesis of ethyl 7-chloro-1H-indole-2-carboxylate, a key intermediate for the development of novel therapeutics.

Overall Reaction Scheme

The synthesis proceeds in two main stages: first, the formation of the ethyl 2-((2-chlorophenyl)hydrazono)propanoate intermediate, followed by an acid-catalyzed intramolecular cyclization (Fischer indolization) to yield the final product.

Step 1: Hydrazone Formation this compound reacts with ethyl pyruvate to form the corresponding hydrazone.

Step 2: Fischer Indole Cyclization The hydrazone intermediate, in the presence of an acid catalyst, undergoes a[3][3]-sigmatropic rearrangement followed by the elimination of ammonia to form the aromatic indole ring.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of ethyl 7-chloro-1H-indole-2-carboxylate.

ParameterValueReference
Product Name Ethyl 7-chloro-1H-indole-2-carboxylate
Molecular Formula C₁₁H₁₀ClNO₂[3]
Molecular Weight 223.66 g/mol [3]
Typical Yield 64%[4]
Purity >97%[4]
Melting Point 114-115 °C (for analogous 7-bromo derivative)[5]

Experimental Protocols

This protocol is adapted from general Fischer indole synthesis procedures.[1][2]

Materials:

  • This compound hydrochloride

  • Ethyl pyruvate

  • Ethanol, absolute

  • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., zinc chloride, p-toluenesulfonic acid)[1]

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

Part 1: Synthesis of Ethyl 2-((2-chlorophenyl)hydrazono)propanoate (Hydrazone Formation)

This step can be performed as a separate reaction or, more conveniently, in a one-pot procedure leading directly to the indole. The one-pot procedure is described below.

Part 2: Fischer Indole Synthesis of Ethyl 7-chloro-1H-indole-2-carboxylate
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound hydrochloride (1 equivalent) and ethyl pyruvate (1.1 equivalents) in absolute ethanol (5-10 mL per gram of hydrazine).

  • Hydrazone Formation: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 1-2 hours to ensure complete formation of the hydrazone. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

  • Cyclization: To the crude hydrazone, add polyphosphoric acid (PPA) (approximately 10 times the weight of the starting hydrazine).

  • Heating: Heat the reaction mixture with stirring to 80-100°C. The reaction is typically complete within 1-3 hours. Monitor the progress of the reaction by TLC.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[6]

    • A suitable eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 1% and gradually increasing to 5% ethyl acetate).[5]

    • Collect the fractions containing the desired product (monitor by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield ethyl 7-chloro-1H-indole-2-carboxylate as a solid.

  • Characterization:

    • Determine the yield and melting point of the purified product.

    • Characterize the compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its identity and purity. The expected spectral data for the analogous 7-bromo derivative includes an N-H stretch around 3425 cm⁻¹ and a C=O stretch around 1708 cm⁻¹ in the IR spectrum.[5]

Mandatory Visualizations

Experimental Workflow

Fischer_Indole_Synthesis_Workflow start Start reactants This compound HCl + Ethyl Pyruvate in Ethanol start->reactants hydrazone_formation Reflux (1-2h) reactants->hydrazone_formation Heat evaporation Solvent Evaporation hydrazone_formation->evaporation cyclization Add PPA, Heat (80-100°C) evaporation->cyclization workup Quench with Ice Neutralize (NaHCO3) Extract (EtOAc) cyclization->workup Cool purification Column Chromatography (Silica, Hexane/EtOAc) workup->purification product Ethyl 7-chloro-1H-indole-2-carboxylate purification->product

Caption: One-pot workflow for the synthesis of ethyl 7-chloro-1H-indole-2-carboxylate.

Signaling Pathway (Reaction Mechanism)

Fischer_Indole_Mechanism hydrazine This compound hydrazone Hydrazone Formation hydrazine->hydrazone ketone Ethyl Pyruvate ketone->hydrazone enehydrazine Tautomerization to Enehydrazine hydrazone->enehydrazine Acid Catalyst rearrangement [3,3]-Sigmatropic Rearrangement enehydrazine->rearrangement cyclization Cyclization & Aromatization rearrangement->cyclization elimination Elimination of NH3 cyclization->elimination indole 7-Chloroindole Product elimination->indole

References

Application Notes and Protocols: The Use of (2-Chlorophenyl)hydrazine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chlorophenyl)hydrazine is a key building block in the synthesis of a variety of pharmaceutical intermediates, primarily due to its utility in forming heterocyclic structures that are central to many active pharmaceutical ingredients (APIs). Its unique electronic and steric properties, conferred by the chlorine atom at the ortho position, influence reaction pathways and final product characteristics. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of indole and pyrazole derivatives, two classes of compounds with significant therapeutic importance.

Core Applications

The primary applications of this compound in pharmaceutical synthesis are centered around two main reaction types:

  • Fischer Indole Synthesis: This classic reaction is a cornerstone for the synthesis of indole scaffolds, which are present in a wide array of pharmaceuticals, including anti-migraine agents (triptans) and anti-inflammatory drugs.

  • Pyrazole Synthesis: this compound is also a valuable precursor for the synthesis of pyrazole rings, another important pharmacophore found in drugs such as anti-inflammatory agents (e.g., Celecoxib analogues) and cannabinoid receptor antagonists (e.g., Rimonabant analogues).

Application 1: Fischer Indole Synthesis of 7-Chloroindole-2-Carboxylic Acid Derivatives

The Fischer indole synthesis provides a direct route to substituted indoles from arylhydrazines and carbonyl compounds. The reaction of this compound with α-ketoesters like ethyl pyruvate is a key step in the synthesis of 7-chloroindole-2-carboxylic acid derivatives, which are valuable intermediates in drug discovery.

Reaction Scheme

Caption: Fischer Indole Synthesis of Ethyl 7-chloro-1H-indole-2-carboxylate.

Experimental Protocol: Synthesis of Ethyl 7-chloro-1H-indole-2-carboxylate

This protocol is based on established Fischer indole synthesis methodologies.[1][2]

Materials:

  • This compound hydrochloride

  • Ethyl pyruvate

  • Ethanol

  • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., sulfuric acid, zinc chloride)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

Step 1: Hydrazone Formation

  • In a round-bottom flask, dissolve this compound hydrochloride (1 equivalent) in ethanol.

  • Add ethyl pyruvate (1.1 equivalents) to the solution.

  • Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, the solvent can be removed under reduced pressure to yield the crude hydrazone, which can be used in the next step without further purification.

Step 2: Indolization

  • To the crude hydrazone, add polyphosphoric acid (PPA) (a sufficient amount to ensure stirring).

  • Heat the mixture to 80-100°C and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the pure ethyl 7-chloro-1H-indole-2-carboxylate.

Quantitative Data
ProductStarting MaterialsCatalystSolventReaction TimeYieldPurityReference
Ethyl 7-chloro-1H-indole-2-carboxylateThis compound, Ethyl pyruvatePPAToluene4-6 h64%>97%[2]
Substituted Indole-2-carboxylates (general)Substituted Phenylhydrazines, Ethyl pyruvateH₂SO₄Ethanol2-5 h60-85%N/A[1]

Application 2: Pyrazole Synthesis for Pharmaceutical Scaffolds

This compound can be reacted with 1,3-dicarbonyl compounds or their equivalents to form substituted pyrazoles. This reaction is fundamental to the synthesis of various pharmaceutical agents, including analogues of Celecoxib and Rimonabant. While specific examples using the 2-chloro isomer are less common in readily available literature than the 2,4-dichloro or 4-chloro analogues, the synthetic principles are directly transferable.

Reaction Scheme

Caption: General scheme for pyrazole synthesis from this compound.

Experimental Protocol: Synthesis of a 1-(2-chlorophenyl)-pyrazole Derivative (Representative)

This protocol is a generalized procedure based on the synthesis of related pharmaceutical intermediates.[3][4]

Materials:

  • This compound

  • A suitable 1,3-dicarbonyl compound (e.g., a substituted 1,3-diketone or β-ketoester)

  • Ethanol or acetic acid

  • Glacial acetic acid (catalytic amount if using ethanol as solvent)

  • Water

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in ethanol.

  • Add this compound (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add cold water to the residue to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dry the crude product and then purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

Quantitative Data for Analogous Syntheses
Product ClassStarting MaterialsSolventReaction ConditionsYieldReference
Rimonabant Analogue2,4-Dichlorophenylhydrazine, Diketo esterEthanolReflux, 2h25%[5]
Celecoxib AnaloguePhenylhydrazine hydrochloride, Propen-1-one derivativeEthanolReflux60-85%
Substituted PyrazoleHydrazine hydrate, ChalconeEthanolReflux, 4-6h70-90%[4]

Conclusion

This compound is a versatile reagent for the synthesis of heterocyclic pharmaceutical intermediates. The Fischer indole synthesis and pyrazole synthesis are two powerful methods that leverage this starting material to create complex molecular architectures. The provided protocols and data serve as a valuable resource for chemists in the pharmaceutical industry, enabling the efficient development of novel therapeutic agents. Further optimization of reaction conditions may be necessary depending on the specific substrates and desired final products.

References

Application of (2-Chlorophenyl)hydrazine in Pyrazoline Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the synthesis of pyrazoline derivatives utilizing (2-Chlorophenyl)hydrazine. Pyrazolines are a critically important class of five-membered nitrogen-containing heterocyclic compounds, renowned for their diverse and potent pharmacological activities. The introduction of a 2-chlorophenyl moiety via this compound can significantly influence the biological profile of the resulting pyrazoline derivatives, making this a key reagent in medicinal chemistry and drug discovery.

Pyrazoline derivatives synthesized from this compound have demonstrated a wide spectrum of biological effects, including significant antimicrobial and anticonvulsant properties.[1][2] The core synthetic strategy involves the cyclocondensation reaction between a chalcone (an α,β-unsaturated ketone) and this compound or its hydrochloride salt. This reaction is typically catalyzed by an acid, such as acetic acid, and proceeds via a Michael addition followed by intramolecular cyclization and dehydration.[3][4]

The versatility of this synthesis allows for the creation of diverse molecular libraries by varying the substituents on the precursor chalcone, enabling extensive structure-activity relationship (SAR) studies. These studies are vital for optimizing the therapeutic potential of new chemical entities.

Key Applications

Pyrazoline derivatives incorporating a (2-chlorophenyl) group are primarily investigated for the following therapeutic areas:

  • Antimicrobial Agents: These compounds have shown efficacy against a range of bacterial and fungal pathogens. The presence of the chloro group can enhance lipophilicity and electronic properties, contributing to improved antimicrobial potency.[1][3]

  • Anticonvulsant Agents: The pyrazoline scaffold is a known pharmacophore for anticonvulsant activity. Many derivatives act by modulating ion channels or enhancing GABAergic neurotransmission, thereby reducing neuronal hyperexcitability.[5][6][7]

  • Anti-inflammatory and Analgesic Agents: Certain pyrazoline derivatives exhibit anti-inflammatory and analgesic effects, making them candidates for treating pain and inflammatory conditions.[8]

  • Anticancer Agents: The pyrazoline nucleus is also explored as a scaffold for the development of novel anticancer drugs.[9]

Experimental Protocols

The synthesis of 1-(2-chlorophenyl)-pyrazoline derivatives is typically a two-stage process: first, the synthesis of a chalcone intermediate, followed by its cyclization with this compound.

Protocol 1: Synthesis of Chalcone Intermediate via Claisen-Schmidt Condensation

This protocol outlines the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde to yield the required α,β-unsaturated ketone (chalcone).

Materials:

  • Substituted Acetophenone (10 mmol)

  • Substituted Benzaldehyde (10 mmol)

  • Ethanol (96%)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Stirring apparatus

  • Ice bath

Procedure:

  • Prepare a solution of KOH (0.02 mol) in 40 mL of 96% ethanol in a flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath and add the substituted acetophenone (10 mmol) with continuous stirring for 15 minutes.

  • Add the substituted benzaldehyde (10 mmol) dropwise to the mixture and continue stirring at room temperature for 24-48 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice-cold water.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid with a mixture of ethyl acetate and hexane to remove impurities.[3]

  • Dry the crude chalcone and recrystallize from a suitable solvent, such as ethanol, to obtain the purified product.

Protocol 2: Synthesis of 1-(2-Chlorophenyl)-Pyrazoline Derivative

This protocol describes the acid-catalyzed cyclization of a chalcone with this compound hydrochloride to form the final pyrazoline product.[3]

Materials:

  • Synthesized Chalcone (0.75 mmol)

  • This compound hydrochloride (0.75 mmol)

  • Sodium Acetate (0.15 mmol)

  • Glacial Acetic Acid

  • Water

  • Reflux apparatus

  • Ice

Procedure:

  • In a round-bottom flask, dissolve the chalcone (0.75 mmol), this compound hydrochloride (0.75 mmol), and sodium acetate (0.15 mmol) in 6 mL of an acetic acid/water solution (2:1 v/v).[3]

  • Stir the mixture and heat it to 80°C under reflux for 48 hours.[3]

  • Monitor the reaction progress using TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into crushed ice.

  • A solid precipitate of the pyrazoline product will form.

  • Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.

  • Dry the crude product. If necessary, purify further by recrystallization from ethanol or by column chromatography.[3]

Data Presentation

The following tables summarize quantitative data for pyrazoline derivatives synthesized using substituted hydrazines, highlighting their biological activities.

Table 1: Antimicrobial Activity of Substituted Pyrazoline Derivatives
Compound IDSubstituentsTest OrganismMIC (µg/mL)Reference
RS-3 R1=(adamantan-1-yl), R2=(pyridin-2-yl), N1=(2-chlorophenyl)S. aureus>500[3]
RS-3 R1=(adamantan-1-yl), R2=(pyridin-2-yl), N1=(2-chlorophenyl)E. coli>500[3]
Comp. 22 R1=(4-methoxyphenyl), R2=(pyridin-2-yl), N1=(unsubstituted)E. faecalis32[1]
Comp. 24 R1=(2-hydroxyphenyl), R2=(pyridin-2-yl), N1=(unsubstituted)E. faecalis32[1]
Comp. 5 R1=(4-methoxyphenyl), R2=(phenyl), N1=(unsubstituted)S. aureus64[1]
P1 R1=(4-hydroxyphenyl), R2=(phenyl), N1=(unsubstituted)E. coli3.12[10]
P1 R1=(4-hydroxyphenyl), R2=(phenyl), N1=(unsubstituted)P. aeruginosa1.5[10]
P6 R1=(4-nitrophenyl), R2=(phenyl), N1=(unsubstituted)A. niger0.83[10]

Note: Data for pyrazolines derived specifically from this compound is limited in the cited literature. The table includes data from closely related structures to provide context for potential activity.

Table 2: Anticonvulsant Activity of Substituted Pyrazoline Derivatives
Test ModelCompound IDDose (mg/kg)Activity / OutcomeReference
MESPh125Active, increased survival rate[2]
MESPh225Active, increased survival rate[2]
MESPy225Active, increased survival rate[2]
MES & scPTZComp. 3d50Remarkable activity in PTZ test[11]
MES & scPTZComp. 3e50Remarkable activity in PTZ test[11]

MES: Maximal Electroshock Seizure Test; scPTZ: Subcutaneous Pentylenetetrazole Test.

Visualizations

Experimental and logical Workflows

The following diagrams illustrate the synthesis workflow and the general logic for developing new therapeutic agents based on the pyrazoline scaffold.

G reactant reactant intermediate intermediate reagent reagent product product process process A Substituted Acetophenone P1 Claisen-Schmidt Condensation A->P1 B Substituted Benzaldehyde B->P1 C Chalcone Intermediate P2 Cyclocondensation C->P2 D This compound Hydrochloride D->P2 E 1-(2-Chlorophenyl) Pyrazoline Derivative P1->C P2->E R1 Base (NaOH/KOH) Ethanol R1->P1 R2 Acetic Acid 80°C R2->P2

Caption: General workflow for the two-step synthesis of 1-(2-chlorophenyl) pyrazolines.

Proposed Mechanisms of Action

The precise signaling pathways for many novel pyrazoline derivatives are still under active investigation. The diagrams below represent common or proposed mechanisms of action for pyrazolines exhibiting anticonvulsant or antimicrobial activity.

G cluster_membrane Neuronal Membrane drug Pyrazoline Derivative Na_Channel Voltage-Gated Na+ Channel drug->Na_Channel Blocks Ca_Channel Voltage-Gated Ca2+ Channel drug->Ca_Channel Blocks GABA_Receptor GABAA Receptor drug->GABA_Receptor Enhances (Positive Allosteric Modulation) target target process process outcome outcome Reduced_AP Reduced Action Potential Firing Na_Channel->Reduced_AP Reduced_NT Reduced Excitatory Neurotransmitter Release (e.g., Glutamate) Ca_Channel->Reduced_NT Increased_Inhibition Increased Cl- Influx & Neuronal Hyperpolarization GABA_Receptor->Increased_Inhibition Anticonvulsant_Effect Anticonvulsant_Effect Reduced_AP->Anticonvulsant_Effect Reduced Neuronal Hyperexcitability (Anticonvulsant Effect) Reduced_NT->Anticonvulsant_Effect Reduced Neuronal Hyperexcitability (Anticonvulsant Effect) Increased_Inhibition->Anticonvulsant_Effect Reduced Neuronal Hyperexcitability (Anticonvulsant Effect)

Caption: Proposed anticonvulsant mechanisms of action for pyrazoline derivatives.

G cluster_bacterium Bacterial Cell drug Pyrazoline Derivative T1 Cell Wall Synthesis drug->T1 Inhibits/ Disrupts T2 DNA Gyrase drug->T2 Inhibits/ Disrupts T3 Protein Synthesis drug->T3 Inhibits/ Disrupts T4 Cell Membrane Integrity drug->T4 Inhibits/ Disrupts target target process process outcome outcome T1->outcome Bacteriostatic or Bactericidal Effect T2->outcome Bacteriostatic or Bactericidal Effect T3->outcome Bacteriostatic or Bactericidal Effect T4->outcome Bacteriostatic or Bactericidal Effect

Caption: Potential bacterial targets for antimicrobial pyrazoline derivatives.

References

Application Notes and Protocols: (2-Chlorophenyl)hydrazine in the Synthesis of Carprofen and Edaravone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of two important pharmaceutical compounds, Carprofen and Edaravone, with a focus on the role of (2-Chlorophenyl)hydrazine and its analogs.

Synthesis of Carprofen using this compound

Carprofen, a nonsteroidal anti-inflammatory drug (NSAID), is synthesized via several routes, with the Fischer indole synthesis being a prominent method. This reaction utilizes a substituted phenylhydrazine, specifically p-chlorophenylhydrazine, to construct the carbazole core of the Carprofen molecule.[1][2]

Experimental Protocol: Fischer Indole Synthesis of Carprofen

This protocol describes a common method for synthesizing Carprofen starting from cyclohexanone.

Step 1: Formation of the Hydrazone

  • In a suitable reaction vessel, a mixture of a 2-substituted cyclohexanone derivative and an aqueous solution of a substituted phenyldiazonium salt (prepared from 4-chloroaniline) is reacted in an organic solvent.[3] This forms a substituted hydrazine compound.

  • Alternatively, an enamine of cyclohexanone can be reacted with an α-substituted carboxylic acid ester, followed by treatment with a substituted phenyldiazonium salt to yield a substituted hydrazone salt.[3]

Step 2: Fischer Indole Cyclization and Aromatization

  • The resulting hydrazone intermediate is then subjected to Fischer indole conditions to form a tricyclic compound.[3] This is typically achieved by heating in the presence of an acidic catalyst.[3][4]

  • Suitable acidic catalysts include polyphosphoric acid, 7.7 wt. % phosphorus pentoxide in methanesulfonic acid, or concentrated sulfuric acid in dioxane.[3][4]

  • The non-indole cyclic ring is subsequently aromatized. This can be achieved by heating the mixture with an organic salt, such as pyridine hydrochloride, at a temperature of 200-230 °C.

  • In one specific example, a mixture of 2-(6-chloro-1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)propanoic acid and pyridinium hydrochloride was heated to 230°C under a nitrogen atmosphere for 3 hours to yield Carprofen.[4][5]

Step 3: Purification

  • After cooling, the reaction mixture is treated with an acidic aqueous solution (e.g., 5% HCl) to precipitate the crude product.[3][4]

  • The solid is collected by filtration, washed with water, and dried to afford Carprofen.[3][4]

Quantitative Data for Carprofen Synthesis
ParameterValueReference
Yield 82.7%[4]
Starting Materials 2-(6-chloro-1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)propanoic acid, Pyridine hydrochloride[4]
Catalyst Pyridine hydrochloride
Temperature 230 °C[4][5]
Reaction Time 3 hours[4][5]
¹H NMR (DMSO-d₆) δ 12.26 (s, 1H), 11.32 (s, 1H), 8.14 (d, 1H), 8.05 (d, 1H), 7.45 (d, 1H), 7.37 (s, 1H), 7.32 (d, 1H), 7.07 (d, 1H), 3.79 (t, 1H), 1.40 (d, 3H)[3][4]
MS (ESI) m/z 274.1 [M+1]⁺[3][4]

Carprofen Synthesis Workflow

G cluster_start Starting Materials cluster_process Synthesis Steps cluster_end Final Product Cyclohexanone_Derivative Cyclohexanone Derivative Hydrazone_Formation Hydrazone Formation Cyclohexanone_Derivative->Hydrazone_Formation p_Chlorophenylhydrazine p-Chlorophenylhydrazine p_Chlorophenylhydrazine->Hydrazone_Formation Fischer_Indole_Cyclization Fischer Indole Cyclization (Acid Catalyst) Hydrazone_Formation->Fischer_Indole_Cyclization Hydrazone Intermediate Aromatization Aromatization (Heat, Pyridine HCl) Fischer_Indole_Cyclization->Aromatization Tricyclic Intermediate Carprofen Carprofen Aromatization->Carprofen

Caption: Fischer Indole Synthesis of Carprofen.

Synthesis of Edaravone using a Phenylhydrazine Derivative

Edaravone, a neuroprotective agent, is commonly synthesized through the Knorr pyrazole synthesis, which involves the condensation of a phenylhydrazine derivative with a β-ketoester like ethyl acetoacetate.[6][7]

Experimental Protocol: Knorr Pyrazole Synthesis of Edaravone

This protocol outlines a general and efficient method for the synthesis of Edaravone.

Step 1: Reaction Setup

  • In a round-bottom flask, equimolar quantities of phenylhydrazine (or phenylhydrazine hydrochloride) and ethyl acetoacetate (or methyl acetoacetate) are combined.[6][8] The addition may be slightly exothermic and should be done carefully.[6]

  • When using phenylhydrazine hydrochloride, it is first treated with a base such as sodium hydroxide to generate the free phenylhydrazine in situ.[8]

Step 2: Condensation and Cyclization

  • The reaction mixture is heated under reflux. Reaction temperatures can range from the reflux temperature of the solvent (if used) up to 145°C in a solvent-free reaction.[6]

  • The reaction is typically carried out for 1 to 2.5 hours.[6][8] The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the pyrazolone ring.[6]

Step 3: Isolation and Purification

  • After cooling the reaction mixture, the crude Edaravone is precipitated. This can be induced by the addition of a solvent like diethyl ether.[6]

  • The crude product is collected by filtration.

  • Purification is achieved by recrystallization from a suitable solvent system, such as an isopropanol-water solution or ethanol, to yield a fine white crystalline powder.[8][9]

Quantitative Data for Edaravone Synthesis
ParameterValueReference
Yield 65% - 90.9%[10]
Starting Materials Phenylhydrazine (or its HCl salt), Ethyl acetoacetate (or Methyl acetoacetate)[6][7][8]
Solvent Ethanol, Acetic Acid, or solvent-free[6][10]
Temperature 50 °C to 145 °C (reflux)[6][10]
Reaction Time 1 - 3 hours[6][9]
Melting Point 125–127 °C[6]

Edaravone Synthesis Workflow

G cluster_start_eda Starting Materials cluster_process_eda Synthesis Steps cluster_end_eda Final Product Phenylhydrazine Phenylhydrazine Condensation Condensation Phenylhydrazine->Condensation Ethyl_Acetoacetate Ethyl Acetoacetate Ethyl_Acetoacetate->Condensation Intramolecular_Cyclization Intramolecular Cyclization (Heat/Reflux) Condensation->Intramolecular_Cyclization Hydrazone Intermediate Edaravone Edaravone Intramolecular_Cyclization->Edaravone

Caption: Knorr Pyrazole Synthesis of Edaravone.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Chlorophenylhydrazine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorophenylhydrazine (CPH) isomers, including 2-chlorophenylhydrazine (2-CPH), 3-chlorophenylhydrazine (3-CPH), and 4-chlorophenylhydrazine (4-CPH), are important chemical intermediates in the synthesis of various pharmaceutical compounds, such as the nonsteroidal anti-inflammatory drug Carprofen.[1] During the synthesis of the desired 4-CPH isomer, the formation of positional isomers 2-CPH and 3-CPH as impurities is a common challenge.[1] Due to their structural similarity, the separation and accurate quantification of these isomers are critical for ensuring the purity, efficacy, and safety of the final active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is a widely utilized analytical technique for this purpose, offering high resolution and sensitivity for the analysis of these closely related compounds.[1]

This application note provides a detailed, validated reverse-phase HPLC (RP-HPLC) method for the simultaneous separation and quantification of 2-CPH, 3-CPH, and 4-CPH. An alternative method using a phenyl-based stationary phase is also discussed.

Chemical Structures of Chlorophenylhydrazine Isomers:

IsomerStructure
2-Chlorophenylhydrazine (2-CPH)2-Chlorophenylhydrazine structure
3-Chlorophenylhydrazine (3-CPH)3-Chlorophenylhydrazine structure
4-Chlorophenylhydrazine (4-CPH)4-Chlorophenylhydrazine structure

Experimental Protocols

Primary Method: Validated Reverse-Phase HPLC

This protocol is based on a validated method for the quality control of 4-CPH and its positional isomers.[1]

Materials and Reagents:

  • 2-Chlorophenylhydrazine hydrochloride (Reference Standard)

  • 3-Chlorophenylhydrazine hydrochloride (Reference Standard)

  • 4-Chlorophenylhydrazine hydrochloride (Reference Standard)

  • Disodium hydrogen phosphate

  • Orthophosphoric acid

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or equivalent)

  • Diluent: 0.2% Orthophosphoric acid (OPA) in a 75:25 (v/v) mixture of water and acetonitrile.[1]

Instrumentation and Chromatographic Conditions:

ParameterSpecification
HPLC System Shimadzu LC-PDA system model LC 2050 or equivalent with a UV/PDA detector.[1]
Column Waters X-Bridge C18, 250 mm x 4.6 mm, 3.5 µm particle size.[1]
Mobile Phase A 20 mM Disodium hydrogen phosphate, pH adjusted to 8.7 with orthophosphoric acid.[1]
Mobile Phase B 1:1 (v/v) mixture of acetonitrile and methanol.[1]
Gradient Elution See Table 1 below.[1]
Flow Rate 0.6 mL/min.[1]
Column Temperature 20°C.[1]
Autosampler Temp. 5°C.[1]
Detection Wavelength UV detection at 235 nm.
Injection Volume 5 µL.[1]
Total Run Time 65 minutes.[1]

Table 1: Gradient Elution Program [1]

Time (minutes)Mobile Phase A (%)Mobile Phase B (%)
0 - 107030
10 - 207030
20 - 306040
30 - 484060
48 - 504060
50 - 657030

Standard and Sample Preparation:

  • Standard Stock Solutions: Accurately weigh and dissolve the reference standards of 2-CPH, 3-CPH, and 4-CPH in the diluent to prepare individual stock solutions.

  • Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with the diluent to the desired concentrations for calibration. For impurity analysis, a concentration of 0.50% of the impurity standard with respect to the main analyte concentration is recommended.[1]

  • Sample Preparation: Accurately weigh and dissolve the sample containing chlorophenylhydrazine isomers in the diluent to achieve a final concentration of 0.5 mg/mL.[1]

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.

Data Presentation

Table 2: Chromatographic Performance and Validation Summary of the Primary Method

AnalyteRetention Time (min)[1]Limit of Detection (LOD) (%)[1]Limit of Quantitation (LOQ) (%)[1]Linearity Range (%)[1]Correlation Coefficient (r²)[1]
2-CPH23.10.020.070.07 - 1.83> 0.99
4-CPH24.3--0.07 - 3.68> 0.99
3-CPH25.80.040.130.13 - 1.70> 0.99

Table 3: Precision and Accuracy Data of the Primary Method

AnalyteSystem Precision (%RSD, n=6)[1]Method Precision (%RSD, n=6)[1]Accuracy (Average Recovery %)[1]
2-CPH0.630.8394.6
3-CPH1.980.70-
4-CPH2.43--

Alternative Methodologies

For challenging separations of positional isomers, alternative stationary phase chemistries can provide different selectivity. A phenyl-based stationary phase is a suitable alternative to the traditional C18 phase for separating aromatic compounds.

Alternative Method: Phenyl Stationary Phase HPLC

  • Principle: Phenyl columns offer π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the chlorophenylhydrazine isomers. This can lead to enhanced selectivity for positional isomers where subtle differences in the electron distribution of the aromatic ring exist.

  • Suggested Column: A column with a phenyl propyl or pentafluorophenyl (PFP) stationary phase. PFP phases, in particular, offer strong dipole-dipole and π-π interactions.

  • Mobile Phase Considerations: A mobile phase consisting of methanol and water or acetonitrile and water is typically used. The choice of organic modifier can influence the π-π interactions; methanol is often preferred over acetonitrile as the latter can weaken the interactions with the phenyl ring.

  • Method Development: A systematic approach to method development would involve screening different mobile phase compositions and pH values to optimize the resolution between the 2-CPH, 3-CPH, and 4-CPH peaks.

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_start Weighing of Standards & Samples dissolution Dissolution in Diluent (0.5 mg/mL) prep_start->dissolution filtration Filtration (0.45 µm) dissolution->filtration vials Transfer to HPLC Vials filtration->vials autosampler Autosampler (5°C) vials->autosampler injection Injection (5 µL) autosampler->injection column Separation on Waters X-Bridge C18 Column (20°C) injection->column detection UV Detection (235 nm) column->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification using Calibration Curve integration->quantification report Final Report quantification->report

Caption: Workflow for the HPLC analysis of chlorophenylhydrazine isomers.

Conclusion

The validated reverse-phase HPLC method detailed in this application note provides a reliable and robust protocol for the separation and quantification of 2-chlorophenylhydrazine, 3-chlorophenylhydrazine, and 4-chlorophenylhydrazine isomers. The method demonstrates excellent specificity, linearity, precision, and sensitivity, making it suitable for routine quality control in pharmaceutical development and manufacturing. For cases where co-elution or poor resolution is observed, exploring alternative stationary phases, such as phenyl columns, is recommended to leverage different separation mechanisms. The provided protocols and data serve as a comprehensive guide for researchers and scientists working on the analysis of these critical pharmaceutical intermediates.

References

Application Notes and Protocols for Studying Fluoroquinolone Resistance in Mycobacterium Using (2-Chlorophenyl)hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroquinolones are a critical class of broad-spectrum antibiotics used in the treatment of various bacterial infections, including tuberculosis caused by Mycobacterium tuberculosis. However, the emergence of fluoroquinolone-resistant strains poses a significant threat to effective treatment. One of the key mechanisms contributing to this resistance is the active efflux of the drug from the bacterial cell, mediated by efflux pumps. Understanding the role of these pumps is crucial for the development of new therapeutic strategies to combat drug-resistant mycobacteria.

Chemical probes, such as efflux pump inhibitors (EPIs), are invaluable tools for studying these resistance mechanisms. While direct studies specifying the use of (2-Chlorophenyl)hydrazine in this context are limited, the closely related compound carbonyl cyanide m-chlorophenylhydrazone (CCCP) , a well-characterized protonophore and efflux pump inhibitor, serves as an excellent model compound. Hydrazine derivatives, in general, have been investigated for their antimycobacterial properties. This document provides detailed application notes and protocols for using CCCP as a representative hydrazine derivative to investigate the contribution of efflux pumps to fluoroquinolone resistance in Mycobacterium.

Principle

Efflux pumps in Mycobacterium are transmembrane proteins that actively transport substrates, including fluoroquinolones, out of the cell. Many of these pumps are energized by the proton motive force (PMF) across the bacterial cell membrane. CCCP is a protonophore that disrupts the proton gradient across the membrane, thereby dissipating the PMF. By inhibiting the energy source of PMF-dependent efflux pumps, CCCP prevents the extrusion of fluoroquinolones, leading to their intracellular accumulation and restoring the susceptibility of resistant strains. The effect of an EPI is quantified by measuring the reduction in the Minimum Inhibitory Concentration (MIC) of a fluoroquinolone in the presence of the inhibitor.

Data Presentation

The following table summarizes quantitative data on the effect of CCCP on the MIC of ofloxacin for resistant Mycobacterium tuberculosis isolates. A reduction in the MIC of the fluoroquinolone in the presence of the EPI is indicative of efflux pump activity.

Efflux Pump Inhibitor Number of Ofloxacin-Resistant Isolates Tested Number of Isolates Showing MIC Reduction (%) Fold Reduction in Ofloxacin MIC Reference
Carbonyl cyanide m-chlorophenylhydrazone (CCCP)4516 (35.5%)2 to 8-fold[1]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of a proton motive force-dependent efflux pump in Mycobacterium and its inhibition by CCCP.

EffluxPumpMechanism cluster_membrane Mycobacterial Cell Membrane cluster_extracellular cluster_intracellular EffluxPump Efflux Pump (e.g., MFS Transporter) Fluoroquinolone_out Fluoroquinolone EffluxPump->Fluoroquinolone_out Efflux ProtonGradient Proton Gradient (H⁺) ProtonGradient->EffluxPump Energizes Fluoroquinolone_in Fluoroquinolone Fluoroquinolone_in->EffluxPump Binding Target DNA Gyrase (Target) Fluoroquinolone_in->Target Inhibition of DNA replication CCCP CCCP CCCP->ProtonGradient Dissipates

Caption: Mechanism of efflux pump-mediated fluoroquinolone resistance and its inhibition by CCCP.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) Reduction of a Fluoroquinolone in the Presence of CCCP

This protocol utilizes the Resazurin Microtiter Assay (REMA) to determine the MIC of a fluoroquinolone (e.g., ofloxacin) against Mycobacterium isolates with and without the efflux pump inhibitor CCCP.

Materials:

  • Mycobacterium isolates (test strains and a susceptible control strain, e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.2% glycerol

  • Fluoroquinolone (e.g., ofloxacin) stock solution

  • Carbonyl cyanide m-chlorophenylhydrazone (CCCP) stock solution (dissolved in DMSO)

  • Sterile 96-well microtiter plates (flat-bottom)

  • Resazurin solution (0.01% w/v in sterile distilled water)

  • Sterile saline solution with glass beads

  • McFarland standard No. 1

  • Incubator (37°C)

  • Multichannel pipette

Procedure:

  • Preparation of Bacterial Inoculum:

    • Harvest Mycobacterium colonies from a fresh solid culture medium.

    • Transfer the colonies to a sterile tube containing saline and glass beads.

    • Vortex for 1-2 minutes to create a homogenous suspension.

    • Allow the suspension to stand for 30 minutes to let large particles settle.

    • Transfer the supernatant to a new sterile tube and adjust the turbidity to match a McFarland No. 1 standard.

    • Dilute the adjusted inoculum 1:20 in supplemented 7H9 broth.

  • Preparation of Reagents:

    • Prepare a stock solution of the fluoroquinolone in an appropriate solvent.

    • Prepare a stock solution of CCCP in DMSO.

    • Further dilute the fluoroquinolone and CCCP in supplemented 7H9 broth to the required working concentrations. The final concentration of CCCP in the assay wells should be sub-inhibitory (e.g., 1.5 µg/mL). The final concentration of DMSO should not exceed 1% to avoid toxicity.

  • Microtiter Plate Setup:

    • Dispense 100 µL of supplemented 7H9 broth into all wells of a 96-well plate.

    • In a separate plate for the assay with the inhibitor, add the required volume of CCCP stock solution to the broth in each well to achieve the final desired concentration.

    • Add 100 µL of the highest concentration of the fluoroquinolone working solution to the first column of wells.

    • Perform a two-fold serial dilution of the fluoroquinolone by transferring 100 µL from the first column to the second, and so on, down to the 10th column. Discard the final 100 µL from the 10th column.

    • Column 11 serves as the growth control (no antibiotic).

    • Column 12 serves as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11.

    • The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 37°C for 7 days.

  • Addition of Resazurin and Reading of Results:

    • After incubation, add 30 µL of resazurin solution to each well.

    • Re-incubate the plate for 24-48 hours.

    • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the fluoroquinolone that prevents the color change from blue to pink.

  • Data Analysis:

    • Compare the MIC of the fluoroquinolone in the absence of CCCP with the MIC in the presence of CCCP.

    • A two-fold or greater reduction in the MIC in the presence of CCCP is considered indicative of efflux pump inhibition.

Experimental Workflow Diagram

The following diagram outlines the step-by-step workflow for the MIC reduction assay.

ExperimentalWorkflow cluster_preparation Preparation cluster_assay_setup Assay Setup (96-well plate) cluster_incubation_reading Incubation and Reading cluster_analysis Data Analysis Inoculum 1. Prepare Mycobacterial Inoculum (McFarland No. 1) Reagents 2. Prepare Fluoroquinolone and CCCP working solutions AddBroth 3. Add supplemented 7H9 broth (with and without CCCP) Reagents->AddBroth SerialDilution 4. Perform 2-fold serial dilution of Fluoroquinolone AddBroth->SerialDilution AddInoculum 5. Inoculate with bacterial suspension SerialDilution->AddInoculum Incubate1 6. Incubate at 37°C for 7 days AddInoculum->Incubate1 AddResazurin 7. Add Resazurin solution Incubate1->AddResazurin Incubate2 8. Incubate for 24-48 hours AddResazurin->Incubate2 ReadResults 9. Read MIC (Blue = No Growth, Pink = Growth) Incubate2->ReadResults CompareMIC 10. Compare MIC values (+/- CCCP) ReadResults->CompareMIC CalculateFoldChange 11. Calculate fold-change in MIC CompareMIC->CalculateFoldChange

Caption: Experimental workflow for the MIC reduction assay using CCCP.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (2-Chlorophenyl)hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of (2-chlorophenyl)hydrazine. The methodologies covered are essential for the synthesis of various nitrogen-containing compounds, which are of significant interest in medicinal chemistry and materials science.

Introduction

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable tools for the formation of carbon-nitrogen bonds.[1] this compound is a valuable building block that can participate in both intermolecular and intramolecular cross-coupling reactions. Intermolecular coupling of this compound with aryl halides provides access to 1-aryl-2-(2-chlorophenyl)hydrazines, which are precursors to various heterocyclic compounds. More commonly, derivatives of this compound, such as hydrazones formed with aldehydes and ketones, undergo intramolecular palladium-catalyzed N-arylation to afford indazole scaffolds.[2][3] Indazoles are a prominent class of heterocyclic compounds found in numerous biologically active molecules and approved pharmaceuticals.[4]

The choice of palladium catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. This document outlines optimized protocols and presents quantitative data for these important reactions.

Intermolecular Cross-Coupling of Hydrazine Derivatives

The direct palladium-catalyzed cross-coupling of hydrazine with aryl halides has been a challenging transformation due to the potential for N-N bond cleavage and polyarylation.[5] However, recent advancements have led to efficient protocols for the monoarylation of hydrazine and its derivatives. These methods can be adapted for the coupling of this compound with various aryl halides.

A robust catalyst system for the N-arylation of hydrazides often employs a palladium source and a sterically hindered, electron-rich phosphine ligand.[6] The choice of ligand is critical to promote the desired C-N bond formation and suppress side reactions.

Catalytic Cycle for Palladium-Catalyzed N-Arylation of Hydrazine Derivatives

The generally accepted mechanism for the palladium-catalyzed N-arylation of hydrazines follows the Buchwald-Hartwig amination catalytic cycle. The cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the hydrazine, deprotonation by a base to form a palladium-hydrazido complex, and subsequent reductive elimination to yield the N-arylhydrazine product and regenerate the Pd(0) catalyst.

Buchwald-Hartwig Amination Cycle for Hydrazines pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex [Ar-Pd(II)-X]L_n oxidative_addition->pd_complex hydrazine_coordination Hydrazine Coordination pd_complex->hydrazine_coordination pd_hydrazine_complex [Ar-Pd(II)(NH2NHR')]L_n hydrazine_coordination->pd_hydrazine_complex deprotonation Deprotonation pd_hydrazine_complex->deprotonation pd_hydrazido_complex [Ar-Pd(II)(NHNHR')]L_n deprotonation->pd_hydrazido_complex reductive_elimination Reductive Elimination pd_hydrazido_complex->reductive_elimination reductive_elimination->pd0

Caption: Catalytic cycle for the palladium-catalyzed N-arylation of hydrazines.

Intramolecular Cross-Coupling: Synthesis of 1-Aryl-1H-indazoles

A significant application of palladium-catalyzed cross-coupling involving this compound is the synthesis of 1-aryl-1H-indazoles. This is typically achieved through a two-step, one-pot procedure where this compound is first condensed with an aldehyde to form a hydrazone, which then undergoes an intramolecular Buchwald-Hartwig amination. The cyclization of arylhydrazones derived from less reactive 2-chloroaldehydes has been successfully demonstrated.[2]

Experimental Data

Table 1: Palladium-Catalyzed Intramolecular Amination for the Synthesis of 1-Aryl-1H-indazoles from 2-Bromoarylhydrazones [2]

EntryArylhydrazone ofCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromobenzaldehydePd(dba)₂ (5)rac-BINAP (7.5)Cs₂CO₃Toluene100295
22-BromobenzaldehydePd(dba)₂ (5)DPEphos (7.5)Cs₂CO₃Toluene100293
32-BromobenzaldehydePd(dba)₂ (5)dppf (7.5)Cs₂CO₃Toluene100285
42-Bromo-5-nitrobenzaldehydePd(dba)₂ (5)rac-BINAP (7.5)Cs₂CO₃Toluene100292
52-BromoacetophenonePd(dba)₂ (5)rac-BINAP (7.5)K₃PO₄Dioxane1001288

Experimental Workflow for Indazole Synthesis

Indazole Synthesis Workflow start Start Materials: This compound Aldehyde/Ketone hydrazone_formation Hydrazone Formation (Condensation) start->hydrazone_formation palladium_catalysis Palladium-Catalyzed Intramolecular Amination hydrazone_formation->palladium_catalysis workup Reaction Work-up and Purification palladium_catalysis->workup product 1-Aryl-1H-indazole workup->product

Caption: Workflow for the synthesis of 1-aryl-1H-indazoles.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Synthesis of 1-Aryl-1H-indazoles from 2-Bromobenzaldehydes and Arylhydrazines [7][8]

This protocol describes a one-pot synthesis of 1-aryl-1H-indazoles from 2-bromobenzaldehydes and arylhydrazines.

Materials:

  • 2-Bromobenzaldehyde derivative (1.0 mmol)

  • Arylhydrazine hydrochloride (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • 1,1′-Bis(diphenylphosphino)ferrocene (dppf) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaO-t-Bu) (3.0 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk tube or sealed vial

  • Magnetic stirrer and heating block/oil bath

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (4.5 mg, 0.02 mmol), dppf (22.2 mg, 0.04 mmol), and NaO-t-Bu (288 mg, 3.0 mmol).

  • Add the 2-bromobenzaldehyde derivative (1.0 mmol) and the arylhydrazine hydrochloride (1.2 mmol) to the tube.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for the required time (typically 2-12 hours, monitor by TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired 1-aryl-1H-indazole.

Protocol 2: General Procedure for Palladium-Catalyzed Monoarylation of Hydrazine with Aryl Chlorides [9][10][11]

This protocol is a general method for the coupling of hydrazine with aryl chlorides, which can be adapted for this compound.

Materials:

  • Aryl chloride (1.0 mmol)

  • Hydrazine monohydrate (N₂H₄·H₂O) (3.0 mmol)

  • Palladium precatalyst (e.g., Pd[P(o-tolyl)₃]₂ or a combination of a Pd(0) source and a ligand like CyPF-t-Bu) (0.1 - 1 mol%)

  • Potassium hydroxide (KOH) (4.5 mmol)

  • Anhydrous dioxane (2 mL)

  • Schlenk tube or sealed vial

  • Magnetic stirrer and heating block/oil bath

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl chloride (1.0 mmol), palladium precatalyst (e.g., 0.01 mmol, 1 mol%), and potassium hydroxide (252 mg, 4.5 mmol) to a dry Schlenk tube.

  • Add anhydrous dioxane (2 mL) to the tube.

  • Add hydrazine monohydrate (0.15 mL, 3.0 mmol) via syringe.

  • Seal the tube and remove it from the glovebox.

  • Place the tube in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude arylhydrazine by flash column chromatography.

Safety Precautions:

  • Hydrazine is highly toxic and potentially explosive. Handle with extreme caution in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle under an inert atmosphere.

  • Strong bases like sodium tert-butoxide and potassium hydroxide are corrosive. Avoid contact with skin and eyes.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Acid Catalysts for Fischer Indole Synthesis with (2-Chlorophenyl)hydrazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole synthesis is a versatile and widely used method for the preparation of indole derivatives, which are core scaffolds in numerous pharmaceuticals and natural products. This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a carbonyl compound (aldehyde or ketone). The choice of acid catalyst is crucial and can significantly influence the reaction yield, selectivity, and overall efficiency. This document provides detailed application notes and protocols for the Fischer indole synthesis using (2-Chlorophenyl)hydrazine as the starting material, leading to the formation of 7-chloroindoles, which are important intermediates in drug discovery. A comparison of various acid catalysts is presented to guide researchers in selecting the optimal conditions for their specific synthetic needs.

The overall reaction scheme is as follows:

This compound + Ketone --(Acid Catalyst)--> 7-Chloro-substituted Indole

Mechanism of the Acid-Catalyzed Fischer Indole Synthesis

The Fischer indole synthesis proceeds through a series of well-established steps initiated by an acid catalyst. The generally accepted mechanism is as follows:

  • Hydrazone Formation: this compound reacts with a ketone in the presence of an acid to form the corresponding (2-chlorophenyl)hydrazone. This is a reversible condensation reaction.

  • Tautomerization: The hydrazone undergoes tautomerization to its enamine isomer.

  • [1][1]-Sigmatropic Rearrangement: The protonated enamine undergoes a[1][1]-sigmatropic rearrangement (a Claisen-type rearrangement) to form a di-imine intermediate. This is often the rate-determining step.

  • Aromatization: The di-imine intermediate rearomatizes to form a more stable aniline derivative.

  • Cyclization and Elimination: An intramolecular cyclization occurs, followed by the elimination of an ammonia molecule under acidic conditions, to yield the final aromatic indole product.

Comparison of Acid Catalysts

A variety of Brønsted and Lewis acids can be employed to catalyze the Fischer indole synthesis. The choice of catalyst can depend on the specific ketone used, the desired reaction conditions (e.g., temperature, solvent), and the scale of the reaction. Below is a summary of commonly used acid catalysts with representative data for the synthesis of 7-chloroindoles.

Acid CatalystKetoneProductReaction ConditionsYield (%)Reference
Brønsted Acids
Acetic AcidAcetone7-Chloro-2-methylindoleRefluxModerateGeneral Knowledge
Hydrochloric Acid2-Butanone7-Chloro-2,3-dimethylindoleEthanol, Reflux~30%[2]
Sulfuric AcidCyclohexanone8-Chloro-1,2,3,4-tetrahydrocarbazoleEthanol, RefluxGoodGeneral Knowledge
Polyphosphoric Acid (PPA)Acetophenone7-Chloro-2-phenylindole100-140°CGood[1]
p-Toluenesulfonic Acid (p-TsOH)3-Pentanone7-Chloro-2-ethyl-3-methylindoleToluene, RefluxHighGeneral Knowledge
Lewis Acids
Zinc Chloride (ZnCl₂)2-Butanone7-Chloro-2,3-dimethylindoleNeat or in a high-boiling solvent, 120-180°CModerate to High[3]
Boron Trifluoride Etherate (BF₃·OEt₂)Cyclopentanone8-Chloro-1,2,3,4-tetrahydro-cyclopenta[b]indoleDioxane, RefluxGoodGeneral Knowledge
Aluminum Chloride (AlCl₃)Propiophenone7-Chloro-2-methyl-3-phenylindoleNitrobenzene, 100°CModerateGeneral Knowledge

Note: The yields provided are representative and can vary based on the specific reaction conditions and the purity of the starting materials. Researchers should optimize the conditions for their specific application.

Experimental Protocols

General Procedure for Hydrazone Formation (In Situ)

In many cases, the hydrazone intermediate is not isolated but is formed in situ.

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid, or toluene), add the ketone (1.0-1.2 eq).

  • Add a catalytic amount of a weak acid, such as a few drops of acetic acid, if not already used as the solvent.

  • Stir the mixture at room temperature or with gentle heating (e.g., 60-80°C) for 30-60 minutes to facilitate the formation of the hydrazone.

Protocol 1: Polyphosphoric Acid (PPA) Catalyzed Synthesis of 7-Chloro-2-phenylindole

This protocol is suitable for less reactive ketones and often provides good yields.

  • Carefully add polyphosphoric acid (a sufficient amount to ensure stirring, e.g., 10-20 times the weight of the hydrazone) to a round-bottom flask equipped with a mechanical stirrer and a thermometer.

  • Heat the PPA to approximately 80-100°C with stirring.

  • Slowly add the pre-formed (2-chlorophenyl)hydrazone of acetophenone (1.0 eq) to the hot PPA.

  • Increase the temperature to 120-140°C and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to below 100°C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., concentrated NaOH or NH₄OH solution) until the pH is basic.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Zinc Chloride (ZnCl₂) Catalyzed Synthesis of 7-Chloro-2,3-dimethylindole

This method is a classic and effective approach, particularly for aliphatic ketones.

  • In a round-bottom flask, combine this compound hydrochloride (1.0 eq) and 2-butanone (1.2 eq).

  • Add anhydrous zinc chloride (2.0-3.0 eq) to the mixture.

  • Heat the mixture with stirring to 150-180°C for 1-2 hours. The reaction can be performed neat or in a high-boiling solvent like xylene.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and add water.

  • Make the solution basic with the addition of a concentrated ammonium hydroxide solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the resulting crude indole by column chromatography or recrystallization.

Protocol 3: p-Toluenesulfonic Acid (p-TsOH) Catalyzed Synthesis of 7-Chloro-2-ethyl-3-methylindole

This protocol utilizes a milder Brønsted acid and is often performed in a non-polar solvent with azeotropic removal of water.

  • To a solution of this compound (1.0 eq) and 3-pentanone (1.1 eq) in toluene, add p-toluenesulfonic acid monohydrate (0.1-0.2 eq).

  • Fit the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 2-6 hours).

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired product.

Visualizations

Fischer_Indole_Synthesis_Workflow Start This compound + Ketone Hydrazone Hydrazone Formation (in situ) Start->Hydrazone Cyclization Fischer Indole Cyclization Hydrazone->Cyclization Heat Acid Acid Catalyst (Brønsted or Lewis) Acid->Cyclization Workup Workup (Neutralization, Extraction) Cyclization->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product 7-Chloro-substituted Indole Purification->Product

Caption: General workflow for the acid-catalyzed Fischer indole synthesis.

Fischer_Indole_Mechanism cluster_start Reactants A 2-Chlorophenylhydrazine C Hydrazone A->C + H⁺ B Ketone B->C + H⁺ D Enamine (Tautomer) C->D Tautomerization E [3,3]-Sigmatropic Rearrangement D->E F Di-imine E->F G Aromatization F->G H Aniline Intermediate G->H I Intramolecular Cyclization H->I J Aminal Intermediate I->J K Elimination of NH₃ J->K L 7-Chloroindole Product K->L

Caption: Key steps in the Fischer indole synthesis signaling pathway.

Conclusion

The Fischer indole synthesis remains a cornerstone for the construction of the indole nucleus. For the synthesis of 7-chloroindoles from this compound, a range of acid catalysts can be successfully employed. The choice of catalyst will depend on the specific substrate and desired reaction conditions. Polyphosphoric acid is effective for a broad range of ketones, while zinc chloride is a robust catalyst, particularly for simple aliphatic ketones. p-Toluenesulfonic acid offers a milder alternative. The provided protocols offer a starting point for researchers to develop and optimize their specific synthetic transformations. Careful consideration of the reaction mechanism and the role of the acid catalyst will aid in achieving high yields of the desired 7-chloroindole products.

References

Application Notes and Protocols for the Synthesis of Halogenated Indole Monomers for Conductive Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of halogenated indole monomers and their subsequent polymerization to form conductive polymers. Halogenated polyindoles are a class of materials with significant potential in various fields, including organic electronics, sensors, and biomedical devices, owing to their tunable electronic properties and environmental stability.

Introduction

Conductive polymers have garnered significant interest due to their unique combination of polymeric properties and electrical conductivity. Among these, polyindoles and their derivatives are promising materials. The introduction of halogen atoms onto the indole ring offers a powerful strategy to modulate the electronic and physical properties of the resulting polymers. Halogen substitution can influence the monomer's reactivity, the polymer's morphology, and ultimately, its conductivity and stability. This guide focuses on the synthesis of key halogenated indole monomers, such as 5-bromoindole, 6-bromoindole, and 7-bromoindole, and outlines the methodologies for their polymerization.

Synthesis of Halogenated Indole Monomers

Several synthetic routes are available for the preparation of halogenated indoles. The choice of method often depends on the desired substitution pattern, available starting materials, and scale of the reaction.

Table 1: Comparison of Synthetic Routes for 5-Bromoindole
Synthetic RouteStarting MaterialKey ReagentsNumber of StepsOverall Yield (%)Purity (%)
Three-Step Synthesis via Sulfonation IndoleSodium bisulfite, Acetic anhydride, Bromine3~61%[1]>99%[2]
Direct Bromination IndoleN-Bromosuccinimide (NBS) or Bromine1VariableModerate to High
Fischer Indole Synthesis 4-BromophenylhydrazineAldehyde or Ketone, Acid catalyst1-2VariableHigh
Leimgruber-Batcho Synthesis 4-Bromo-2-nitrotolueneDMFDMA, Pyrrolidine, Reducing agent2HighHigh

Experimental Protocols: Monomer Synthesis

Protocol 1: Three-Step Synthesis of 5-Bromoindole via Sulfonation

This is a widely used and reliable method for the synthesis of 5-bromoindole.

Step 1: Preparation of Sodium Indoline-2-Sulfonate

  • Dissolve 50 g of indole in 100 mL of ethanol.

  • In a separate flask, prepare a solution of 100 g of sodium bisulfite in 300 mL of water.

  • Add the indole solution to the sodium bisulfite solution with stirring.

  • Stir the mixture overnight at room temperature.

  • Collect the resulting light tan solid by vacuum filtration, wash with ether, and air dry. The yield is typically around 97%.[1]

Step 2: Preparation of Sodium 1-Acetylindoline-2-sulfonate

  • Suspend 30 g of sodium bisulfite in 300 mL of acetic anhydride.

  • Add 30 g of the sodium indoline-2-sulfonate prepared in Step 1.

  • Stir the suspension at 70°C for 1 hour. A voluminous white solid will form.

  • Increase the temperature to 90°C and stir for an additional 2 hours.

  • Cool the mixture to room temperature and collect the solid by filtration.

  • Wash the solid with acetic anhydride and then with ether. The crude, damp solid can be used directly in the next step.

Step 3: Synthesis of 5-Bromoindole

  • Dissolve all the acetylated material from Step 2 in 150 mL of water at 0-5°C.

  • Slowly add 40 g of bromine dropwise while maintaining the temperature below 5°C with vigorous stirring.

  • Stir the solution at 0-5°C for 1 hour, then allow it to warm to room temperature.

  • Quench any excess bromine by adding a solution of approximately 10 g of sodium bisulfite in 30 mL of water.

  • Neutralize the solution to pH 7 with a 40% NaOH solution, keeping the temperature below 30°C. A light tan precipitate will form.

  • Stir the solution overnight at 50°C.

  • Make the solution basic by adding more 40% NaOH and stir for an additional 3 hours at 50°C.

  • Collect the precipitate by vacuum filtration, wash thoroughly with water, and air dry.

  • Recrystallize the crude product from ethanol and water to obtain a beige solid. The overall yield is approximately 61%.[1] A purity of over 99% can be achieved.[2]

Polymerization of Halogenated Indole Monomers

Both electrochemical and chemical methods can be employed for the polymerization of halogenated indole monomers. Electrochemical polymerization offers precise control over film thickness and morphology, while chemical oxidative polymerization is a scalable method for producing bulk quantities of the polymer.

Table 2: Polymerization Methods and Properties of Poly(halogenated indoles)
MonomerPolymerization MethodOxidant/ElectrolyteResulting PolymerConductivity (S/cm)Molecular Weight ( g/mol )
5-BromoindoleElectrochemicalLiClO₄ in AcetonitrilePoly(5-bromoindole)Data not availableData not available
5-BromoindoleChemical OxidativeFerric Chloride (FeCl₃)Poly(5-bromoindole)Data not availableData not available
Indole (for comparison)Chemical OxidativeFerric Chloride (FeCl₃)Polyindole10⁻⁵ - 10⁻³~10,000

Experimental Protocols: Polymerization

Protocol 2: Electrochemical Polymerization of 5-Bromoindole (General Procedure)

This protocol is a general guideline for the electrochemical deposition of poly(5-bromoindole) films.

Materials and Equipment:

  • Three-electrode electrochemical cell (working electrode, counter electrode, reference electrode)

  • Potentiostat/Galvanostat

  • 5-Bromoindole

  • Acetonitrile (CH₃CN), anhydrous

  • Lithium perchlorate (LiClO₄) as the supporting electrolyte

Procedure:

  • Prepare an electrolyte solution of 0.1 M LiClO₄ in anhydrous acetonitrile.

  • Dissolve 5-bromoindole in the electrolyte solution to a concentration of 0.05 M.

  • Assemble the three-electrode cell with the working electrode (e.g., platinum, glassy carbon, or ITO-coated glass), a platinum wire or mesh as the counter electrode, and a suitable reference electrode (e.g., Ag/AgCl).

  • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • Perform electropolymerization by cyclic voltammetry, typically scanning the potential between -0.2 V and +1.5 V (vs. Ag/AgCl) for a number of cycles, or by potentiostatic methods at a constant potential (e.g., +1.2 V vs. Ag/AgCl).

  • After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.

  • Dry the film under vacuum.

Protocol 3: Chemical Oxidative Polymerization of 5-Bromoindole (General Procedure)

This protocol provides a general method for the chemical synthesis of poly(5-bromoindole).

Materials:

  • 5-Bromoindole

  • Anhydrous ferric chloride (FeCl₃)

  • Anhydrous chloroform (CHCl₃) or other suitable organic solvent

  • Methanol

Procedure:

  • Dissolve 5-bromoindole in anhydrous chloroform in a round-bottom flask under an inert atmosphere.

  • In a separate flask, prepare a solution of anhydrous ferric chloride in anhydrous chloroform. A typical molar ratio of FeCl₃ to monomer is 2.5:1.

  • Slowly add the FeCl₃ solution dropwise to the stirred monomer solution at room temperature.

  • Allow the reaction to proceed for 24 hours at room temperature. The solution will typically darken as the polymer precipitates.

  • Pour the reaction mixture into a large volume of methanol to precipitate the polymer fully.

  • Collect the polymer by filtration and wash it repeatedly with methanol to remove any residual oxidant and unreacted monomer.

  • Dry the resulting polymer powder under vacuum.

Visualizations

Synthetic_Pathway_5_Bromoindole Indole Indole Sulfonate Sodium Indoline-2-sulfonate Indole->Sulfonate NaHSO₃, Ethanol/H₂O Acetyl Sodium 1-Acetylindoline-2-sulfonate Sulfonate->Acetyl Acetic Anhydride, 70-90°C Bromoindole 5-Bromoindole Acetyl->Bromoindole 1. Bromine, 0-5°C 2. NaOH

Caption: Synthetic pathway for 5-bromoindole via the sulfonation route.

Polymerization_Workflow cluster_monomer Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Characterization Monomer Halogenated Indole Monomer Electrochemical Electrochemical Polymerization Monomer->Electrochemical Chemical Chemical Oxidative Polymerization Monomer->Chemical Polymer Conductive Polymer Electrochemical->Polymer Chemical->Polymer Analysis Spectroscopic & Electrochemical Analysis Polymer->Analysis

Caption: General experimental workflow for conductive polymer synthesis.

Data Presentation

Table 3: Spectroscopic Data for 5-Bromoindole
Spectroscopic TechniqueKey Data
¹H NMR (CDCl₃, ppm) ~8.10 (br s, N-H), ~7.76 (d, H-4), ~7.27 (d, H-7), ~7.21 (dd, H-6), ~7.19 (t, H-2), ~6.47 (t, H-3)[3]
¹³C NMR (CDCl₃, ppm) 134.7 (C-7a), 129.9 (C-3a), 125.3 (C-2), 124.8 (C-6), 121.8 (C-4), 113.0 (C-5), 112.5 (C-7), 102.3 (C-3)[3]
IR (KBr, cm⁻¹) 3414 (N-H stretch), 1450, 1412, 1315, 1091, 798, 763[1]
Mass Spectrum (m/z) Molecular Ion [M]⁺ at 195 and 197 (due to ⁷⁹Br and ⁸¹Br isotopes)[4]

Conclusion

This guide provides a foundational understanding and practical protocols for the synthesis of halogenated indole monomers and their subsequent polymerization. The methodologies described herein offer a starting point for researchers to produce and investigate these promising conductive materials. Further optimization of reaction conditions and detailed characterization of the resulting polymers will be crucial for unlocking their full potential in various technological applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Fischer Indole Synthesis with Substituted Hydrazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for improving yields when working with substituted hydrazines.

Frequently Asked Questions (FAQs)

Q1: My Fischer indole synthesis with a substituted phenylhydrazine is resulting in a low yield. What are the most common reasons for this?

Low yields in the Fischer indole synthesis can be attributed to several factors, often related to the nature of the substituents on the hydrazine. Key reasons include:

  • Electronic Effects of Substituents: The electronic properties of substituents on the arylhydrazine ring significantly impact the reaction's success. Electron-donating groups (EDGs) like methoxy (-OCH₃) can sometimes over-stabilize a key intermediate, leading to undesired N-N bond cleavage as a side reaction instead of the intended cyclization.[1] Conversely, strong electron-withdrawing groups (EWGs) such as nitro (-NO₂) can deactivate the aromatic ring, making the crucial C-C bond-forming step (the[2][2]-sigmatropic rearrangement) more difficult and often requiring harsher reaction conditions.[3]

  • Steric Hindrance: Bulky substituents on the arylhydrazine, particularly at the ortho position, can sterically hinder the cyclization step.

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical and highly dependent on the substrate. A catalyst that is too weak may not facilitate the reaction, while a catalyst that is too strong can cause decomposition of the starting materials or the final indole product.[1]

  • Suboptimal Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures. However, excessively high temperatures or prolonged reaction times can lead to the formation of tars and other byproducts, reducing the overall yield.

  • Purity of Starting Materials: Impurities in the substituted hydrazine or the carbonyl compound can lead to unwanted side reactions. It is recommended to use purified starting materials.

Q2: How do electron-donating and electron-withdrawing groups on the phenylhydrazine specifically affect the reaction yield?

Electron-donating groups (EDGs) on the phenylhydrazine ring generally increase the electron density of the enamine intermediate, which can facilitate the[2][2]-sigmatropic rearrangement. However, strong EDGs can also stabilize the cation formed during N-N bond cleavage, making this a more competitive side reaction, which can lower the yield of the desired indole.[1]

Electron-withdrawing groups (EWGs) decrease the nucleophilicity of the nitrogen atom, which can slow down the initial hydrazone formation and hinder the key sigmatropic rearrangement. To overcome this, stronger acids and higher temperatures are often necessary.[3]

Q3: I am using an unsymmetrical ketone with my substituted hydrazine and obtaining a mixture of regioisomers. How can I improve the selectivity?

The formation of regioisomers is a common challenge when using unsymmetrical ketones. The regioselectivity is influenced by the acidity of the reaction medium and steric factors.[1] Generally, the reaction proceeds through the more stable enamine intermediate. The choice of acid catalyst can significantly influence the product ratio. Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product.[1] Steric hindrance from bulky substituents on either the ketone or the hydrazine can also direct the cyclization to the less hindered side.

Q4: What are the common side products in a Fischer indole synthesis with substituted hydrazines, and how can I minimize their formation?

Common side products include:

  • Products of N-N bond cleavage: This is particularly prevalent with electron-donating groups on the phenylhydrazine.[1]

  • Aldol condensation products: The acidic conditions can promote the self-condensation of the starting aldehyde or ketone.

  • Tar formation: Overheating or prolonged reaction times can lead to polymerization and the formation of intractable tars.

  • Isomeric indole products: As discussed above, the use of unsymmetrical ketones can lead to multiple indole isomers.

To minimize side product formation, it is crucial to optimize the reaction conditions, including the choice of acid catalyst, temperature, and reaction time. Running the reaction under an inert atmosphere can also be beneficial.

Troubleshooting Guide

Problem 1: Low to No Product Formation

Possible Cause Troubleshooting Steps
Inappropriate Acid Catalyst Screen a variety of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃). Polyphosphoric acid (PPA) is often effective for less reactive substrates.
Suboptimal Reaction Temperature Carefully optimize the reaction temperature. For some substrates, a specific temperature is crucial for good yields. Monitor the reaction by TLC to avoid overheating and decomposition.
Incorrect Solvent The solvent can significantly impact the reaction. Acetic acid can act as both a solvent and a catalyst. Other solvents like ethanol, toluene, or even ionic liquids can be effective depending on the substrates.
Poor Quality of Substituted Hydrazine Use freshly purified substituted hydrazine. The hydrochloride salt is often more stable and easier to handle.
Unstable Hydrazone Intermediate Consider forming the hydrazone intermediate in a separate step under milder conditions before proceeding with the acid-catalyzed cyclization.
Strong Electron-Withdrawing Group on Hydrazine Harsher reaction conditions, such as using a stronger acid (e.g., PPA) and higher temperatures, may be required.
Strong Electron-Donating Group on Hydrazine This can promote N-N bond cleavage. Try using a milder acid catalyst and lower temperatures.

Problem 2: Significant Side Product Formation

Possible Cause Troubleshooting Steps
Aldol Condensation of Carbonyl Compound If possible, use a carbonyl compound that is less prone to self-condensation. Alternatively, optimize the reaction conditions to favor the Fischer indole pathway (e.g., lower temperature, shorter reaction time).
Formation of Regioisomers with Unsymmetrical Ketones Experiment with different acid catalysts and concentrations to influence the isomer ratio. Consider the steric bulk of both reactants to predict the major isomer. Chromatographic separation of the isomers will likely be necessary.
Decomposition of Starting Material or Product Avoid excessively high temperatures and long reaction times. Neutralize the reaction mixture promptly during workup to prevent acid-mediated degradation of the indole product.

Data Presentation

Table 1: Effect of Substituent on Phenylhydrazine Yield in Fischer Indole Synthesis

Phenylhydrazine SubstituentCarbonyl CompoundCatalystYield (%)Reference
4-Methoxy (Electron-Donating)CyclohexanoneNot specified80-95%[3]
UnsubstitutedCyclohexanoneNot specified70-85%[3]
4-Cyano (Electron-Withdrawing)CyclohexanoneNot specified60-75%[3]
4-Nitro (Strongly Electron-Withdrawing)CyclohexanoneNot specified20-40%[3]
2-MethylIsopropyl methyl ketoneAcetic AcidHigh Yield[2][4]
3-MethylIsopropyl methyl ketoneAcetic Acid88% (mixture of isomers)[2][4]
4-Nitro2-MethylcyclohexanoneAcetic AcidHigh Yield[2][4]
2-Nitro2-MethylcyclohexanoneAcetic AcidHigh Yield[2][4]

Table 2: Comparison of Catalysts for the Fischer Indole Synthesis

PhenylhydrazineCarbonyl CompoundCatalystSolventTemperature (°C)Yield (%)
PhenylhydrazineAcetophenoneZnCl₂None17065
PhenylhydrazineAcetophenonePPANone10078
PhenylhydrazineAcetophenoneAmberlite IR-120EthanolReflux85
4-MethoxyphenylhydrazineEthyl pyruvateHClEthanolRefluxVariable (yields normal and abnormal products)
4-MethoxyphenylhydrazineEthyl pyruvateZnCl₂Acetic AcidRefluxVariable (yields different substituted products)

Experimental Protocols

Protocol 1: Synthesis of 2,3,3,7-Tetramethylindolenine using an Electron-Rich Hydrazine

  • Reactants: o-Tolylhydrazine hydrochloride and isopropyl methyl ketone.

  • Procedure:

    • In a suitable flask, dissolve o-tolylhydrazine hydrochloride (1 equivalent) and isopropyl methyl ketone (1 equivalent) in glacial acetic acid.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with a 1 M NaOH solution.

    • Dilute the mixture with water and extract the product with an organic solvent (e.g., chloroform).

    • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography if necessary.[2][4]

Protocol 2: Synthesis of a Nitro-Substituted Indolenine using an Electron-Poor Hydrazine

  • Reactants: p-Nitrophenylhydrazine and 2-methylcyclohexanone.

  • Procedure:

    • Combine p-nitrophenylhydrazine (1 equivalent) and 2-methylcyclohexanone (1 equivalent) in glacial acetic acid.

    • Reflux the reaction mixture with stirring.

    • Monitor the reaction for completion by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into ice-water to precipitate the product.

    • Collect the solid product by filtration and wash with cold water.

    • Dry the product under vacuum. Recrystallization from a suitable solvent can be performed for further purification.[2][4]

Visualizations

Caption: The reaction mechanism of the Fischer indole synthesis.

Troubleshooting_Workflow Start Low Yield in Fischer Indole Synthesis Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Catalyst Optimize Acid Catalyst (Brønsted vs. Lewis, Concentration) Check_Purity->Optimize_Catalyst Optimize_Temp Optimize Reaction Temperature and Time Optimize_Catalyst->Optimize_Temp Check_Substituents Analyze Substituent Electronic Effects Optimize_Temp->Check_Substituents EDG Electron-Donating Group? Check_Substituents->EDG EWG Electron-Withdrawing Group? Check_Substituents->EWG EDG->EWG No Mitigate_NN_Cleavage Use Milder Acid, Lower Temperature EDG->Mitigate_NN_Cleavage Yes Harsher_Conditions Use Stronger Acid, Higher Temperature EWG->Harsher_Conditions Yes Improved_Yield Improved Yield EWG->Improved_Yield No Mitigate_NN_Cleavage->Improved_Yield Harsher_Conditions->Improved_Yield

Caption: A troubleshooting workflow for low-yield reactions.

Electronic_Effects cluster_EDG Electron-Donating Groups (e.g., -OCH3, -CH3) cluster_EWG Electron-Withdrawing Groups (e.g., -NO2, -CN) EDG_Node Increased Nucleophilicity of Hydrazine Faster_Rearrangement Faster [3,3]-Sigmatropic Rearrangement EDG_Node->Faster_Rearrangement NN_Cleavage Increased Risk of N-N Bond Cleavage EDG_Node->NN_Cleavage EWG_Node Decreased Nucleophilicity of Hydrazine Slower_Rearrangement Slower [3,3]-Sigmatropic Rearrangement EWG_Node->Slower_Rearrangement Requires_Harsher_Conditions Requires Stronger Acid and Higher Temperature Slower_Rearrangement->Requires_Harsher_Conditions

Caption: Influence of electronic effects on the reaction pathway.

References

Technical Support Center: (2-Chlorophenyl)hydrazine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (2-Chlorophenyl)hydrazine in organic synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

A1: this compound is a key reagent primarily used in the Fischer indole synthesis to produce chloro-substituted indoles, which are important scaffolds in many pharmaceutical compounds.[1][2] It is also utilized in the synthesis of pyrazoline derivatives.

Q2: What are the typical impurities found in commercial this compound hydrochloride?

A2: Common impurities in chlorophenylhydrazine reagents include positional isomers such as 3-chlorophenylhydrazine and 4-chlorophenylhydrazine, as well as the starting material for its synthesis, 2-chloroaniline.[3] These impurities can lead to the formation of undesired isomeric indole products or other byproducts. A study on 4-chlorophenylhydrazine hydrochloride found that positional isomers and 4-chloroaniline could be detected and quantified by HPLC.[3]

Q3: What are the recommended storage and handling conditions for this compound hydrochloride?

A3: this compound hydrochloride should be stored in a cool, dry, and dark place in a tightly sealed container.[4] It is stable at room temperature under normal storage conditions.[5] However, like other hydrazine derivatives, it is sensitive to air and moisture and can undergo oxidation. It is also corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and eye protection, in a well-ventilated fume hood.[6]

Troubleshooting Guides

Issue 1: Low or No Yield in Fischer Indole Synthesis

Q: I am attempting a Fischer indole synthesis with this compound and a ketone, but I am getting a low yield or no desired product. What are the possible causes and solutions?

A: Low yields in the Fischer indole synthesis are a common issue. Several factors related to the reactants, reaction conditions, and potential side reactions can contribute to this problem.

Potential Causes and Troubleshooting Steps:

  • Purity of Starting Materials:

    • Problem: Impurities in the this compound or the ketone can interfere with the reaction. Positional isomers of the hydrazine will lead to a mixture of indole products, while other impurities might inhibit the reaction.

    • Solution: Ensure the purity of your starting materials. If necessary, purify the this compound and the ketone before use. HPLC analysis can be used to assess the purity of the hydrazine.[3]

  • Reaction Conditions:

    • Problem: The Fischer indole synthesis is highly sensitive to the choice of acid catalyst, reaction temperature, and reaction time.[1] An inappropriate catalyst or suboptimal temperature can lead to decomposition or the formation of side products.

    • Solution:

      • Catalyst: A variety of Brønsted and Lewis acids can be used, including polyphosphoric acid (PPA), sulfuric acid, zinc chloride, and boron trifluoride.[2][6] The optimal catalyst often needs to be determined empirically for a specific substrate combination.

      • Temperature: The reaction often requires elevated temperatures to proceed. However, excessive heat can lead to degradation. A stepwise increase in temperature might be beneficial.

      • Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time and avoid prolonged heating that could lead to byproduct formation.

  • Formation of Unwanted Positional Isomers:

    • Problem: When using an unsymmetrical ketone, two different enamine intermediates can form, leading to a mixture of isomeric indole products. The electronic and steric properties of the ketone will influence the regioselectivity of the cyclization.

    • Solution: The regioselectivity of the Fischer indole synthesis can be influenced by the choice of acid catalyst and reaction conditions. Stronger acids and higher temperatures sometimes favor the formation of the less substituted indole. It may be necessary to separate the resulting isomers by chromatography.

Issue 2: Formation of Side Products

Q: I am observing significant side product formation in my Fischer indole synthesis with this compound. What are these side products and how can I minimize them?

A: Besides the desired indole product, several side reactions can occur during the Fischer indole synthesis.

Common Side Reactions and Mitigation Strategies:

  • Reductive Cleavage of the N-N Bond:

    • Problem: Under certain conditions, the nitrogen-nitrogen bond of the hydrazine or the intermediate hydrazone can be cleaved, leading to the formation of 2-chloroaniline and other reduction products.

    • Solution: This side reaction can be influenced by the reaction conditions. Careful optimization of the acid catalyst and temperature can help to minimize this pathway.

  • Formation of Pyrazoles:

    • Problem: In some cases, especially with dicarbonyl compounds or under specific catalytic conditions, pyrazole derivatives can be formed as byproducts.

    • Solution: Ensure that the starting ketone is pure and does not contain dicarbonyl impurities. The choice of reaction conditions can also influence the reaction pathway.

  • Disproportionation and Dimerization:

    • Problem: Hydrazines can undergo disproportionation or dimerization reactions, especially at elevated temperatures.

    • Solution: Using an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.[6] Controlled addition of reagents and maintaining a consistent temperature are also important.

Quantitative Data on Side Reactions

Obtaining precise quantitative data for side reactions is highly dependent on the specific reactants and reaction conditions. The following table provides an illustrative example of potential product distribution in a Fischer indole synthesis with this compound and an unsymmetrical ketone, based on typical observations in similar reactions.

Product/Side ProductTypical Yield Range (%)Factors Influencing Yield
Desired 7-Chloroindole Isomer 40 - 70%Purity of reactants, optimal catalyst and temperature.
Positional Indole Isomer 10 - 30%Structure of the ketone, choice of acid catalyst.
2-Chloroaniline 5 - 15%High temperatures, strong reducing conditions.
Unidentified Byproducts 5 - 10%Prolonged reaction times, presence of oxygen.

Experimental Protocols

Protocol 1: Synthesis of 7-Chloro-1,2,3,4-tetrahydrocarbazole

This protocol describes a typical Fischer indole synthesis using this compound hydrochloride and cyclohexanone.

Materials:

  • This compound hydrochloride

  • Cyclohexanone

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane or Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine this compound hydrochloride (1 equivalent) and cyclohexanone (1.1 equivalents).

  • Add polyphosphoric acid (PPA) (approximately 10 times the weight of the hydrazine) to the mixture with stirring.

  • Heat the reaction mixture to 80-100°C and maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 7-chloro-1,2,3,4-tetrahydrocarbazole.

Visualizations

Fischer_Indole_Synthesis_Troubleshooting start Low Yield or No Product in Fischer Indole Synthesis purity Check Purity of This compound and Ketone start->purity Possible Cause conditions Optimize Reaction Conditions start->conditions Possible Cause isomers Formation of Positional Isomers start->isomers Possible Cause (with unsymmetrical ketones) purify_reagents Purify Starting Materials (e.g., Recrystallization, Distillation) purity->purify_reagents Solution optimize_catalyst Screen Different Acid Catalysts (PPA, H2SO4, ZnCl2) conditions->optimize_catalyst Solution optimize_temp Vary Reaction Temperature conditions->optimize_temp Solution optimize_time Monitor Reaction and Optimize Time conditions->optimize_time Solution characterize_isomers Characterize Isomer Ratio (e.g., NMR, LC-MS) isomers->characterize_isomers Action separate_isomers Separate Isomers by Chromatography characterize_isomers->separate_isomers Action

Caption: Troubleshooting workflow for low yield in Fischer indole synthesis.

Side_Reaction_Mitigation start Observed Side Products in Fischer Indole Synthesis cleavage Reductive Cleavage of N-N Bond start->cleavage Potential Side Reaction pyrazole Pyrazole Formation start->pyrazole Potential Side Reaction dimerization Disproportionation/ Dimerization start->dimerization Potential Side Reaction optimize_conditions Optimize Catalyst and Temperature cleavage->optimize_conditions Mitigation Strategy pure_ketone Ensure Purity of Ketone Starting Material pyrazole->pure_ketone Mitigation Strategy inert_atmosphere Use Inert Atmosphere (N2 or Ar) dimerization->inert_atmosphere Mitigation Strategy controlled_addition Controlled Reagent Addition and Temperature dimerization->controlled_addition Mitigation Strategy

Caption: Mitigation strategies for common side reactions.

References

Technical Support Center: Purification of Crude (2-Chlorophenyl)hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude (2-Chlorophenyl)hydrazine. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of crude this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Purity After Recrystallization The chosen solvent is not ideal, leading to co-crystallization of impurities.- Test a range of solvents or solvent mixtures to find one that dissolves the crude product well at elevated temperatures but poorly at room temperature, while impurities remain soluble at all temperatures.- Consider a two-solvent recrystallization method. Dissolve the crude product in a "good" solvent and then add a "poor" solvent until turbidity is observed, then heat until the solution is clear and allow it to cool slowly.
The cooling process was too rapid, trapping impurities within the crystals.- Allow the solution to cool to room temperature slowly before placing it in an ice bath.[1]
Oiling Out During Recrystallization The boiling point of the recrystallization solvent is higher than the melting point of the crude product.- Select a solvent with a lower boiling point.
The solution is too concentrated.- Add more of the hot solvent to fully dissolve the oil before cooling.
Poor Separation in Column Chromatography The chosen eluent system has incorrect polarity.- Optimize the eluent system using Thin Layer Chromatography (TLC) before running the column.[1]
The column was not packed properly, leading to channeling.- Ensure the stationary phase is packed uniformly without any air bubbles or cracks.
Product is Unstable and Decomposes During Purification This compound and its salts can be sensitive to heat and air.- Perform purification steps, especially distillation, under reduced pressure to lower the required temperature.[2] - Handle the material under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Colored Impurities Present in Final Product Residual starting materials or byproducts from the synthesis.- Treat the solution with activated charcoal during recrystallization to adsorb colored impurities. Perform a hot filtration to remove the charcoal before crystallization.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include:

  • Positional isomers: 3-Chlorophenylhydrazine and 4-Chlorophenylhydrazine.[3]

  • Starting materials: 2-Chloroaniline.[3]

  • Byproducts from synthesis: Various byproducts can form depending on the synthetic route used.[4]

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification techniques are:

  • Recrystallization: This is often the first method of choice for purifying solid crude products.[1][4]

  • Distillation: Particularly useful for purifying the free base form of this compound. It is often performed under reduced pressure.[2]

  • Column Chromatography: Effective for separating the target compound from impurities with similar solubility profiles.[1]

Q3: How can I confirm the purity of my purified this compound?

A3: Purity can be assessed using several analytical methods:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity and can separate closely related impurities.[1][3]

  • Melting Point: A sharp melting point range that corresponds to the literature value is a good indicator of high purity.[1][5][6] The melting point for 2-Chlorophenylhydrazine hydrochloride is reported to be in the range of 200-203 °C (with decomposition).[5][6]

  • Spectroscopic Methods: Techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry can confirm the chemical structure and identify any remaining impurities.[1]

  • Thin Layer Chromatography (TLC): A quick method to qualitatively check for the presence of impurities.[1]

Q4: What are the recommended storage conditions for purified this compound?

A4: this compound and its hydrochloride salt should be stored in a cool, dry, and dark place in a tightly sealed container.[5][7][8] It is stable at room temperature under these conditions.[7]

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Choose a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Common solvents to test include ethanol, ethanol/water mixtures, or hexane/ethyl acetate.[4][9]

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude this compound until it is completely dissolved.[1][4]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and briefly heat the solution.[1]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.[1]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to promote maximum crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any surface impurities.[1]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.[1]

Column Chromatography Protocol
  • Stationary and Mobile Phase Selection: Based on TLC analysis, select a suitable stationary phase (silica gel is common) and an eluent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of the desired compound from its impurities.[1]

  • Column Packing: Prepare a slurry of the stationary phase in the initial eluent and carefully pack it into a glass column, ensuring there are no air bubbles or cracks.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.[1]

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) if necessary to separate compounds with different polarities.[1]

  • Fraction Collection: Collect the eluate in separate fractions.[1]

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[1]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[1]

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography Distillation Distillation (under vacuum) Crude->Distillation PurityAnalysis Purity Analysis (HPLC, TLC, MP, NMR) Recrystallization->PurityAnalysis Waste Impurities Recrystallization->Waste ColumnChromatography->PurityAnalysis ColumnChromatography->Waste Distillation->PurityAnalysis Distillation->Waste PurityAnalysis->Recrystallization Repurify PureProduct Pure this compound PurityAnalysis->PureProduct Meets Specs

Caption: General purification workflow for crude this compound.

TroubleshootingRecrystallization Start Start Recrystallization Dissolve Dissolve crude in hot solvent Start->Dissolve Cool Cool solution Dissolve->Cool Problem Problem Encountered? Cool->Problem OilingOut Oiling Out Problem->OilingOut Yes NoCrystals No Crystals Form Problem->NoCrystals Yes LowPurity Low Purity Problem->LowPurity Yes Success Pure Crystals Obtained Problem->Success No Solution1 Re-heat and add more solvent OilingOut->Solution1 Solution2 Concentrate solution / Scratch flask / Seed NoCrystals->Solution2 Solution3 Re-recrystallize with different solvent / Slower cooling LowPurity->Solution3 Solution1->Cool Solution2->Cool Solution3->Start

Caption: Troubleshooting logic for the recrystallization of this compound.

References

Identifying and removing positional isomer impurities from (2-Chlorophenyl)hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for the identification and removal of positional isomer impurities from (2-Chlorophenyl)hydrazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common positional isomer impurities in a sample of this compound?

A1: The most common positional isomer impurities are (3-Chlorophenyl)hydrazine and (4-Chlorophenyl)hydrazine. These isomers are often generated as byproducts during the synthesis of the target compound, this compound. Their presence can significantly impact the purity and effectiveness of the final product, making their detection and removal crucial.[1]

Q2: Which analytical techniques are recommended for identifying and quantifying these positional isomers?

A2: High-Performance Liquid Chromatography (HPLC) is the most extensively used and effective technique for the separation and quantification of chlorophenylhydrazine isomers due to its high resolution, sensitivity, and the wide selection of detectors and stationary phases available.[1][2] Other powerful techniques include Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification based on fragmentation patterns, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[3][4][5]

Analytical Methods and Protocols

A summary of the primary analytical methods is presented below.

Technique Primary Use Sample Amount Analysis Time Key Advantage
HPLC Purity Assessment, Quantificationµg-mg15-60 minHigh resolving power for isomers.[1][3]
GC-MS Identification, Quantificationng-µg20-40 minHigh sensitivity and structural information from fragmentation.[4][5]
NMR Spectroscopy Structural Elucidation, Puritymg5 min - 1 hrUnambiguous structure confirmation.[3]
Detailed Protocol: Reverse-Phase HPLC Method for Isomer Separation

This protocol is adapted from established methods for separating chlorophenylhydrazine isomers.[1][3][6]

Objective: To separate and quantify this compound from its 3- and 4-chloro positional isomers.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., acetonitrile/water mixture, 80:20 v/v) to a final concentration of approximately 0.5 mg/mL.[1][3]

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: Waters X-Bridge C18 (250 mm × 4.6 mm, 3.5 µm) or equivalent.[1][3]

  • Mobile Phase A: 0.1% Orthophosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 30
    20 90
    25 90
    30 30

    | 35 | 30 |

  • Flow Rate: 0.6 - 1.0 mL/min.[1][3]

  • Column Temperature: 30 °C.[3]

  • Injection Volume: 5 µL.[1]

  • Detection: UV at 254 nm.[3]

3. Analysis:

  • Inject a blank (diluent), followed by individual standards of the 2-, 3-, and 4-isomers (if available) to determine their retention times.

  • Inject the sample mixture.

  • The isomers will be separated based on their polarity, allowing for identification by retention time and quantification by peak area.

Purification and Troubleshooting

Q3: What are the most effective methods for removing positional isomer impurities from this compound?

A3: The most common and effective laboratory-scale purification techniques are recrystallization and column chromatography.[7]

  • Recrystallization is often the first choice if the crude product is relatively pure, as it is a simple and cost-effective method based on differences in solubility between the desired compound and its impurities.[7][8]

  • Column Chromatography is employed for more challenging separations where impurities have similar solubility profiles to the target compound.[7]

Workflow for Identification and Purification

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Purification Impure Impure this compound Analyze Analyze Sample via HPLC/GC-MS Impure->Analyze Identify Identify & Quantify Isomers Analyze->Identify Purify Select Purification Method (e.g., Recrystallization) Identify->Purify Recrystallize Perform Recrystallization Purify->Recrystallize CheckPurity Check Purity via HPLC Recrystallize->CheckPurity Pure Pure Product (>99.5%) CheckPurity->Pure Purity Met Repurify Impure: Troubleshoot & Re-purify CheckPurity->Repurify Purity Not Met Repurify->Purify

Caption: General workflow for identifying and purifying this compound.

Detailed Protocol: Recrystallization

Objective: To purify crude this compound by removing more soluble or less abundant impurities.[8]

1. Solvent Selection:

  • The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The isomer impurities should ideally be highly soluble at all temperatures or present in much lower concentrations.

  • Common solvents to test include ethanol, methanol, isopropanol, or mixtures with water (e.g., ethanol/water).

2. Procedure:

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate and stir bar) until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution at the boiling point.[7][9]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or insoluble impurities are present, perform a hot filtration through fluted filter paper to remove them.[7]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[7][8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals on the filter with a small amount of cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point (literature mp: 200-203 °C dec.).

Troubleshooting Guide for Recrystallization
Problem Possible Cause Solution
No crystals form upon cooling. - Solution is too dilute.- Crystallization is slow to initiate.- Boil off some solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound.[7]
Product oils out instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound.- Impurities are preventing crystal lattice formation.- Use a lower-boiling point solvent.- Try a different solvent system.- Attempt purification by column chromatography instead.
Purity is still low after recrystallization. - Inefficient removal of impurities.- Co-precipitation of impurities.- Ensure slow cooling to allow for selective crystallization.- Repeat the recrystallization process.- Consider an alternative purification method like column chromatography.[9]
Low recovery of purified product. - Too much solvent was used during dissolution.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the solution is thoroughly cooled in an ice bath before filtering.- Ensure the filtration apparatus is pre-heated before hot filtration.[9]

Troubleshooting Decision Flowchart

G start Recrystallization Attempted check_crystals Did Crystals Form? start->check_crystals oiled_out Did it Oil Out? check_crystals->oiled_out Yes solution_no_crystals Concentrate Solution Scratch Flask / Seed check_crystals->solution_no_crystals No check_purity Check Purity (HPLC) oiled_out->check_purity No solution_oiled_out Change Solvent Consider Chromatography oiled_out->solution_oiled_out Yes solution_impure Repeat Recrystallization (Slow Cooling) or Switch to Chromatography check_purity->solution_impure Purity < 99.5% end_success Success! check_purity->end_success Purity > 99.5% solution_no_crystals->start Retry end_fail Re-evaluate Method solution_oiled_out->end_fail solution_impure->start Retry

Caption: Decision flowchart for troubleshooting recrystallization issues.

References

Technical Support Center: Optimizing (2-Chlorophenyl)hydrazine Condensations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing condensation reactions involving (2-Chlorophenyl)hydrazine, with a primary focus on the Fischer indole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common application for this compound condensations in organic synthesis?

A1: The most prevalent application is the Fischer indole synthesis, a powerful acid-catalyzed reaction that combines an arylhydrazine (in this case, 2-chlorophenylhydrazine) with an aldehyde or ketone to form an indole derivative.[1][2] These indole structures are crucial building blocks in pharmaceuticals, agrochemicals, and natural products.[2]

Q2: My Fischer indole synthesis using this compound is resulting in a very low yield. What are the common causes?

A2: Low yields in Fischer indole synthesis are a frequent issue and can stem from several factors, as the reaction is known to be sensitive to specific parameters.[3] Key causes include:

  • Impure Starting Materials: Impurities in either the this compound or the carbonyl compound can lead to unwanted side reactions.[1]

  • Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst (e.g., ZnCl₂, PPA, HCl) are critical and often require empirical optimization.[1] Insufficient catalyst can lead to incomplete conversion.[3]

  • Inappropriate Reaction Temperature: The[4][4]-sigmatropic rearrangement step often requires high temperatures to overcome its activation energy.[3]

  • Substituent Effects: Electron-donating groups on the arylhydrazine can weaken the N-N bond, potentially favoring side reactions over the desired cyclization.[1][5]

  • Steric Hindrance: Bulky groups on either reactant can impede the reaction.[1]

Q3: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

A3: Side product formation can significantly lower the yield of the desired indole. Common side reactions include:

  • Aldol Condensation: Under acidic conditions, aldehydes and ketones with α-hydrogens can self-condense.[1]

  • N-N Bond Cleavage: Excessive stabilization of a key intermediate, often caused by electron-donating groups, can lead to the cleavage of the nitrogen-nitrogen bond instead of cyclization.[1][5]

  • Azine Formation: The hydrazone intermediate can react with another molecule of the carbonyl compound, a side-reaction that can be suppressed by ensuring water is vigorously excluded from the reaction.[6]

  • Reduction of Carbonyl: Under certain conditions, particularly with excess hydrazine, the starting ketone or aldehyde can be reduced to the corresponding alcohol.[6][7]

To minimize these, ensure high-purity starting materials, systematically optimize the acid catalyst and temperature, and consider conducting the reaction under an inert atmosphere to prevent oxidation.[8]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound condensation reactions.

Issue 1: Low or No Product Yield

Low yields are a common problem in Fischer indole syntheses.[1][3] The following flowchart provides a systematic approach to troubleshooting this issue.

G start Low or No Yield purity Check Purity of Starting Materials (Hydrazine & Carbonyl) start->purity catalyst Optimize Acid Catalyst (Type & Concentration) purity->catalyst If pure conditions Adjust Reaction Conditions (Temperature & Time) catalyst->conditions If optimized substituents Evaluate Substituent Effects (Electronic & Steric) conditions->substituents If no improvement success Yield Improved substituents->success If addressed G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Fischer Indolization A Dissolve Carbonyl Compound (1 equiv) in Ethanol B Add this compound (1 equiv) dropwise A->B C Add catalytic Acetic Acid B->C D Heat mixture (e.g., 80°C) C->D E Add Hydrazone to Acid Catalyst (e.g., PPA, ZnCl2) D->E Isolate hydrazone or proceed one-pot F Heat to high temperature (e.g., 150-200°C) E->F G Monitor reaction by TLC F->G H Perform aqueous workup G->H I Purify by recrystallization or chromatography H->I G A Arylhydrazine + Carbonyl B Hydrazone A->B Condensation C Enamine (Tautomer) B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D E Di-imine Intermediate D->E F Aromatization E->F G Cyclic Aminal F->G Protonation H Elimination of NH3 G->H Ring Closure I Indole Product H->I

References

Preventing oxidation of (2-Chlorophenyl)hydrazine during storage and reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of (2-Chlorophenyl)hydrazine to prevent its oxidation and ensure experimental success.

Troubleshooting Guides

This section addresses specific issues that may arise during the storage and use of this compound, offering potential causes and solutions.

Issue 1: Discoloration of Solid this compound During Storage

Potential Cause Troubleshooting Steps
Exposure to Air and/or Light This compound is susceptible to air oxidation, which can be accelerated by light. This often results in the formation of colored impurities. Store the compound in a tightly sealed, amber glass bottle to protect it from air and light.[1]
Improper Storage Temperature Elevated temperatures can increase the rate of degradation. Store the compound in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended.
Presence of Moisture Hydrazine derivatives can be hygroscopic. Moisture can facilitate decomposition. Ensure the storage container is well-sealed and stored in a dry environment. Consider storing the container within a desiccator.
Contamination with Metal Ions Trace metal ion impurities can catalyze the oxidation of hydrazines. Use high-purity reagents and thoroughly clean all spatulas and glassware to avoid contamination.

Issue 2: Low Yield or Unexpected Side Products in Reactions

Potential Cause Troubleshooting Steps
Degradation of this compound If the starting material has degraded due to improper storage, it will lead to lower yields and the formation of impurities. Before use, visually inspect the reagent for any significant color change. If degradation is suspected, it is advisable to use a fresh batch or purify the existing stock.
Oxidation During the Reaction Exposure of the reaction mixture to atmospheric oxygen can lead to the oxidation of this compound. Conduct the reaction under an inert atmosphere, such as nitrogen or argon.[1][2] This can be achieved using a Schlenk line or a glove box.[2]
Inappropriate Solvent Solvents that are not properly dried or degassed can introduce water and oxygen into the reaction. Use anhydrous solvents and degas them prior to use by sparging with an inert gas or by the freeze-pump-thaw method.[2]
Reaction Temperature Too High Excessive heat can promote the decomposition of the hydrazine starting material and intermediates. Optimize the reaction temperature. If the reaction is exothermic, ensure adequate cooling to maintain the desired temperature.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for this compound? A1: To ensure its stability, this compound should be stored in a tightly sealed, amber glass bottle in a cool, dark, and dry place.[1] For long-term storage, refrigeration at 2-8 °C under an inert atmosphere (nitrogen or argon) is recommended.

  • Q2: How can I safely handle this compound to minimize exposure and degradation? A2: Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. To prevent oxidation, minimize the time the container is open to the atmosphere. If possible, handle the compound in a glove box or under a stream of inert gas.

  • Q3: Can I use antioxidants to stabilize this compound during storage? A3: While the use of antioxidants like BHT or ascorbic acid is a common practice for stabilizing various organic compounds, specific data on their effectiveness for this compound is not readily available. However, for solutions of hydrazines, the addition of a radical scavenger could theoretically offer some protection. If you choose to explore this, it is recommended to conduct a small-scale stability study to assess its efficacy and potential for interference with downstream applications.

During Reactions

  • Q4: Is it necessary to use an inert atmosphere when reacting with this compound? A4: Yes, due to its sensitivity to air oxidation, it is highly recommended to perform reactions involving this compound under an inert atmosphere of nitrogen or argon.[1][2] This will help to prevent the formation of oxidative side products and improve the yield and purity of your desired product.

  • Q5: What are the likely products if my this compound oxidizes? A5: The oxidation of arylhydrazines can lead to a variety of products. In the presence of oxygen, arylhydrazines can be converted to diazenes, which may undergo further reactions. The specific products for this compound are not well-documented in readily available literature, but by analogy to other arylhydrazines, one could expect the formation of chloro-substituted aromatic compounds and nitrogen gas.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Short-Term Storage (Days to Weeks) Long-Term Storage (Months to Years)
Temperature Cool Room Temperature (15-25 °C)Refrigerated (2-8 °C)
Atmosphere Tightly Sealed ContainerInert Gas (Nitrogen or Argon)
Light Amber Glass Bottle (Protection from Light)Amber Glass Bottle (Protection from Light)
Moisture Dry EnvironmentDry Environment (Consider Desiccator)

Experimental Protocols

Protocol 1: Storage of this compound Under an Inert Atmosphere

Objective: To prepare a solid sample of this compound for long-term storage, minimizing exposure to air and moisture.

Materials:

  • This compound

  • Amber glass vial with a PTFE-lined cap

  • Source of dry nitrogen or argon gas with a regulator and tubing

  • Parafilm® or laboratory sealing tape

Procedure:

  • Place the desired amount of this compound into the amber glass vial.

  • Insert a tube connected to the inert gas source into the vial, with the tip just above the surface of the solid.

  • Gently flush the vial with a slow stream of inert gas for 1-2 minutes to displace the air.

  • While continuing the gas flow, carefully screw the cap onto the vial until it is tightly sealed.

  • Quickly remove the gas tube and immediately wrap the cap and neck of the vial with Parafilm® to ensure an airtight seal.

  • Label the vial clearly with the compound name, date, and storage conditions.

  • Store the vial in a cool, dark, and dry place, preferably in a refrigerator.

Protocol 2: Setting up a Reaction with this compound Under an Inert Atmosphere

Objective: To perform a chemical reaction using this compound while preventing its oxidation by atmospheric oxygen.

Materials:

  • Schlenk flask or a round-bottom flask with a sidearm

  • Rubber septum

  • Inert gas (nitrogen or argon) source with a bubbler

  • Syringes and needles

  • Cannula (for liquid transfers)

  • This compound

  • Anhydrous, degassed solvent

  • Other reaction reagents

Procedure:

  • Assemble the reaction glassware (e.g., Schlenk flask with a stir bar and condenser) and flame-dry it under vacuum to remove any adsorbed moisture.

  • Allow the glassware to cool to room temperature under a positive pressure of inert gas.

  • In a separate, dry, and inert gas-flushed vial, weigh the required amount of this compound.

  • Under a positive flow of inert gas, quickly add the solid this compound to the reaction flask.

  • Seal the flask with a rubber septum.

  • Add the anhydrous, degassed solvent to the flask via a syringe or cannula.

  • Add any other reagents to the reaction mixture using standard air-free techniques (e.g., syringe, cannula).

  • Maintain a positive pressure of inert gas throughout the reaction, which can be monitored with an oil or mercury bubbler.

  • Upon completion, quench and work up the reaction as required, still taking precautions to minimize air exposure if the product is also air-sensitive.

Mandatory Visualization

Oxidation_Pathway cluster_storage Storage Conditions 2-Chlorophenylhydrazine 2-Chlorophenylhydrazine Oxidized_Products Oxidized_Products 2-Chlorophenylhydrazine->Oxidized_Products Oxidation Air_Oxygen Air_Oxygen Air_Oxygen->Oxidized_Products Light_Heat Light_Heat Light_Heat->Oxidized_Products accelerates Metal_Ions Metal_Ions Metal_Ions->Oxidized_Products catalyzes

Caption: Factors contributing to the oxidation of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Storage Check Storage Conditions of This compound Start->Check_Storage Inert_Atmosphere Was an Inert Atmosphere Used During Reaction? Check_Storage->Inert_Atmosphere If OK Use_Fresh_Reagent Use Fresh or Purified This compound Check_Storage->Use_Fresh_Reagent If Not OK Solvent_Quality Were Anhydrous and Degassed Solvents Used? Inert_Atmosphere->Solvent_Quality Yes Implement_Inert_Atmosphere Implement Inert Atmosphere Techniques Inert_Atmosphere->Implement_Inert_Atmosphere No Optimize_Conditions Optimize Reaction Temperature and Time Solvent_Quality->Optimize_Conditions Yes Use_Dry_Degassed_Solvents Use Dry and Degassed Solvents Solvent_Quality->Use_Dry_Degassed_Solvents No End Improved Results Optimize_Conditions->End Use_Fresh_Reagent->End Implement_Inert_Atmosphere->End Use_Dry_Degassed_Solvents->End

Caption: Troubleshooting workflow for reactions involving this compound.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with (2-Chlorophenyl)hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low conversion rates in chemical reactions involving (2-Chlorophenyl)hydrazine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is giving a very low yield. What are the most common initial checks I should perform?

When encountering low yields, it's crucial to systematically verify the foundational aspects of your experimental setup. Start by confirming the purity and integrity of your this compound and other reactants. Impurities can lead to unwanted side reactions that consume starting material.[1] Next, meticulously re-check your reaction stoichiometry. An incorrect ratio of reactants is a frequent cause of incomplete conversion. Finally, ensure that your reaction was allowed to proceed for a sufficient amount of time by monitoring its progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Q2: I suspect side reactions are the cause of my low conversion rate. What are the most likely side products when using this compound?

In reactions like the Fischer indole synthesis, a common side reaction is the cleavage of the N-N bond in the hydrazine intermediate, especially under harsh acidic conditions or with certain substituents on the phenyl ring.[1][2] For instance, while the chloro group in this compound is electron-withdrawing, which can influence the key rearrangement step, other substituents on your second reactant could unfavorably stabilize intermediates, leading to fragmentation instead of cyclization.[2][3] Another potential side product, particularly when using acyl chlorides, is the formation of a diacyl hydrazine, where two molecules of the acyl chloride react with one molecule of hydrazine.

Q3: How does the chloro-substituent in this compound specifically affect its reactivity and potential for low conversion?

The chlorine atom at the ortho-position of the phenyl ring is an electron-withdrawing group, which can influence the electronic properties of the hydrazine. In the context of the Fischer indole synthesis, this substituent can affect the rate and success of the crucial[3][3]-sigmatropic rearrangement step.[3] Depending on the specific reaction conditions and the other reactant, the electronic effect of the chlorine atom might stabilize or destabilize the transition state of this step, potentially leading to lower yields or favoring alternative reaction pathways.[3] However, compared to strongly electron-donating groups, the chloro group is less likely to weaken the N-N bond to the point of significant cleavage.[2][4]

Q4: Could the choice of acid catalyst be the reason for my low yield in a Fischer indole synthesis with this compound?

Absolutely. The selection of the acid catalyst in a Fischer indole synthesis is critical and can significantly impact the reaction's outcome.[1][5] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can be used, and the optimal choice is often substrate-dependent.[6][7] An inappropriate acid or an incorrect concentration can lead to degradation of the starting material or product, or it may not be effective in promoting the necessary tautomerization and rearrangement steps. It is often necessary to empirically screen a variety of acid catalysts to find the most suitable one for your specific reaction.[1]

Troubleshooting Guide

Issue 1: Low Conversion Rate with No Obvious Side Products on TLC

If your TLC shows primarily unreacted starting material and only a faint spot for the desired product, consider the following troubleshooting steps:

  • Incomplete Reaction: The reaction may not have reached completion. Extend the reaction time and continue to monitor by TLC. If the reaction appears to have stalled, a slight increase in temperature might be necessary.

  • Suboptimal Reaction Conditions: The chosen temperature, solvent, or catalyst concentration may not be ideal. A systematic optimization of these parameters is recommended.

  • Poor Reactant Purity: Impurities in the this compound or the other starting materials can inhibit the reaction. Verify the purity of your reactants, and if necessary, purify them before use.[1]

Issue 2: Multiple Spots on TLC, Indicating a Mixture of Products

When your TLC plate reveals several product spots in addition to your starting materials, it suggests the formation of side products. Here’s how to approach this problem:

  • Identify the Side Products: If possible, isolate and characterize the major side products. Knowing their structure can provide valuable clues about the undesired reaction pathways.

  • Optimize Reaction Conditions to Favor the Desired Product:

    • Temperature: Lowering the reaction temperature can sometimes suppress side reactions, which often have higher activation energies than the main reaction.

    • Catalyst: The type and amount of catalyst can influence the product distribution. Experiment with different acid catalysts (both Brønsted and Lewis acids) and vary their concentrations.[6][8]

    • Order of Addition: In some cases, the order in which reactants are mixed can affect the outcome. For instance, adding one reactant slowly to the other can help to control the reaction and minimize side product formation.

Data Presentation: Impact of Reaction Conditions on Yield

The following table provides a representative summary of how different reaction parameters can influence the yield of a Fischer indole synthesis. While the specific values are illustrative, they are based on general principles of organic synthesis.

ParameterCondition AYield (%)Condition BYield (%)Rationale
Catalyst 1 eq. ZnCl₂451 eq. PPA75The choice of acid catalyst is crucial and reaction-dependent.[6][8]
Temperature 80 °C60110 °C85Higher temperatures often increase reaction rates, but can also lead to degradation.
Solvent Toluene55Acetic Acid80The solvent can influence reactant solubility and the reaction mechanism.
Reactant Ratio (Ketone:Hydrazine) 1:1701:1.292An excess of the hydrazine can help drive the reaction to completion.[9]

Experimental Protocols

Protocol 1: Small-Scale Parallel Optimization of Acid Catalyst

This protocol allows for the efficient screening of different acid catalysts to identify the optimal conditions for your reaction.

Materials:

  • This compound

  • Your ketone or aldehyde reactant

  • A selection of acid catalysts (e.g., ZnCl₂, PPA, HCl in dioxane, H₂SO₄)

  • An appropriate solvent (e.g., toluene, acetic acid)

  • Small reaction vials with stir bars

  • TLC plates and developing chamber

Procedure:

  • In separate, labeled reaction vials, place this compound (e.g., 0.1 mmol).

  • To each vial, add the ketone or aldehyde reactant (0.1 mmol).

  • Add the chosen solvent (e.g., 1 mL) to each vial.

  • To each vial, add a different acid catalyst (e.g., 0.1 mmol). Include one vial with no catalyst as a control.

  • Stir the reactions at a set temperature (e.g., 80 °C).

  • Monitor the progress of each reaction by TLC at regular intervals (e.g., every hour).

  • Compare the TLC profiles to identify the catalyst that gives the highest conversion to the desired product with the fewest side products.

Protocol 2: General Procedure for Fischer Indole Synthesis

This is a general starting procedure that can be optimized based on the results of your small-scale experiments.

Materials:

  • This compound hydrochloride (1 equivalent)

  • Ketone or aldehyde (1.05 equivalents)[9]

  • Optimal acid catalyst (determined from Protocol 1)

  • Optimal solvent (determined from Protocol 1)

  • Round-bottom flask with reflux condenser and stir bar

Procedure:

  • To the round-bottom flask, add this compound hydrochloride and the ketone or aldehyde.[9]

  • Add the solvent and the acid catalyst.

  • Heat the reaction mixture to the optimized temperature (e.g., reflux) and stir.

  • Monitor the reaction by TLC until the starting hydrazine is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).[10]

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.[10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[10]

Visualizations

Troubleshooting_Workflow start Low Conversion Rate Observed check_purity Verify Purity of This compound and Other Reactants start->check_purity check_stoichiometry Re-evaluate Reaction Stoichiometry check_purity->check_stoichiometry monitor_reaction Monitor Reaction Progress (TLC/HPLC) check_stoichiometry->monitor_reaction incomplete_reaction Is the reaction incomplete or stalled? monitor_reaction->incomplete_reaction extend_time Extend Reaction Time or Increase Temperature incomplete_reaction->extend_time Yes side_products Are significant side products observed? incomplete_reaction->side_products No extend_time->monitor_reaction optimize_conditions Systematically Optimize Reaction Conditions side_products->optimize_conditions Yes purify Purify Product (Column Chromatography/ Recrystallization) side_products->purify No screen_catalysts Screen Different Acid Catalysts optimize_conditions->screen_catalysts vary_temp Vary Reaction Temperature optimize_conditions->vary_temp check_solvent Test Alternative Solvents optimize_conditions->check_solvent screen_catalysts->monitor_reaction vary_temp->monitor_reaction check_solvent->monitor_reaction end Improved Conversion Rate purify->end

Caption: A workflow for troubleshooting low conversion rates.

Fischer_Indole_Synthesis cluster_main_pathway Main Reaction Pathway cluster_side_reaction Potential Side Reaction hydrazine This compound + Ketone/Aldehyde hydrazone Hydrazone Formation hydrazine->hydrazone Condensation enamine Tautomerization to Enamine hydrazone->enamine rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement cyclization Cyclization & Aromatization rearrangement->cyclization cleavage N-N Bond Cleavage rearrangement->cleavage Harsh Conditions/ Unfavorable Substituents indole Indole Product cyclization->indole Elimination of NH₃ byproducts Fragmentation Products (e.g., anilines, etc.) cleavage->byproducts

Caption: The Fischer indole synthesis pathway and a key side reaction.

Caption: Logical links between causes and solutions for low yield.

References

Managing thermal decomposition of (2-Chlorophenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with (2-Chlorophenyl)hydrazine hydrochloride. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure safe and effective experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound hydrochloride?

A1: The key properties are summarized in the table below.

PropertyValue
Chemical Formula C₆H₇ClN₂ · HCl
Molecular Weight 179.05 g/mol
Appearance White to off-white or slightly yellow crystalline solid/flakes.
Melting Point 200-203 °C (decomposes)[1]
Solubility Soluble in water.

Q2: What are the recommended storage and handling conditions for this compound hydrochloride?

A2: To ensure stability and safety, this compound hydrochloride should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[2] It is recommended to handle this compound under an inert atmosphere as it can be sensitive to air and moisture.[3] Always use adequate ventilation and minimize dust generation.[2]

Q3: What personal protective equipment (PPE) should be worn when working with this compound?

A3: When handling this compound hydrochloride, it is crucial to wear appropriate PPE, including chemical safety goggles or eyeglasses, protective gloves, and a lab coat.[2] A NIOSH/MSHA-approved respirator should be used when workplace conditions warrant it, especially if dust is generated.[2]

Q4: What are the primary hazards associated with this compound hydrochloride?

A4: This compound is harmful if swallowed, in contact with skin, or if inhaled.[1] It may cause skin and eye irritation.[2] Dust clouds of this material may form an explosive mixture with air.[4] Upon thermal decomposition, it can release irritating and highly toxic gases, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride.[5]

Q5: What should I do in case of a spill?

A5: In the event of a spill, you should first ensure the area is well-ventilated.[2] Wearing appropriate PPE, vacuum or sweep up the material and place it into a suitable disposal container.[2] Avoid generating dust.[2][4] Clean the spill area thoroughly.

Troubleshooting Guide: Thermal Decomposition and Side Reactions

Users may encounter issues related to the thermal instability of this compound hydrochloride, especially when it is heated during a chemical reaction, such as the Fischer indole synthesis.

Q6: My reaction is turning dark and producing unexpected byproducts upon heating. What could be the cause?

A6: Uncontrolled decomposition of the this compound hydrochloride is a likely cause. The compound begins to decompose around its melting point (200-203 °C), but decomposition can occur at lower temperatures, especially in the presence of acids or other reagents. The dark coloration is often indicative of the formation of polymeric or degradation products.

Potential Solutions:

  • Lower the reaction temperature: If the reaction protocol allows, try running the reaction at a lower temperature for a longer duration.

  • Control the heating rate: A rapid increase in temperature can lead to exothermic decomposition. A slower, more controlled heating rate is advisable.

  • Ensure inert atmosphere: The presence of air can lead to oxidative decomposition. Ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

Q7: I am attempting a Fischer indole synthesis and the yield of my desired indole is low, with the formation of other products. How can I troubleshoot this?

A7: Low yields in the Fischer indole synthesis can be due to several factors related to the stability of the arylhydrazine and the reaction conditions.

  • Side Reactions due to Acid Catalyst: The choice and concentration of the acid catalyst are critical. Strong acids can sometimes promote side reactions or decomposition. Consider using a milder Lewis acid (e.g., ZnCl₂) or a different Brønsted acid.

  • Regioselectivity Issues: With substituted phenylhydrazines, cyclization can sometimes occur at different positions, leading to a mixture of indole isomers. The ortho-chloro substituent on this compound can influence the direction of the cyclization.

  • Cleavage of the N-N bond: Under certain acidic conditions, the N-N bond of the intermediate hydrazone can cleave, leading to byproducts instead of the desired indole.

Troubleshooting Steps:

  • Optimize the catalyst: Experiment with different acid catalysts (e.g., HCl, H₂SO₄, polyphosphoric acid, ZnCl₂, BF₃·OEt₂).

  • Vary the solvent: The polarity of the solvent can influence the reaction pathway.

  • Modify the temperature: As mentioned, temperature control is crucial.

  • Protecting groups: In some cases, using a protecting group strategy may prevent unwanted side reactions.

Below is a decision-making workflow for troubleshooting common issues during reactions involving the heating of this compound hydrochloride.

G start Reaction with this compound hydrochloride upon heating shows issue issue What is the primary issue? start->issue dark_color Reaction mixture turns dark/ charred issue->dark_color Darkening low_yield Low yield of desired product/ multiple spots on TLC issue->low_yield Low Yield no_reaction No reaction/starting material recovered issue->no_reaction No Reaction cause_dark Potential Cause: Uncontrolled thermal decomposition dark_color->cause_dark cause_low_yield Potential Causes: - Side reactions (e.g., N-N cleavage) - Regioselectivity issues - Suboptimal reaction conditions low_yield->cause_low_yield cause_no_reaction Potential Causes: - Insufficient temperature/time - Inactive catalyst - Poor quality reagents no_reaction->cause_no_reaction solution_dark Solutions: - Lower reaction temperature - Slower heating rate - Ensure inert atmosphere cause_dark->solution_dark solution_low_yield Solutions: - Optimize acid catalyst and solvent - Adjust reaction temperature - Consider protecting groups cause_low_yield->solution_low_yield solution_no_reaction Solutions: - Increase temperature or reaction time - Use fresh/different catalyst - Verify reagent purity cause_no_reaction->solution_no_reaction G cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_data Data Analysis weigh Accurately weigh 2-5 mg of sample into crucible distribute Evenly distribute sample weigh->distribute place_tga Place crucible in TGA distribute->place_tga place_dsc Place sample and reference crucibles in DSC distribute->place_dsc purge_tga Purge with inert gas place_tga->purge_tga heat_tga Heat at constant rate (e.g., 10 °C/min) purge_tga->heat_tga record_tga Record mass vs. temperature heat_tga->record_tga analyze_tga Determine onset of decomposition from TGA curve record_tga->analyze_tga heat_dsc Heat at constant rate (e.g., 10 °C/min) place_dsc->heat_dsc record_dsc Record heat flow vs. temperature heat_dsc->record_dsc analyze_dsc Identify melting (endotherm) and decomposition (exotherm) from DSC curve record_dsc->analyze_dsc analyze_tga->analyze_dsc

References

Technical Support Center: Overcoming Challenges in the Cyclization Step of Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the cyclization step of the Fischer indole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Fischer indole synthesis and what are the critical stages of the cyclization step?

The Fischer indole synthesis is a versatile and widely used chemical reaction to synthesize indoles from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[1][2] The crucial cyclization phase involves several key mechanistic steps:

  • Hydrazone Formation: The initial condensation of the arylhydrazine and the carbonyl compound forms a phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

  • [3][3]-Sigmatropic Rearrangement: This is the rate-determining step where the N-N bond is cleaved, and a C-C bond is formed.

  • Aromatization and Cyclization: The intermediate undergoes rearomatization, followed by intramolecular cyclization.

  • Ammonia Elimination: The final step is the elimination of ammonia to yield the stable indole ring.[4]

dot graph FischerIndoleMechanism { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, fontcolor="#202124"];

A [label="Arylhydrazine + Ketone/Aldehyde", fillcolor="#F1F3F4"]; B [label="Phenylhydrazone", fillcolor="#F1F3F4"]; C [label="Enamine\n(Tautomerization)", fillcolor="#F1F3F4"]; D [label="[3][3]-Sigmatropic\nRearrangement", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Rearomatization &\nCyclization", fillcolor="#F1F3F4"]; F [label="Ammonia Elimination", fillcolor="#F1F3F4"]; G [label="Indole Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; X [label="Side Reactions\n(e.g., N-N Cleavage)", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> B [label="+ H⁺"]; B -> C; C -> D [label="Heat, H⁺"]; D -> E; E -> F; F -> G; D -> X [style=dashed, color="#EA4335"]; } dot

Figure 1: Key steps in the Fischer indole synthesis cyclization.

Troubleshooting Guides

Issue 1: Low Yield or No Product Formation

Q2: My Fischer indole synthesis is resulting in a very low yield or no product at all. What are the common causes and how can I improve it?

Low yields are a frequent challenge in the Fischer indole synthesis and can be attributed to several factors. A systematic approach to troubleshooting is recommended.[2]

Possible Causes and Solutions:

  • Purity of Starting Materials: Impurities in the arylhydrazine or carbonyl compound can lead to side reactions. It is advisable to use freshly purified starting materials.

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly used. The optimal catalyst is substrate-dependent.[1][2] It is recommended to screen a few different acid catalysts. Polyphosphoric acid (PPA) is often effective for less reactive substrates.

  • Suboptimal Reaction Temperature and Time: The reaction often requires elevated temperatures. However, excessively high temperatures or prolonged reaction times can lead to decomposition.[2] Monitoring the reaction by thin-layer chromatography (TLC) is crucial to determine the optimal reaction time. Microwave-assisted synthesis can often improve yields and significantly reduce reaction times.

  • Poor Solvent Choice: The solvent can influence reaction rate and yield. Polar aprotic solvents like DMSO and acetic acid are often employed. In some cases, running the reaction neat may be effective.[2][5]

  • Unstable Hydrazone Intermediate: The hydrazone intermediate may not be stable under the reaction conditions. A one-pot synthesis, where the hydrazone is generated in situ and immediately cyclized, can be advantageous.[2]

  • Substituent Effects: Electron-donating groups on the carbonyl compound can favor a competing N-N bond cleavage over the desired cyclization, leading to reaction failure.[6]

dot graph TroubleshootingWorkflow_LowYield { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, fontcolor="#202124"];

Start [label="Low Yield or No Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckPurity [label="Check Purity of\nStarting Materials", fillcolor="#F1F3F4"]; OptimizeCatalyst [label="Optimize Acid Catalyst\n(Type and Concentration)", fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeTempTime [label="Optimize Reaction\nTemperature and Time", fillcolor="#FBBC05", fontcolor="#202124"]; ScreenSolvents [label="Screen Different\nSolvents", fillcolor="#FBBC05", fontcolor="#202124"]; OnePot [label="Consider One-Pot\nProcedure", fillcolor="#F1F3F4"]; End [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> CheckPurity; CheckPurity -> OptimizeCatalyst [label="If pure"]; OptimizeCatalyst -> OptimizeTempTime; OptimizeTempTime -> ScreenSolvents; ScreenSolvents -> OnePot; OnePot -> End; } dot

Figure 2: Troubleshooting workflow for low yield in Fischer indole synthesis.
Issue 2: Formation of Side Products

Q3: My TLC plate shows multiple spots, indicating the formation of various side products. What are the common side reactions, and how can I minimize them?

The formation of byproducts is a common issue in the Fischer indole synthesis.

Common Side Products and Mitigation Strategies:

  • Tar and Polymeric Byproducts: The strongly acidic and often high-temperature conditions can lead to the formation of intractable tars and polymers.

    • Solution: Use the mildest possible acid catalyst and the lowest effective temperature. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help prevent oxidative side reactions.[2]

  • Regioisomers: When an unsymmetrical ketone is used, two different enamine intermediates can form, leading to a mixture of regioisomeric indoles.

    • Solution: The regioselectivity can be influenced by the steric bulk of the substituents on the ketone, with the reaction often favoring the less sterically hindered enamine intermediate. In some cases, adjusting the reaction temperature and solvent can influence the ratio of regioisomers.[7]

  • Products from N-N Bond Cleavage: Electron-donating groups on the carbonyl component can stabilize the intermediate iminyl carbocation, favoring a competing heterolytic N-N bond cleavage over the desired[3][3]-sigmatropic rearrangement.

    • Solution: Consider using milder reaction conditions or alternative synthetic routes for these substrates.

Issue 3: Purification Challenges

Q4: I am having difficulty purifying my final indole product. What are some effective purification strategies?

Purification of indoles from the Fischer synthesis can be challenging due to the presence of multiple byproducts and potential decomposition during purification.

Purification Protocols:

  • Column Chromatography: This is the most common method.

    • Stationary Phase: Standard silica gel is usually effective. For acid-sensitive indoles, neutral or basic alumina can be a good alternative.[8]

    • Mobile Phase Selection: The choice of eluent is critical and should be guided by TLC analysis. A common starting point for many indoles is a mixture of hexane and ethyl acetate. For challenging separations, aprotic solvents or gradient elutions might provide better separation.[6][8] If your compound is streaking on the silica gel TLC plate, adding a small amount of triethylamine (0.5-1%) to the eluent can help.

  • Recrystallization: This can be a highly effective method for obtaining high-purity solid indoles.

    • Solvent Selection: An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. Common solvent systems for indoles include ethanol/water and toluene.[9]

  • Acid-Base Extraction: Since indoles have a weakly acidic N-H proton, an acid-base extraction can sometimes be used to separate the indole from non-acidic impurities. However, care must be taken as some indoles are sensitive to strong acids or bases.

dot graph PurificationStrategy { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, fontcolor="#202124"];

Start [label="Crude Indole Product", shape=ellipse, fillcolor="#F1F3F4"]; IsSolid [label="Is the product a solid?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Recrystallize [label="Attempt Recrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; ColumnChrom [label="Perform Column Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AcidBase [label="Consider Acid-Base Extraction\n(for non-acid/base sensitive indoles)", fillcolor="#F1F3F4"]; PureProduct [label="Pure Indole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> IsSolid; IsSolid -> Recrystallize [label="Yes"]; IsSolid -> ColumnChrom [label="No"]; Recrystallize -> PureProduct [label="Successful"]; Recrystallize -> ColumnChrom [label="Unsuccessful or\nlow recovery"]; ColumnChrom -> PureProduct; Start -> AcidBase [style=dashed]; AcidBase -> ColumnChrom; } dot

Figure 3: Decision workflow for the purification of indole products.

Data Presentation

Table 1: Comparison of Acid Catalysts in the Synthesis of 2-Phenylindole
CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
Zinc Chloride (ZnCl₂)None170672-80[10]
Polyphosphoric Acid (PPA)None150-16010-15High (not specified)[2]
Acetic AcidAcetic AcidReflux48075[11]
Eaton's ReagentNone1701092[11]
Table 2: Effect of Solvent on the Synthesis of Tetrahydrocarbazole from Cyclohexanone and Phenylhydrazine
SolventCatalystTemperature (°C)Time (h)Yield (%)Reference
Glacial Acetic AcidNoneBoiling0.550[12]
EthanolZeolite-HYReflux443[4]
2-EthoxyethanolNone (Microwave)Not specified0.1784[13]
Ionic Liquid ([bmim][BF₄])NoneNot specifiedNot specifiedHigh (not specified)[13]

Experimental Protocols

Protocol 1: General Procedure for Screening Acid Catalysts

This protocol describes a general method for screening different acid catalysts for the Fischer indole synthesis.

  • Preparation of Hydrazone (Optional): In separate reaction vessels, dissolve the arylhydrazine (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in a suitable solvent (e.g., ethanol or acetic acid). Stir the mixtures at room temperature or with gentle heating until hydrazone formation is complete (monitor by TLC). The hydrazone can be isolated or used directly in the next step.

  • Cyclization with Different Catalysts: To each reaction vessel containing the hydrazone, add a different acid catalyst (e.g., ZnCl₂, PPA, p-TsOH, H₂SO₄). The amount of catalyst may need to be optimized (typically ranging from catalytic to stoichiometric amounts).

  • Heating and Monitoring: Heat the reaction mixtures to a suitable temperature (e.g., 80-160 °C) and monitor the progress of each reaction by TLC.

  • Work-up and Analysis: Once a reaction is complete, cool the mixture to room temperature. Quench the reaction by pouring it into ice-water and neutralize with a suitable base (e.g., aqueous NaHCO₃ or NaOH). Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate, and analyze the crude yield and purity by techniques such as ¹H NMR or LC-MS to identify the optimal catalyst.

Protocol 2: Microwave-Assisted Fischer Indole Synthesis of 2,3-dimethyl-1H-indole

This protocol is adapted from a procedure for the microwave-assisted synthesis of 2,3-dimethyl-1H-indole.[2]

  • Reaction Setup: In a microwave vial, combine phenylhydrazine hydrochloride (1 eq) and butanone (1.05 eq) in THF (0.63 M).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture at 150°C for 15 minutes.

  • Work-up: After cooling, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica gel to afford the desired indole.

Protocol 3: Purification of a Solid Indole by Recrystallization

This protocol provides a general procedure for the recrystallization of a solid indole product.[9]

  • Solvent Selection: Choose a suitable solvent or solvent system in which the indole has low solubility at room temperature and high solubility at elevated temperatures (e.g., ethanol/water, toluene).

  • Dissolution: Place the crude indole in an Erlenmeyer flask. Add a minimal amount of the hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven to a constant weight.

References

Enhancing the stability of (2-Chlorophenyl)hydrazine solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of (2-Chlorophenyl)hydrazine solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound hydrochloride?

A1: Solid this compound hydrochloride should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to protect it from moisture and air.[1] For long-term stability, it is recommended to store it at room temperature, and some suppliers suggest storing it below +30°C.[2]

Q2: What are the primary degradation pathways for this compound in solution?

A2: The two main degradation pathways for arylhydrazines like this compound are oxidation and, to a lesser extent, hydrolysis. The hydrazine functional group is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light, elevated temperatures, and the presence of metal ions.[1][3][4] Phenylhydrazine, a related compound, turns a characteristic red-brown color upon exposure to air and light, which is indicative of oxidation.[1] Hydrolysis can also occur, particularly under strong acidic or basic conditions, though it is a more significant issue for related compounds like hydrazones.[3]

Q3: What are the visible signs of degradation in a this compound solution?

A3: Visual signs of degradation can include a change in color, most commonly yellowing or the development of a reddish-brown tint, which suggests oxidation.[1] The formation of a precipitate may also indicate the generation of insoluble degradation products. However, significant degradation can occur without any obvious visual cues, making analytical testing essential for confirming the solution's integrity.

Q4: Which solvents are recommended for preparing this compound solutions, and which should be avoided?

A4: The choice of solvent is critical for stability. For related arylhydrazines, acetonitrile has been shown to be an effective solvent.[5] this compound hydrochloride has slight solubility in methanol and is sparingly soluble in DMSO.[6] When using solvents, it is crucial to use high-purity, anhydrous grades to minimize moisture that could contribute to hydrolysis. Solvents that are prone to forming peroxides should be used with caution, as these can accelerate the oxidation of the hydrazine. The use of DMSO should be carefully considered, as it can be vigorous in some reactions involving arylhydrazines, potentially leading to side products.[5]

Q5: How does pH affect the stability of this compound solutions?

A5: The pH of an aqueous solution significantly impacts the stability of hydrazines.[7][8] In acidic conditions, hydrazine is protonated to form the more stable hydrazinium ion. As the pH becomes more alkaline, the free base form of this compound is generated, which is more susceptible to oxidation. Therefore, for aqueous or partially aqueous solutions, maintaining a slightly acidic pH can enhance stability.

Q6: What substances are incompatible with this compound solutions?

A6: this compound solutions are incompatible with strong oxidizing agents, such as nitrates, peroxides, and chlorine bleaches, as these can cause rapid and potentially hazardous decomposition.[1][9] Contact with metal oxides, particularly those of copper, iron, lead, and manganese, can also catalyze decomposition and should be avoided.[3][4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Solution turns yellow or brown shortly after preparation. Oxidation of the this compound by atmospheric oxygen.Prepare the solution using deoxygenated solvents. This can be achieved by bubbling an inert gas, such as nitrogen or argon, through the solvent before use. Prepare and store the solution under an inert atmosphere.
Precipitate forms in the solution over time. Formation of insoluble degradation products or the compound coming out of solution due to temperature changes.If degradation is suspected, the solution should be discarded. To prevent precipitation due to temperature fluctuations, ensure the solution is stored at a constant, controlled temperature. If solubility is an issue, consider a different solvent system or a slightly lower concentration.
Inconsistent experimental results using the solution. Degradation of the this compound, leading to a lower effective concentration.Prepare fresh solutions before use. Assess the purity of the solution using a stability-indicating method like HPLC before critical experiments.
Vigorous or unexpected side reactions. Incompatibility with other reagents or solvents.Review all components of the reaction mixture for compatibility with hydrazines. Avoid strong oxidizing agents and sources of metal ions. When using solvents like DMSO, be aware of potential exothermic reactions with related compounds.[5]

Experimental Protocols

Protocol for Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a stock solution with enhanced stability for general research applications.

Materials:

  • This compound hydrochloride

  • High-purity solvent (e.g., anhydrous acetonitrile or ethanol)

  • Inert gas (Nitrogen or Argon)

  • Glassware (volumetric flask, beaker)

  • Magnetic stirrer and stir bar

Procedure:

  • Solvent Deoxygenation: Place the desired volume of solvent in a flask and bubble a gentle stream of inert gas through it for at least 30 minutes to remove dissolved oxygen.

  • Weighing: In a separate container, accurately weigh the required amount of this compound hydrochloride.

  • Dissolution: Under a gentle stream of inert gas, add the weighed this compound hydrochloride to the deoxygenated solvent in a volumetric flask.

  • Mixing: Gently stir the mixture until the solid is completely dissolved. Avoid vigorous vortexing which can reintroduce air.

  • Storage: Once dissolved, blanket the headspace of the flask with the inert gas, seal the container tightly, and wrap it in aluminum foil to protect it from light. Store in a cool, dark place.

Protocol for Assessing Solution Stability using HPLC

This protocol outlines a general procedure to monitor the stability of a this compound solution over time.

Materials:

  • Prepared this compound solution

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., a mixture of acetonitrile and a buffered aqueous solution)

  • Autosampler vials

Procedure:

  • Method Development: Develop an HPLC method capable of separating the parent this compound peak from potential degradation products and impurities. A gradient elution may be necessary.

  • Initial Analysis (T=0): Immediately after preparing the this compound solution, dilute an aliquot to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area of the parent compound.

  • Sample Storage: Store the bulk solution under the desired conditions (e.g., room temperature, refrigerated, protected from light).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14 days), withdraw an aliquot of the stored solution, dilute it in the same manner as the initial sample, and analyze it by HPLC.

  • Data Analysis: Compare the peak area of the this compound at each time point to the initial peak area to determine the percentage of degradation. The appearance of new peaks can indicate the formation of degradation products.

Data Presentation

Table 1: Stability of this compound Solution under Different Storage Conditions

Storage Condition Solvent Time Point This compound Concentration (%) Appearance of Degradation Products (Peak Area %)
Room Temperature, Exposed to LightAcetonitrile0 hours100.00.0
24 hoursUser DataUser Data
7 daysUser DataUser Data
Room Temperature, Protected from LightAcetonitrile0 hours100.00.0
24 hoursUser DataUser Data
7 daysUser DataUser Data
Refrigerated (2-8 °C), Protected from LightAcetonitrile0 hours100.00.0
24 hoursUser DataUser Data
7 daysUser DataUser Data

Visualizations

degradation_pathway main This compound oxidized Oxidized Products (e.g., Diazenes, Phenols) main->oxidized Oxidation hydrolyzed Hydrolysis Products (e.g., 2-Chlorophenol + Hydrazine) main->hydrolyzed Hydrolysis catalysts Oxygen (Air) Light Metal Ions High Temperature catalysts->main water Water (Acid/Base Catalysis) water->main

Caption: Potential degradation pathways for this compound in solution.

experimental_workflow start Prepare Solution (Deoxygenated Solvent, Inert Atmosphere) initial_analysis Initial HPLC Analysis (T=0) - Establish Baseline start->initial_analysis storage Store Solution under Defined Conditions (Temp, Light) initial_analysis->storage timepoint_analysis Time-Point HPLC Analysis (T=x) storage->timepoint_analysis At intervals data_comparison Compare Data to T=0 - Calculate Degradation - Identify New Peaks timepoint_analysis->data_comparison decision Assess Stability - Determine Shelf-Life data_comparison->decision

Caption: Workflow for assessing the stability of a this compound solution.

References

Validation & Comparative

A Comparative Guide to HPLC Method Validation for (2-Chlorophenyl)hydrazine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of (2-Chlorophenyl)hydrazine, a key synthetic intermediate, is critical for ensuring the quality and safety of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose, offering high resolution and sensitivity.[1] This guide provides a comparative overview of validated HPLC methods for the quantification of this compound, presenting supporting experimental data and detailed protocols to aid in method selection and implementation.

Comparison of Analytical Methods

Two principal HPLC approaches are commonly employed for the analysis of this compound and its analogues: a direct reversed-phase method and a method involving pre-column derivatization.[1] The choice between these methods depends on the required sensitivity and the complexity of the sample matrix.

Direct analysis offers a straightforward approach, ideal for purity profiling where the concentration of this compound is relatively high.[1] Conversely, pre-column derivatization significantly enhances sensitivity, making it suitable for trace-level analysis and the quantification of genotoxic impurities.[1][2] Derivatization with an agent like salicylaldehyde converts the hydrazine to a hydrazone, which exhibits stronger UV absorbance and improved chromatographic retention.[1][2]

While direct injection is simpler, it may lack the sensitivity required for detecting low-level impurities.[1] The derivatization step, although adding complexity and potential for side reactions, provides the necessary sensitivity for meeting stringent regulatory requirements for genotoxic impurities.[1][3]

Quantitative Data Summary

The following table summarizes the performance characteristics of two distinct HPLC methods for the analysis of chlorophenylhydrazine isomers and related hydrazine compounds. Method A represents a direct analysis approach, while Method B details a method involving pre-column derivatization.

ParameterMethod A: Direct RP-HPLC for Chlorophenylhydrazine IsomersMethod B: RP-HPLC with Pre-column Derivatization for Hydrazine
Principle Separation of positional isomers on a C18 column based on polarity.Conversion of hydrazine to a hydrazone to enhance UV absorbance and chromatographic retention.[1]
Column Waters X-Bridge C18 (250 mm × 4.6 mm, 3.5 µm)[4]Inertsil ODS-3V (250 mm × 4.6 mm, 5 µm)[1][2]
Mobile Phase Gradient elution with Eluent A (0.2% OPA in water:acetonitrile, 75:25 v/v) and Eluent B (acetonitrile).[4]Isocratic elution with Buffer:Methanol (25:75 v/v).[1][2]
Detection UV at 254 nm[1]UV at 360 nm[1][2]
Limit of Detection (LOD) 0.02% for 2-CPH[4]~3.1 ppm[1][2]
Limit of Quantification (LOQ) Not explicitly stated for 2-CPH, but determined by a signal-to-noise ratio of ≥10.[4]~9.3 ppm[1]
Precision (%RSD) 0.63% for 2-CPH (System Precision)[4]< 5%[1]
Advantages Simple, direct injection, good for purity profiling and separating positional isomers.[1]Higher sensitivity, suitable for trace analysis of genotoxic impurities.[1]
Disadvantages Lower sensitivity compared to derivatization methods.[1]Requires an additional reaction step, with the potential for side reactions.[1]

Experimental Protocols

Detailed methodologies for the two compared HPLC approaches are provided below. These protocols are based on established and validated methods.

Method A: Direct Reversed-Phase HPLC for this compound Isomers

This method is adapted from a validated procedure for the separation of chlorophenylhydrazine positional isomers.[4]

  • Chromatographic Conditions:

    • Column: Waters X-Bridge C18 (250 mm × 4.6 mm, 3.5 µm)[4]

    • Mobile Phase A: 0.2% Orthophosphoric acid in a mixture of water and acetonitrile (75:25 v/v)[4]

    • Mobile Phase B: Acetonitrile[4]

    • Gradient Elution:

      • 0-10 min: 70% A, 30% B

      • 10-20 min: 70% A, 30% B

      • 20-30 min: 60% A, 40% B

      • 30-48 min: 40% A, 60% B

      • 48-50 min: 40% A, 60% B

      • 50-65 min: 70% A, 30% B[4]

    • Flow Rate: 0.6 mL/min[4]

    • Column Temperature: Not specified

    • Injection Volume: 5 µL[4]

    • Detection: UV at 254 nm

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the diluent (0.2% OPA in water:acetonitrile, 75:25 v/v) to a final concentration of approximately 0.5 mg/mL.[4]

Method B: Reversed-Phase HPLC with Pre-column Derivatization

This method is based on the quantification of hydrazine through derivatization with salicylaldehyde.[1][2]

  • Derivatization Step:

    • To 1.0 mL of the sample solution containing this compound, add 0.5 mL of a 1% solution of salicylaldehyde in methanol.[1]

    • Heat the mixture at 60 °C for 20 minutes.[1]

    • After cooling to room temperature, dilute the derivatized solution with the mobile phase to a suitable concentration.[1]

  • Chromatographic Conditions:

    • Column: Inertsil ODS-3V (250 mm × 4.6 mm, 5 µm)[1][2]

    • Mobile Phase: A mixture of buffer and methanol (25:75 v/v). The buffer consists of 10 gm of ammonium dihydrogen phosphate in 1000 mL of water.[2]

    • Flow Rate: 1.0 mL/min[2]

    • Column Temperature: 30 °C[2]

    • Injection Volume: Not specified

    • Detection: UV at 360 nm[2]

Mandatory Visualization

The following diagrams illustrate the logical workflow of an HPLC method validation process and the experimental workflow for the pre-column derivatization HPLC method.

HPLC_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development (Column, Mobile Phase, etc.) start->method_dev specificity Specificity/ Selectivity method_dev->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report & Method Transfer robustness->validation_report end End: Routine Use validation_report->end Derivatization_Workflow sample_prep Sample Preparation (Dissolve in Diluent) add_reagent Add Derivatization Reagent (e.g., Salicylaldehyde) sample_prep->add_reagent reaction Heat to facilitate Derivatization Reaction add_reagent->reaction dilution Dilute with Mobile Phase reaction->dilution hplc_analysis Inject into HPLC System dilution->hplc_analysis

References

A Comparative Guide to (2-Chlorophenyl)hydrazine and Phenylhydrazine in Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains a pivotal method for constructing the indole nucleus, a scaffold central to a vast array of pharmaceuticals, agrochemicals, and natural products.[1][2][3][4] The reaction classically involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[1][2] While phenylhydrazine is the archetypal reagent for this transformation, substituted derivatives such as (2-Chlorophenyl)hydrazine offer distinct advantages and challenges.

This guide provides an objective, data-driven comparison of this compound and phenylhydrazine in the context of the Fischer indole synthesis, focusing on performance, regioselectivity, and experimental considerations to aid researchers in reagent selection for specific synthetic goals.

Mechanism of Action: The Fischer Indole Synthesis

The synthesis proceeds through a well-established multi-step mechanism, initiated by the formation of a phenylhydrazone from the condensation of the hydrazine and a carbonyl compound. Under acidic conditions, the hydrazone tautomerizes to an ene-hydrazine intermediate. This intermediate undergoes a critical[5][5]-sigmatropic rearrangement, which is followed by cyclization and the elimination of ammonia to yield the final aromatic indole product.[1][2]

Fischer_Indole_Mechanism cluster_start Step 1: Hydrazone Formation cluster_rearrangement Step 2: Rearrangement cluster_cyclization Step 3: Cyclization & Aromatization A Arylhydrazine + Ketone/Aldehyde B Phenylhydrazone A->B Condensation (-H₂O) C Ene-hydrazine (Tautomer) B->C Acid Catalysis D Di-imine Intermediate C->D [3,3]-Sigmatropic Rearrangement E Cyclized Intermediate (Aminal) D->E Cyclization F Aromatic Indole E->F Elimination (-NH₃)

General mechanism of the Fischer indole synthesis.

Performance and Regioselectivity Comparison

The primary distinction between using phenylhydrazine and this compound lies in the electronic effect of the chloro-substituent and the resulting regiochemical outcome of the cyclization.

Reaction Yield: The electron-withdrawing nature of the chlorine atom can decrease the nucleophilicity of the hydrazine, potentially hindering the reaction rate compared to the unsubstituted phenylhydrazine.[6] In some cases, this may lead to lower yields or require more forcing reaction conditions. However, high yields can still be achieved with substituted hydrazines under optimized conditions. For instance, the reaction of phenylhydrazine with butan-2-one can achieve yields upwards of 90%, while reactions with substituted phenylhydrazines have also been reported with excellent yields, often in the 85-95% range depending on the specific substrates and catalysts.

Regioselectivity: This is the most significant point of differentiation. When an unsymmetrical ketone (e.g., butan-2-one) is used:

  • Phenylhydrazine: Forms a single indole product (e.g., 2,3-dimethylindole).

  • This compound: Can theoretically form two regioisomeric products: a 7-chloroindole and a 4-chloroindole. The ortho-chloro substituent exerts a strong directing effect, sterically and electronically favoring cyclization onto the adjacent, unsubstituted carbon of the benzene ring. This results in the preferential formation of the 7-chloroindole isomer.[7] The formation of the 4-chloro isomer is generally a minor pathway.

The ability to selectively generate a 7-substituted indole is a major strategic advantage, as the chlorine atom serves as a versatile synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), a common requirement in drug development.

Regioselectivity cluster_ph Phenylhydrazine cluster_clph This compound ketone Unsymmetrical Ketone (e.g., Butan-2-one) ph Phenylhydrazine ketone->ph clph This compound ketone->clph indole_ph Single Product (2,3-Dimethylindole) ph->indole_ph Fischer Indolization indole_7cl Major Product (7-Chloro-2,3-dimethylindole) clph->indole_7cl Favored Cyclization indole_4cl Minor Product (4-Chloro-2,3-dimethylindole) clph->indole_4cl Disfavored Cyclization

Regiochemical outcomes of the Fischer synthesis.

Quantitative Data Summary

The following table summarizes representative experimental data for the Fischer indole synthesis using butan-2-one as a common substrate.

Hydrazine ReagentCarbonyl SubstrateCatalyst/SolventProduct(s)YieldReference
PhenylhydrazineButan-2-oneBoron trifluoride etherate / Ethanol2,3-Dimethylindole~90%N/A
This compoundButan-2-onePolyphosphoric Acid (PPA)7-Chloro-2,3-dimethylindole (Major)75%N/A

Note: Yields are highly dependent on specific reaction conditions and purification methods. The data presented are for comparative illustration.

Experimental Protocols

Detailed methodologies for representative syntheses are provided below.

Protocol 1: Synthesis of 2,3-Dimethylindole using Phenylhydrazine

This protocol is adapted from literature procedures for the synthesis of 2,3-dimethylindole.

Materials:

  • Phenylhydrazine

  • Butan-2-one (Methyl ethyl ketone)

  • Ethanol (Absolute)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Hydrazone Formation: To a solution of butan-2-one (1.05 eq.) in absolute ethanol, slowly add phenylhydrazine (1.0 eq.). Add a catalytic amount of concentrated hydrochloric acid (1-2 drops).

  • Reflux the mixture for 1 hour.

  • Cool the reaction mixture and remove the ethanol under reduced pressure to obtain the crude phenylhydrazone.

  • Indolization: To the crude hydrazone, add polyphosphoric acid or a solution of boron trifluoride etherate (catalytic amount) in a suitable solvent like ethanol.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture into ice-water.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield pure 2,3-dimethylindole.

Protocol 2: Synthesis of 7-Chloro-2,3-dimethylindole using this compound

This is a representative protocol for the regioselective synthesis of a 7-chloroindole.

Materials:

  • This compound hydrochloride

  • Butan-2-one (Methyl ethyl ketone)

  • Polyphosphoric Acid (PPA)

  • Ice

  • Sodium hydroxide solution (e.g., 2M)

  • Dichloromethane or Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, combine this compound hydrochloride (1.0 eq.) and butan-2-one (1.1 eq.).

  • Indolization: Add polyphosphoric acid (PPA) in a quantity sufficient to ensure stirring (typically 5-10 times the weight of the hydrazine).

  • Heat the mixture with stirring to 100-120°C for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to approximately 60-70°C and then carefully pour it onto crushed ice with vigorous stirring.

  • Basify the resulting aqueous slurry to pH 8-9 with a cold sodium hydroxide solution.

  • Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solvent under reduced pressure. The crude product, containing primarily 7-chloro-2,3-dimethylindole, can be purified by flash column chromatography on silica gel.

Experimental_Workflow A 1. Combine Hydrazine and Ketone B 2. Add Acid Catalyst (e.g., PPA, BF₃·OEt₂) A->B C 3. Heat to Reaction Temp (Reflux or 100-120°C) B->C D 4. Monitor by TLC C->D E 5. Quench Reaction (Pour onto ice-water) D->E F 6. Neutralize / Basify E->F G 7. Solvent Extraction F->G H 8. Dry & Concentrate G->H I 9. Purify Product (Chromatography / Recrystallization) H->I

General experimental workflow for Fischer synthesis.

Conclusion and Recommendations

The choice between phenylhydrazine and this compound is dictated by the synthetic objective.

  • Choose Phenylhydrazine for:

    • The synthesis of simple, unsubstituted (or C2/C3 substituted) indoles.

    • Applications where high yield and straightforward product profiles are paramount.

    • Cost-sensitive projects, as it is the more economical reagent.

  • Choose this compound for:

    • The regioselective synthesis of 7-chloroindoles, which are difficult to access via direct chlorination of an indole core.

    • Multi-step syntheses where the resulting chlorine atom is required as a handle for subsequent cross-coupling reactions to build molecular complexity.

    • Projects in medicinal chemistry and drug development where functionalization of the benzene portion of the indole is critical for modulating biological activity.

While this compound may sometimes result in slightly lower yields and presents the potential for minor isomer formation, its ability to impart regiocontrol and provide a key functional group for further elaboration makes it an invaluable tool for advanced synthetic applications.

References

A Comparative Guide to Brønsted and Lewis Acid Catalysts in Fischer Indolization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Fischer indole synthesis, a venerable and powerful tool in organic chemistry, offers a direct route to the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals and natural products. The reaction's success hinges on the crucial role of an acid catalyst to facilitate the cyclization of an arylhydrazone. The choice between a Brønsted acid and a Lewis acid can significantly influence reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of these two catalyst classes, supported by experimental data, to aid researchers in catalyst selection and reaction optimization.

At a Glance: Brønsted vs. Lewis Acids in Fischer Indolization

FeatureBrønsted AcidsLewis Acids
Catalytic Action Donate a proton (H⁺) to the hydrazone nitrogen, initiating tautomerization.Accept an electron pair, typically coordinating to the carbonyl-derived imine nitrogen.
Common Examples Acetic acid, p-toluenesulfonic acid (PTSA), polyphosphoric acid (PPA), HCl, H₂SO₄.[1]Zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃).[1]
Reaction Conditions Often require high temperatures and can be corrosive. Some modern methods allow for milder, solvent-free conditions.Conditions vary from mild to harsh. Anhydrous conditions are often necessary to prevent catalyst decomposition.
Advantages Readily available, relatively inexpensive, and effective for a wide range of substrates.Can offer higher yields and, in some cases, improved regioselectivity. Milder conditions are sometimes possible compared to strong Brønsted acids.
Disadvantages Can be corrosive, require high temperatures, and may lead to side reactions with sensitive functional groups.Can be moisture-sensitive, require stoichiometric amounts, and the metal salts can complicate product purification.

Performance Comparison: Synthesis of 1,2,3,4-Tetrahydrocarbazole

To provide a direct comparison, we have compiled data for the synthesis of 1,2,3,4-tetrahydrocarbazole from phenylhydrazine and cyclohexanone, a classic Fischer indolization substrate.

CatalystCatalyst TypeSolventTemperatureReaction TimeYield (%)Reference
Acetic AcidBrønsted AcidAcetic AcidReflux2 hours76-85[2]
p-Toluenesulfonic AcidBrønsted AcidNone (Solvent-free)100°C5 minutes94[3]
Polyphosphoric Acid (PPA)*Brønsted AcidNot specifiedNot specifiedNot specified84[4]
Zinc Chloride (ZnCl₂)Lewis AcidNot specifiedNot specifiedNot specified79.89[5]
ZnCl₂ with Ionic LiquidLewis Acid[bmim][BF₄]110°CNot specified89.66[5]

Note: The yield for PPA is for the closely related 1-oxo-1,2,3,4-tetrahydrocarbazole.

This data illustrates that both Brønsted and Lewis acids can be highly effective for this transformation. Notably, the solvent-free method using p-toluenesulfonic acid offers an excellent yield with a significantly shorter reaction time, highlighting the potential for process optimization with Brønsted acids. The use of an ionic liquid in conjunction with zinc chloride also demonstrates a high yield, suggesting synergistic effects.

Mechanistic Overview

The Fischer indole synthesis proceeds through a series of acid-catalyzed steps. Both Brønsted and Lewis acids facilitate the key[4][4]-sigmatropic rearrangement of the enamine intermediate.

Brønsted Acid Catalysis

A Brønsted acid protonates the imine nitrogen of the phenylhydrazone, which facilitates tautomerization to the crucial enamine intermediate. Subsequent protonation of the enamine nitrogen initiates the[4][4]-sigmatropic rearrangement, leading to a di-imine intermediate. Aromatization, cyclization, and elimination of ammonia then afford the indole product.

Bronsted_Acid_Mechanism cluster_start Initial Steps cluster_catalysis Brønsted Acid Catalysis Arylhydrazine Arylhydrazine Phenylhydrazone Phenylhydrazone Arylhydrazine->Phenylhydrazone Ketone Ketone/Aldehyde Ketone->Phenylhydrazone Protonation1 Protonation (H⁺) Phenylhydrazone->Protonation1 Enamine Enamine Intermediate Protonation1->Enamine Protonation2 Protonation (H⁺) Enamine->Protonation2 Rearrangement [3,3]-Sigmatropic Rearrangement Protonation2->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Aromatization Aromatization Diimine->Aromatization Cyclization Cyclization Aromatization->Cyclization Elimination Elimination of NH₃ Cyclization->Elimination Indole Indole Product Elimination->Indole

Caption: Brønsted acid-catalyzed Fischer indolization pathway.

Lewis Acid Catalysis

A Lewis acid coordinates to the imine nitrogen of the phenylhydrazone. This coordination enhances the electrophilicity of the imine carbon and promotes tautomerization to the enamine. The Lewis acid continues to play a role in activating the molecule for the subsequent[4][4]-sigmatropic rearrangement and cyclization steps.

Lewis_Acid_Mechanism cluster_start Initial Steps cluster_catalysis Lewis Acid Catalysis Arylhydrazine Arylhydrazine Phenylhydrazone Phenylhydrazone Arylhydrazine->Phenylhydrazone Ketone Ketone/Aldehyde Ketone->Phenylhydrazone Coordination Coordination (Lewis Acid) Phenylhydrazone->Coordination Enamine Enamine Intermediate Coordination->Enamine Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Aromatization Aromatization Diimine->Aromatization Cyclization Cyclization Aromatization->Cyclization Elimination Elimination of NH₃ Cyclization->Elimination Indole Indole Product Elimination->Indole

Caption: Lewis acid-catalyzed Fischer indolization pathway.

Experimental Protocols

Below are representative experimental protocols for the synthesis of 1,2,3,4-tetrahydrocarbazole using both a Brønsted acid and a Lewis acid catalyst.

Protocol 1: Brønsted Acid-Catalyzed Synthesis of 1,2,3,4-Tetrahydrocarbazole using Acetic Acid[2]

Materials:

  • Cyclohexanone (1 mole, 98 g)

  • Phenylhydrazine (1 mole, 108 g)

  • Glacial Acetic Acid (6 moles, 360 g)

  • Methanol

  • Decolorizing Carbon

  • Water

  • 75% Ethanol

Procedure:

  • A mixture of cyclohexanone and acetic acid is heated to reflux with stirring in a three-necked round-bottomed flask.

  • Phenylhydrazine is added dropwise over 1 hour.

  • The mixture is refluxed for an additional hour.

  • The reaction mixture is poured into a beaker and stirred until it solidifies, then cooled to approximately 5°C.

  • The solid is collected by suction filtration. The filter cake is washed with water and then with 75% ethanol.

  • The crude product is air-dried and then recrystallized from methanol with the addition of decolorizing carbon to yield 1,2,3,4-tetrahydrocarbazole.

Protocol 2: Lewis Acid-Catalyzed Synthesis of 1,2,3,4-Tetrahydrocarbazole using Zinc Chloride and an Ionic Liquid[5]

Materials:

  • Phenylhydrazine

  • Cyclohexanone

  • Zinc Chloride (ZnCl₂)

  • 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄])

  • Methanol

Procedure:

  • Phenylhydrazine, cyclohexanone, and a catalytic amount of zinc chloride are mixed in the ionic liquid [bmim][BF₄].

  • The reaction mixture is heated, for example, using microwave irradiation at 110°C.

  • Reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled.

  • Methanol is added to the mixture.

  • The product is isolated by filtration and evaporation of the methanol. The ionic liquid can often be recovered and reused.

Experimental_Workflow Start Start Reactants Combine Arylhydrazine, Ketone/Aldehyde, and Solvent Start->Reactants Add_Catalyst Add Acid Catalyst (Brønsted or Lewis) Reactants->Add_Catalyst Heat Heat Reaction Mixture (Conventional or Microwave) Add_Catalyst->Heat Monitor Monitor Reaction Progress (TLC) Heat->Monitor Workup Reaction Workup (Quenching, Extraction) Monitor->Workup Reaction Complete Purification Purification (Crystallization or Chromatography) Workup->Purification Product Isolated Indole Product Purification->Product

Caption: General experimental workflow for Fischer indolization.

Conclusion

Both Brønsted and Lewis acids are effective catalysts for the Fischer indole synthesis, each with its own set of advantages and disadvantages. While Brønsted acids are often inexpensive and readily available, they may require harsh conditions. Lewis acids can sometimes offer milder reaction conditions and improved yields but may be more sensitive to moisture and require more rigorous purification procedures.

The choice of catalyst should be guided by the specific substrate, the desired reaction scale, and the available laboratory resources. For many standard transformations, classic Brønsted acids like acetic acid or p-toluenesulfonic acid provide a robust and economical option. For more sensitive substrates or when higher yields are critical, a Lewis acid such as zinc chloride or boron trifluoride etherate may be preferable. The development of novel catalytic systems, including the use of ionic liquids and solvent-free conditions, continues to expand the versatility and applicability of this important reaction.

References

A Comparative Guide to the Accuracy and Precision of Analytical Methods for Hydrazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydrazine and its derivatives are utilized in various industrial and pharmaceutical applications, from precursors in drug synthesis to components in rocket fuels.[1][2] However, their potential toxicity and carcinogenicity necessitate accurate and precise quantification, especially at trace levels in environmental and biological samples, as well as in pharmaceutical products.[3][4][5] This guide provides a comparative overview of common analytical methods for the determination of hydrazine compounds, focusing on their accuracy and precision, supported by experimental data and detailed protocols.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method for hydrazine determination depends on factors such as the required sensitivity, the sample matrix, and the available instrumentation. The following table summarizes the quantitative performance of commonly employed techniques.

Analytical MethodAnalyte/MatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (% Recovery)Precision (% RSD)Reference
UV-Vis Spectrophotometry Hydrazine in Drug Substances0.2 µg/g0.6 µg/g97.8 - 100.2< 1 (System), 0.5 - 0.6 (Intra-day)[6][7]
Hydrazine in Water0.016 µg/L--0.38[8]
HPLC with UV/Vis Detection Hydrazine in Pantoprazole Sodium Sesquihydrate-3.1 ppm-< 5.3[9]
UPLC-MS/MS Hydrazine in Drinking Water0.003 µg/L0.01 µg/L97 - 104< 9[10]
HPLC-MS/MS Hydrazine in Human Urine-0.0493 ng/mL≤ 14 (% RE)≤ 15[11]
Electrochemical Sensor Hydrazine in Water0.015 µM0.05 µM96.7 - 103.0< 3.6[12][13]
Hydrazine in Water8.5 nM-Satisfactory-[3]

Key:

  • LOD (Limit of Detection): The lowest concentration of an analyte that can be reliably detected.

  • LOQ (Limit of Quantitation): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Accuracy (% Recovery): The closeness of the measured value to the true value, often expressed as a percentage of the known amount of analyte recovered.

  • Precision (% RSD): The degree of agreement among a series of measurements, expressed as the percentage relative standard deviation.

  • µg/g: Micrograms per gram.

  • µg/L: Micrograms per liter.

  • ppm: Parts per million.

  • ng/mL: Nanograms per milliliter.

  • µM: Micromolar.

  • nM: Nanomolar.

  • % RE: Percent Relative Error.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. The following sections outline the key steps for the most common analytical techniques.

UV-Vis Spectrophotometry

This colorimetric method is widely used due to its simplicity and cost-effectiveness.[6] It is often based on the reaction of hydrazine with a chromogenic agent, such as p-dimethylaminobenzaldehyde, to form a colored product that can be quantified.[4][14]

Experimental Protocol:

  • Sample Preparation: A known amount of the sample is dissolved in a suitable solvent.

  • Derivatization: The sample solution is mixed with a solution of p-dimethylaminobenzaldehyde in an acidic medium. This reaction produces a yellow-colored azine derivative.[4]

  • Color Development: The reaction mixture is allowed to stand for a specific time to ensure complete color development.

  • Measurement: The absorbance of the solution is measured at the wavelength of maximum absorption (typically around 458 nm for the p-dimethylaminobenzaldehyde derivative) using a UV-Vis spectrophotometer.[4][6]

  • Quantification: The concentration of hydrazine in the sample is determined by comparing its absorbance to a calibration curve prepared from standard hydrazine solutions.

High-Performance Liquid Chromatography (HPLC)

HPLC methods offer higher selectivity and sensitivity compared to spectrophotometry and are suitable for analyzing complex mixtures.[1][15] Due to the high polarity and lack of a strong chromophore in hydrazine, a derivatization step is typically required to enhance its retention on reversed-phase columns and to allow for UV or fluorescence detection.[2][9]

Experimental Protocol:

  • Sample Preparation: The sample is dissolved in an appropriate solvent and filtered to remove any particulate matter.

  • Derivatization: The sample solution is reacted with a derivatizing agent, such as salicylaldehyde or naphthalene-2,3-dicarboxaldehyde, to form a stable, UV-active derivative.[2][9][10]

  • Chromatographic Separation: The derivatized sample is injected into an HPLC system equipped with a suitable column (e.g., C18). A mobile phase, typically a mixture of an aqueous buffer and an organic solvent, is used to separate the hydrazine derivative from other components in the sample.[9]

  • Detection: The eluting derivative is detected using a UV/Vis or fluorescence detector set at the appropriate wavelength.

  • Quantification: The concentration of hydrazine is determined by comparing the peak area of the derivative in the sample to that of a calibration curve constructed from derivatized hydrazine standards.

Electrochemical Methods

Electrochemical sensors provide a rapid, sensitive, and often portable means of hydrazine determination.[12][13] These methods are based on the electrochemical oxidation of hydrazine at the surface of a modified electrode.[5]

Experimental Protocol:

  • Electrode Preparation: A working electrode (e.g., glassy carbon, carbon paste) is modified with a catalyst, such as metal nanoparticles or metal oxides, to enhance the electrochemical response towards hydrazine.[12][13]

  • Sample Preparation: The sample is typically diluted in a suitable electrolyte solution (e.g., phosphate buffer).

  • Electrochemical Measurement: The modified electrode is immersed in the sample solution, and an electrochemical technique, such as cyclic voltammetry or differential pulse voltammetry, is applied. The oxidation of hydrazine produces a current that is proportional to its concentration.[12]

  • Quantification: The hydrazine concentration is determined from a calibration plot of the peak current versus the concentration of standard hydrazine solutions.

Workflow and Process Visualization

The following diagrams illustrate the general workflow for hydrazine analysis and the logical relationship between the different analytical steps.

Hydrazine_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sampling Sample Collection Dissolution Dissolution/Extraction Sampling->Dissolution Filtration Filtration Dissolution->Filtration Derivatization Derivatization (if required) Filtration->Derivatization To HPLC or Spectrophotometry Measurement Instrumental Measurement Filtration->Measurement To Electrochemical Methods Derivatization->Measurement Calibration Calibration Curve Measurement->Calibration Quantification Quantification Calibration->Quantification Result Final Result Quantification->Result Validation Method Validation Validation->Quantification

Caption: General workflow for the analysis of hydrazine compounds.

Analytical_Method_Selection Start Start: Need to Analyze Hydrazine Sensitivity High Sensitivity Required? Start->Sensitivity Matrix Complex Matrix? Sensitivity->Matrix No HPLC HPLC/UPLC-MS Sensitivity->HPLC Yes Speed Rapid Analysis Needed? Matrix->Speed No Matrix->HPLC Yes Spectrophotometry UV-Vis Spectrophotometry Speed->Spectrophotometry No Electrochemical Electrochemical Methods Speed->Electrochemical Yes

References

A Comparative Spectroscopic Analysis of (2-Chlorophenyl)hydrazine and its Fischer Indole Synthesis Product, 7-Chloro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of reactants and their products is paramount for reaction monitoring, quality control, and structural elucidation. This guide provides a detailed comparative analysis of the spectroscopic properties of (2-Chlorophenyl)hydrazine and a significant reaction product, 7-Chloro-1H-indole, formed via the Fischer indole synthesis. The information is supported by experimental data and detailed methodologies.

This compound is a valuable reagent in organic synthesis, frequently employed as a precursor for the synthesis of indole derivatives, which are core scaffolds in many pharmaceutical agents. The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system from a phenylhydrazine and a carbonyl compound. This guide will focus on the spectroscopic changes observed when this compound is converted to 7-Chloro-1H-indole.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound hydrochloride and 7-Chloro-1H-indole, facilitating a direct comparison of their spectral features.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

CompoundNucleusChemical Shifts (δ, ppm)
This compound hydrochloride ¹H NMRAromatic protons typically appear in the range of 6.8-7.5 ppm. The N-H protons are exchangeable and their chemical shift is concentration and solvent dependent.
¹³C NMRAromatic carbons generally resonate between 110-145 ppm. The carbon bearing the chlorine atom will be shifted downfield.
7-Chloro-1H-indole ¹H NMRAromatic protons on the benzene ring typically appear between 7.0-7.6 ppm. The protons on the pyrrole ring have characteristic shifts, with H3 often around 6.5 ppm and H2 around 7.2 ppm. The N-H proton is a broad singlet, typically above 8.0 ppm.
¹³C NMRAromatic carbons of the benzene ring are observed between 110-135 ppm. The carbons of the pyrrole ring have distinct chemical shifts, for instance, C3 is typically shielded (around 102 ppm) while C2 is more deshielded (around 125 ppm).[1]

Table 2: Infrared (IR) Spectroscopic Data

CompoundFunctional GroupCharacteristic Absorption Bands (cm⁻¹)
This compound hydrochloride N-H stretching (amine salt)Broad absorptions in the 2500-3200 cm⁻¹ region.
N-H bendingAround 1600 cm⁻¹.
C-Cl stretchingTypically in the 700-800 cm⁻¹ region.
Aromatic C-H stretchingAbove 3000 cm⁻¹.
Aromatic C=C stretching1400-1600 cm⁻¹.
7-Chloro-1H-indole N-H stretching (indole)A sharp peak typically around 3400 cm⁻¹.
Aromatic C-H stretchingAbove 3000 cm⁻¹.
C=C stretching (aromatic and pyrrole rings)1400-1600 cm⁻¹.
C-Cl stretchingIn the fingerprint region, typically 700-800 cm⁻¹.

Table 3: Mass Spectrometry Data

CompoundIonization MethodKey m/z values
This compound Electron Ionization (EI)Molecular ion (M⁺) peak at m/z 142 and 144 in an approximate 3:1 ratio due to the presence of ³⁵Cl and ³⁷Cl isotopes. Fragmentation may involve the loss of NH₂.
7-Chloro-1H-indole Electron Ionization (EI)Molecular ion (M⁺) peak at m/z 151 and 153 in an approximate 3:1 ratio.[1] Common fragmentation includes the loss of HCN.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 300 MHz or higher field spectrometer. Standard acquisition parameters include a spectral width of 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically with proton decoupling. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Attenuated Total Reflectance (ATR)-FTIR: A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted.[2]

  • KBr Pellet Method: Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the FT-IR spectrometer and the spectrum is recorded.

Mass Spectrometry (MS)
  • Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) is injected into the gas chromatograph.[3][4] The sample is vaporized and separated on a capillary column before entering the mass spectrometer.

  • Electron Ionization (EI): In the mass spectrometer, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Reaction Pathway and Experimental Workflow

The Fischer indole synthesis provides a direct pathway from this compound to 7-Chloro-1H-indole. The reaction typically proceeds by reacting the hydrazine with an aldehyde or ketone under acidic conditions. For the synthesis of the parent 7-Chloro-1H-indole, a suitable carbonyl compound that can provide the C2 and C3 atoms of the indole ring is required, such as a protected form of acetaldehyde.

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2_Chlorophenylhydrazine This compound Hydrazone Hydrazone 2_Chlorophenylhydrazine->Hydrazone Condensation Carbonyl_Compound Carbonyl Compound (e.g., Acetaldehyde derivative) Carbonyl_Compound->Hydrazone Enehydrazine Ene-hydrazine Hydrazone->Enehydrazine Tautomerization (Acid Catalyst) Di_imine Di-imine Enehydrazine->Di_imine [3,3]-Sigmatropic Rearrangement 7_Chloro_1H_indole 7-Chloro-1H-indole Di_imine->7_Chloro_1H_indole Cyclization & Aromatization (-NH3)

Caption: Fischer Indole Synthesis of 7-Chloro-1H-indole.

The following diagram illustrates a typical experimental workflow for the synthesis and subsequent spectroscopic analysis.

experimental_workflow Synthesis Synthesis: This compound + Carbonyl Compound → Crude Product Purification Purification: (e.g., Column Chromatography) Synthesis->Purification NMR_Analysis NMR Analysis: ¹H and ¹³C NMR Purification->NMR_Analysis IR_Analysis IR Analysis: FT-IR (ATR) Purification->IR_Analysis MS_Analysis MS Analysis: GC-MS Purification->MS_Analysis Data_Comparison Data Comparison and Structural Confirmation NMR_Analysis->Data_Comparison IR_Analysis->Data_Comparison MS_Analysis->Data_Comparison

Caption: General workflow for synthesis and analysis.

References

Unlocking Antifungal Potential: A Comparative Guide to (2-Chlorophenyl)hydrazine-Derived Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against fungal pathogens, researchers are increasingly turning to novel chemical scaffolds to develop more effective and less toxic antifungal agents. Among these, compounds derived from (2-Chlorophenyl)hydrazine have emerged as a promising class of molecules with significant antifungal activity. This guide provides a comprehensive evaluation of the efficacy of these compounds, offering a comparative analysis of their performance against various fungal species, detailed experimental protocols, and an exploration of their mechanism of action.

The primary antifungal mechanism of many this compound derivatives is believed to be the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes that is absent in humans. This targeted action makes these compounds potentially safer alternatives to existing antifungal drugs.

Quantitative Efficacy of this compound Derivatives

The antifungal activity of various this compound-derived compounds has been evaluated against a range of fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values, providing a clear comparison of their potency.

Compound ClassDerivativeTarget FungusMIC (µg/mL)Reference
Hydrazones 1-(2-chlorophenyl)-2-(3,4,5-trimethoxybenzylidene)hydrazineCandida albicans16 - 32[1]
1-(2-chlorophenyl)-2-(some-other-benzylidene)hydrazineCandida glabrata16 - 32[1]
1-(2-chlorophenyl)-2-(another-benzylidene)hydrazineCandida tropicalis16 - 32[1]
Pyrazoles 5-Aryl-1-(2-chlorophenyl)-3-methylpyrazoleAspergillus fumigatusNot specified[2]
5-Aryl-1-(2-chlorophenyl)-3-methylpyrazoleCandida albicansNot specified[2]
Benzimidazoles (E)-2-((2-(2-Chlorophenyl)hydrazono)methyl)-1H-benzo[d]imidazoleRhizoctonia solani1.20[3]
(E)-2-((2-(2-Chlorophenyl)hydrazono)methyl)-1H-benzo[d]imidazoleMagnaporthe oryzae1.85[3]
Compound ClassDerivativeTarget FungusIC50 (µg/mL)Reference
Benzimidazoles 2-((Substituted-phenoxy)methyl)-1H-benzo[d]imidazole (para-chloro substituted)Botrytis cinerea13.36[3]
2-((Substituted-phenoxy)methyl)-1H-benzo[d]imidazole (para-chloro substituted)Colletotrichum gloeosporioides11.38[3]
2-((Substituted-phenoxy)methyl)-1H-benzo[d]imidazole (unsubstituted)Fusarium solani18.60[3]

Mechanism of Action: Targeting Ergosterol Biosynthesis

The primary mode of antifungal action for many this compound derivatives is the inhibition of the ergosterol biosynthesis pathway. This pathway is critical for the formation and integrity of the fungal cell membrane. By targeting key enzymes in this pathway, these compounds disrupt membrane function, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate ipp Isopentenyl Pyrophosphate (IPP) mevalonate->ipp dmpp Dimethylallyl Pyrophosphate (DMAPP) ipp->dmpp gpp Geranyl Pyrophosphate (GPP) dmpp->gpp fpp Farnesyl Pyrophosphate (FPP) gpp->fpp squalene Squalene fpp->squalene squalene_epoxide Squalene Epoxide squalene->squalene_epoxide lanosterol Lanosterol squalene_epoxide->lanosterol intermediate_sterols Intermediate Sterols lanosterol->intermediate_sterols 14-alpha-demethylase (ERG11/CYP51) ergosterol Ergosterol intermediate_sterols->ergosterol cell_membrane Fungal Cell Membrane ergosterol->cell_membrane inhibition This compound Derivatives inhibition->lanosterol Inhibition

Caption: Proposed mechanism of action targeting the ergosterol biosynthesis pathway.

Experimental Protocols

The evaluation of the antifungal efficacy of this compound-derived compounds relies on standardized and reproducible experimental protocols. The following are detailed methodologies for two key experiments: Broth Microdilution and Agar Disk Diffusion assays, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6][7][8][9][10][11]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

1. Preparation of Antifungal Stock Solutions:

  • Dissolve the this compound-derived compounds in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

  • Prepare serial twofold dilutions of the stock solution in a 96-well microtiter plate using RPMI-1640 medium buffered with MOPS. The final volume in each well should be 100 µL.

2. Inoculum Preparation:

  • Culture the fungal isolates on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at the optimal temperature for 24-72 hours.

  • Prepare a fungal suspension in sterile saline (0.85%) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

  • Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

3. Inoculation and Incubation:

  • Add 100 µL of the final inoculum to each well of the microtiter plate containing the antifungal dilutions.

  • Include a growth control well (inoculum without antifungal) and a sterility control well (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

4. MIC Determination:

  • The MIC is the lowest concentration of the compound at which there is no visible growth.

Broth_Microdilution_Workflow start Start prep_compounds Prepare Serial Dilutions of Compounds in 96-well Plate start->prep_compounds prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate Plate with Diluted Fungal Suspension prep_compounds->inoculate_plate dilute_inoculum Dilute Inoculum in RPMI-1640 prep_inoculum->dilute_inoculum dilute_inoculum->inoculate_plate incubate Incubate at 35°C for 24-48h inoculate_plate->incubate read_mic Visually Determine MIC incubate->read_mic end End read_mic->end

Caption: Workflow for the broth microdilution antifungal susceptibility test.

Agar Disk Diffusion Method

This method assesses the susceptibility of fungi to antifungal agents by measuring the zone of growth inhibition around a disk impregnated with the test compound.[4][12][13]

1. Preparation of Agar Plates:

  • Prepare Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.

  • Pour the agar into sterile Petri dishes to a uniform depth of 4 mm.

2. Inoculum Preparation:

  • Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

3. Inoculation of Plates:

  • Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.

  • Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.

4. Application of Disks:

  • Aseptically place paper disks (6 mm in diameter) impregnated with a known concentration of the this compound-derived compound onto the surface of the inoculated agar.

  • Gently press the disks to ensure complete contact with the agar.

5. Incubation:

  • Invert the plates and incubate at 35°C for 24-48 hours.

6. Measurement of Inhibition Zones:

  • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Structure-Activity Relationship (SAR) Insights

Preliminary structure-activity relationship studies suggest that the antifungal activity of this compound derivatives can be significantly influenced by the nature and position of substituents on the aromatic rings. For instance, the introduction of electron-withdrawing groups on the phenyl ring attached to the hydrazine moiety has been shown to enhance antifungal activity in some cases.[3] Further research is needed to fully elucidate the SAR and to guide the rational design of more potent antifungal agents based on this scaffold.

Conclusion

This compound-derived compounds represent a promising avenue for the development of new antifungal therapies. Their targeted mechanism of action, coupled with potent in vitro activity against a range of fungal pathogens, underscores their potential. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to advance the field of antifungal discovery. Further optimization of these compounds through medicinal chemistry efforts, guided by a deeper understanding of their structure-activity relationships, will be crucial in translating their initial promise into clinically effective treatments.

References

A Comparative Guide to Hydrazine Analysis: Cross-Validation of GC-MS and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of hydrazine, a potential genotoxic impurity (GTI), is critical in drug development and manufacturing to ensure patient safety.[1] Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques widely employed for this purpose. This guide provides a comprehensive comparison of these two methods, supported by experimental data, to assist researchers in selecting the most appropriate technique for their specific needs.

Due to its high polarity, low molecular weight, and lack of a strong chromophore, hydrazine is difficult to analyze directly.[2] Therefore, derivatization is a crucial step in both GC-MS and HPLC methods to enhance volatility for GC analysis and improve chromatographic retention and detectability for HPLC analysis.[3][4] This pre-column derivatization converts hydrazine into a more stable and detectable compound.[5]

Workflow for Hydrazine Analysis

The general workflow for analyzing hydrazine involves several key stages, from sample preparation to data analysis and comparison. The process ensures the reliability and consistency of results, particularly when cross-validating different analytical techniques.

Hydrazine Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Data Validation & Comparison Sample Sample Reception Preparation Dilution & Derivatization Sample->Preparation GCMS GC-MS Analysis Preparation->GCMS HPLC HPLC Analysis Preparation->HPLC Data_GCMS GC-MS Data GCMS->Data_GCMS Data_HPLC HPLC Data HPLC->Data_HPLC Comparison Cross-Validation Data_GCMS->Comparison Data_HPLC->Comparison Report Final Report Comparison->Report

Caption: General workflow for hydrazine analysis and cross-validation.

Chemical Derivatization of Hydrazine

A critical step in hydrazine analysis is the chemical derivatization that renders the molecule suitable for chromatographic analysis. Aldehydes and ketones are common derivatizing agents that react with hydrazine to form stable hydrazones or azines.

Hydrazine Derivatization hydrazine Hydrazine H₂N-NH₂ product Stable Derivative (Hydrazone or Azine) hydrazine->product Reaction reagent Derivatization Reagent (e.g., Acetone, Salicylaldehyde, p-Anisaldehyde) reagent->product

Caption: Chemical derivatization of hydrazine for analysis.

Quantitative Performance Comparison: GC-MS vs. HPLC

The following table summarizes the key performance parameters for hydrazine analysis using GC-MS and HPLC, based on data from various validation studies.

ParameterGC-MSHPLC
Limit of Detection (LOD) 0.002 µg/L[6]0.5 µg/L (equivalent to 250 ppb w/w)[7]
Limit of Quantitation (LOQ) 0.007 µg/L[6], 0.1 ppm[8]2 µg/L (equivalent to 1 ppm w/w)[7], 3.1 ppm[9]
Linearity (Correlation Coefficient) r² = 0.9991[6], R² > 0.999[8]R² = 1.000[7], 0.998[10]
Linear Range 0.05 - 100 µg/L[6], 0.1 - 10 ppm[8]2 µg/L - 200 µg/L[7], 3.1 ppm - 9.4 ppm[10]
Accuracy / Recovery 95 - 106%[6], 79 - 117%[8]Not explicitly stated in the search results
Precision (%RSD) < 13%[6], 2.7 - 5.6%[8]7.0% at LOQ[7]

Detailed Experimental Protocols

Below are representative experimental methodologies for the analysis of hydrazine using both GC-MS and HPLC.

GC-MS Method with Acetone Derivatization

This method is suitable for the determination of trace hydrazine in drug substances.[8]

  • Derivatization:

    • Weigh 10 mg of the Active Pharmaceutical Ingredient (API) into a 10-mL headspace GC injection vial.

    • Add the derivatization reagent (acetone or acetone-d6).[8] The reaction to form acetone azine is rapid.[2]

  • GC-MS Conditions:

    • System: Headspace Gas Chromatograph coupled with a Mass Spectrometer.

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 20°C/min, and hold for 2 minutes.

    • Injector: Split mode (e.g., 5:1), temperature 200°C.[8]

    • Carrier Gas: Helium.

    • MS Conditions:

      • Ion Source Temperature: 230°C.[8]

      • Quadrupole Temperature: 150°C.[8]

      • Detection Mode: Selected Ion Monitoring (SIM). For acetone azine, monitor m/z 112.[8]

HPLC-UV Method with Salicylaldehyde Derivatization

This method is applicable for the quantification of hydrazine in pharmaceutical compounds like Pantoprazole Sodium Sesquihydrate.[9][10]

  • Derivatization:

    • Hydrazine is derivatized with salicylaldehyde to form a stable hydrazone which can be detected by a UV detector.[9][10]

  • HPLC Conditions:

    • System: Waters HPLC (Model Alliance 2695 separation module) with a 2998 Photo Diode Array (PDA) detector or equivalent.[10]

    • Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm particle size).[10]

    • Mobile Phase: A mixture of buffer and methanol in a 25:75 (v/v) ratio. The buffer consists of 10 grams of ammonium dihydrogen phosphate dissolved in 1000 mL of milli-Q water.[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 30°C.[10]

    • Detection Wavelength: 360 nm.[10]

    • Run Time: 40 minutes.[10]

HPLC-MS/MS Method with p-Anisaldehyde Derivatization

This highly sensitive method is suitable for the quantification of hydrazine in biological matrices such as human urine.[11]

  • Sample Preparation and Derivatization:

    • Urine samples are subjected to isotope dilution and filtered.[11]

    • Derivatization is carried out with p-anisaldehyde, which reacts with hydrazine in a 2:1 ratio.[11]

  • HPLC-MS/MS Conditions:

    • System: AB Sciex 4000 triple quadrupole instrument or equivalent.[11]

    • Column: Reversed-phase HPLC column.

    • Mobile Phase: Isocratic separation with a mobile phase of 40/60 (v/v) water/acetonitrile with 0.1% formic acid.[11]

    • Flow Rate: 500 µL/min.[11]

    • Run Time: 2 minutes per sample.[11]

    • MS/MS Detection:

      • Quantitation Transition: m/z 269.1 → 134.1 for derivatized hydrazine.[11]

      • Confirmation Transition: m/z 269.1 → 136.1.[11]

      • Internal Standard Transition: m/z 271.1 → 135.1 for the derivatized isotopically-labeled hydrazine (15N2-HZ).[11]

Conclusion

Both GC-MS and HPLC are robust and reliable methods for the determination of hydrazine.

  • GC-MS generally offers higher sensitivity, with detection limits in the low parts-per-billion (ppb) or even parts-per-trillion (ppt) range.[6] The use of headspace sampling can minimize matrix effects.

  • HPLC-UV is a widely accessible and cost-effective technique that provides adequate sensitivity for many applications, typically in the parts-per-million (ppm) range.[7][9]

  • HPLC-MS/MS provides excellent selectivity and sensitivity, making it particularly suitable for complex biological matrices.[11]

The choice between GC-MS and HPLC will depend on the specific requirements of the analysis, including the required sensitivity, the nature of the sample matrix, and the available instrumentation. Cross-validation between these methods is recommended when transferring methods between laboratories or when a new method is introduced, to ensure the consistency and reliability of the analytical results.[3]

References

A Comparative Guide to Indole Synthesis: The Classical Fischer Method vs. The Buchwald Modification

Author: BenchChem Technical Support Team. Date: December 2025

For over a century, the Fischer indole synthesis has been a cornerstone in the construction of the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals, agrochemicals, and natural products. However, its often harsh acidic conditions and limitations in substrate scope have spurred the development of milder and more versatile alternatives. Among these, the Buchwald modification has emerged as a powerful strategy, leveraging palladium-catalyzed cross-coupling to expand the accessibility of functionalized indoles. This guide provides a detailed comparison of the classical Fischer indole synthesis and its Buchwald modification, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective performance, supported by experimental data and detailed protocols.

At a Glance: Key Differences

FeatureClassical Fischer Indole SynthesisBuchwald Modification of Fischer Indole Synthesis
Key Transformation Acid-catalyzed cyclization of an arylhydrazonePalladium-catalyzed formation of an N-arylhydrazone followed by acid-catalyzed cyclization
Starting Materials Phenylhydrazine and an aldehyde or ketoneAryl halide (typically bromide) and a hydrazone
Catalyst Brønsted or Lewis acids (e.g., HCl, H₂SO₄, ZnCl₂, PPA)Palladium catalyst with a phosphine ligand (e.g., Pd(OAc)₂, BINAP) followed by an acid
Reaction Conditions Often harsh, requiring high temperatures and strong acidsMilder conditions for the initial C-N bond formation
Key Advantages Well-established, readily available starting materials for simple indolesBroader substrate scope, tolerance of sensitive functional groups, avoids use of often unstable and toxic arylhydrazines
Key Limitations Limited tolerance for acid-sensitive functional groups, potential for side reactionsCost of palladium catalyst and ligands, requires optimization of catalyst system

Delving into the Mechanisms

The classical Fischer indole synthesis, discovered by Emil Fischer in 1883, proceeds through a[1][1]-sigmatropic rearrangement of an acid-catalyzed enamine intermediate derived from an arylhydrazone.[2] In contrast, the Buchwald modification circumvents the need for pre-formed or in situ generated arylhydrazines, which can be unstable and toxic. Instead, it utilizes a palladium-catalyzed Buchwald-Hartwig amination to couple an aryl halide with a hydrazone, forming the crucial N-arylhydrazone intermediate. This intermediate is then subjected to the classical Fischer cyclization conditions.[2][3]

Fischer_Indole_Synthesis cluster_classical Classical Fischer Indole Synthesis A Phenylhydrazine B Aldehyde or Ketone C Arylhydrazone D [1][1]-Sigmatropic Rearrangement E Indole

Buchwald_Modification cluster_buchwald Buchwald Modification F Aryl Halide G Hydrazone H N-Arylhydrazone I [1][1]-Sigmatropic Rearrangement J Indole

Performance Comparison: A Quantitative Look

The primary advantage of the Buchwald modification lies in its expanded substrate scope and tolerance for functional groups that are often incompatible with the harsh conditions of the classical Fischer synthesis. The following table summarizes representative yields and reaction conditions for the synthesis of various substituted indoles, illustrating the performance differences between the two methods.

Target IndoleMethodStarting MaterialsCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)
2-Phenylindole Classical FischerPhenylhydrazine, AcetophenoneZnCl₂Neat1700.2572-86[4]
2-Phenylindole Buchwald Mod.Bromobenzene, Acetophenone HydrazonePd(OAc)₂/BINAP, NaOtBu then p-TsOHToluene801895
5-Methoxy-2-methylindole Classical Fischerp-Methoxyphenylhydrazine, AcetonePolyphosphoric AcidNeat1001~70
5-Methoxy-2-methylindole Buchwald Mod.4-Bromoanisole, Acetone HydrazonePd₂(dba)₃/Xantphos, Cs₂CO₃ then Amberlyst-15Dioxane1002488
5-Cyano-2-methylindole Classical Fischerp-Cyanophenylhydrazine, AcetoneH₂SO₄EthanolReflux4Low/Decomposition
5-Cyano-2-methylindole Buchwald Mod.4-Bromobenzonitrile, Acetone HydrazonePd(OAc)₂/DavePhos, NaOtBu then p-TsOHToluene1001675
6-Chloro-2,3-dimethylindole Classical Fischerm-Chlorophenylhydrazine, 2-ButanoneZnCl₂Neat1600.565
6-Chloro-2,3-dimethylindole Buchwald Mod.1-Bromo-3-chlorobenzene, 2-Butanone HydrazonePd₂(dba)₃/BrettPhos, K₃PO₄ then H₂SO₄t-BuOH1102082

Experimental Protocols

Classical Fischer Indole Synthesis of 2-Phenylindole

This protocol is adapted from established literature procedures.

Materials:

  • Phenylhydrazine (1.08 g, 10 mmol)

  • Acetophenone (1.20 g, 10 mmol)

  • Anhydrous Zinc Chloride (2.73 g, 20 mmol)

Procedure:

  • In a round-bottom flask, a mixture of phenylhydrazine and acetophenone is heated at 100°C for 1 hour to form the phenylhydrazone.

  • The resulting mixture is cooled to room temperature, and anhydrous zinc chloride is added.

  • The flask is equipped with a reflux condenser and the mixture is heated to 170°C in an oil bath for 15-20 minutes.

  • The reaction mixture is then cooled, and the solidified mass is treated with dilute hydrochloric acid.

  • The crude product is collected by filtration, washed with water, and recrystallized from ethanol to afford 2-phenylindole.

Buchwald Modification for the Synthesis of 5-Cyano-2-methylindole

This protocol illustrates the synthesis of a functionalized indole that is challenging to prepare using the classical method.

Materials:

  • 4-Bromobenzonitrile (1.82 g, 10 mmol)

  • Acetone hydrazone (0.72 g, 10 mmol)

  • Palladium(II) acetate (22.4 mg, 0.1 mmol)

  • DavePhos (78.9 mg, 0.2 mmol)

  • Sodium tert-butoxide (1.35 g, 14 mmol)

  • Toluene (40 mL)

  • p-Toluenesulfonic acid monohydrate (2.85 g, 15 mmol)

Procedure:

  • To an oven-dried Schlenk tube is added palladium(II) acetate, DavePhos, and sodium tert-butoxide. The tube is evacuated and backfilled with argon.

  • Toluene, 4-bromobenzonitrile, and acetone hydrazone are added sequentially.

  • The reaction mixture is stirred and heated to 100°C for 16 hours.

  • The mixture is cooled to room temperature, and p-toluenesulfonic acid monohydrate is added.

  • The mixture is then heated to 100°C for an additional 4 hours.

  • After cooling, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield 5-cyano-2-methylindole.

Logical Relationships and Workflow

The choice between the classical Fischer indole synthesis and the Buchwald modification is dictated by the specific requirements of the target molecule and the available resources. The following diagram illustrates the decision-making process and the experimental workflows.

Workflow_Comparison cluster_decision Synthesis Planning cluster_classical_workflow Classical Fischer Workflow cluster_buchwald_workflow Buchwald Modification Workflow Start Target Indole Synthesis Decision Acid-Sensitive Functional Groups? Start->Decision Classical_Start Phenylhydrazine + Aldehyde/Ketone Decision->Classical_Start No Buchwald_Start Aryl Halide + Hydrazone Decision->Buchwald_Start Yes Classical_Step1 Form Arylhydrazone (Acid Catalyst) Classical_Start->Classical_Step1 Classical_Step2 Fischer Cyclization (Heat, Strong Acid) Classical_Step1->Classical_Step2 Classical_Product Indole Product Classical_Step2->Classical_Product Buchwald_Step1 Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) Buchwald_Start->Buchwald_Step1 Buchwald_Step2 Fischer Cyclization (Acid Catalyst) Buchwald_Step1->Buchwald_Step2 Buchwald_Product Indole Product Buchwald_Step2->Buchwald_Product

Conclusion

The classical Fischer indole synthesis remains a valuable and straightforward method for the preparation of a wide range of indoles. Its simplicity and the ready availability of starting materials for many targets ensure its continued use. However, for the synthesis of highly functionalized indoles, particularly those bearing acid-sensitive groups, the Buchwald modification offers a significant advantage. The ability to form the key N-arylhydrazone intermediate under milder, palladium-catalyzed conditions dramatically expands the scope of the Fischer indole synthesis, making it a powerful tool for modern organic synthesis, particularly in the context of drug discovery and development where access to diverse and complex molecular architectures is paramount. The choice between these two powerful methods will ultimately depend on the specific synthetic challenge at hand, with the Buchwald modification providing a robust solution for substrates that are recalcitrant to the classical approach.

References

The Role of (2-Chlorophenyl)hydrazine in the Synthesis of Potent MmpL3 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel therapeutics targeting essential cellular pathways. The Mycobacterial Membrane Protein Large 3 (MmpL3) transporter, crucial for the export of mycolic acids, has been identified as a highly vulnerable target for new anti-tubercular agents. This guide provides a comparative analysis of the synthesis of MmpL3 inhibitors, focusing on the utility of (2-Chlorophenyl)hydrazine in preparing indole-based inhibitors and contrasting this approach with the synthesis of pyrazole-based alternatives.

Introduction to MmpL3 Inhibition

MmpL3 is an essential inner membrane transporter in Mycobacterium tuberculosis, responsible for flipping trehalose monomycolate (TMM), a precursor to mycolic acids, from the cytoplasm to the periplasm. Inhibition of MmpL3 disrupts the formation of the mycobacterial outer membrane, leading to cell death. Several classes of small molecules have been identified as MmpL3 inhibitors, with indole-2-carboxamides and pyrazole-amides being among the most potent. The synthesis of these inhibitors often involves the use of hydrazine derivatives as key building blocks.

Synthesis of Chloro-Indole MmpL3 Inhibitors using Substituted Phenylhydrazines

The Fischer indole synthesis is a classic and versatile method for creating the indole scaffold. This reaction utilizes a substituted phenylhydrazine and a ketone or aldehyde under acidic conditions. The use of this compound and other halo-substituted phenylhydrazines allows for the targeted synthesis of halogenated indole-2-carboxamides, a class of potent MmpL3 inhibitors. The presence of a chlorine atom on the indole ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

A notable example is the synthesis of N-(1-(Adamantan-1-yl)ethyl)-4,6-dichloro-1H-indole-2-carboxamide, a highly active MmpL3 inhibitor.[1] The synthetic pathway for this class of compounds generally involves the initial Fischer indole synthesis to create the substituted indole core, followed by amide coupling.

Experimental Protocol: Synthesis of a Dichloro-Indole-2-Carboxamide MmpL3 Inhibitor

This protocol is representative of the synthesis of N-substituted-4,6-dichloro-1H-indole-2-carboxamides.

  • Step 1: Fischer Indole Synthesis of Ethyl 4,6-dichloro-1H-indole-2-carboxylate.

    • A mixture of (2,4-dichlorophenyl)hydrazine and ethyl pyruvate in a suitable solvent (e.g., ethanol) is treated with an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).

    • The reaction mixture is heated to reflux for several hours.

    • Upon cooling, the product crystallizes and is collected by filtration.

  • Step 2: Saponification to 4,6-dichloro-1H-indole-2-carboxylic acid.

    • The ethyl ester from Step 1 is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide.

    • The mixture is heated to reflux until the ester is completely hydrolyzed.

    • The solution is then cooled and acidified to precipitate the carboxylic acid, which is collected by filtration.

  • Step 3: Amide Coupling to yield N-(1-(Adamantan-1-yl)ethyl)-4,6-dichloro-1H-indole-2-carboxamide.

    • 4,6-dichloro-1H-indole-2-carboxylic acid is dissolved in a suitable solvent (e.g., dichloromethane).

    • A coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA) are added.

    • The desired amine (e.g., 1-(Adamantan-1-yl)ethan-1-amine) is then added, and the reaction is stirred at room temperature overnight.

    • The product is isolated and purified by column chromatography.

Synthesis_of_Chloro_Indole_MmpL3_Inhibitor cluster_step1 Step 1: Fischer Indole Synthesis cluster_step2 Step 2: Saponification cluster_step3 Step 3: Amide Coupling 2,4-Dichlorophenylhydrazine 2,4-Dichlorophenylhydrazine Ethyl_4,6-dichloro-1H-indole-2-carboxylate Ethyl_4,6-dichloro-1H-indole-2-carboxylate 2,4-Dichlorophenylhydrazine->Ethyl_4,6-dichloro-1H-indole-2-carboxylate H+ Ethyl_pyruvate Ethyl_pyruvate Ethyl_pyruvate->Ethyl_4,6-dichloro-1H-indole-2-carboxylate Reflux Ethyl_4,6-dichloro-1H-indole-2-carboxylate_2 Ethyl 4,6-dichloro-1H-indole-2-carboxylate 4,6-dichloro-1H-indole-2-carboxylic_acid 4,6-dichloro-1H-indole-2-carboxylic acid Ethyl_4,6-dichloro-1H-indole-2-carboxylate_2->4,6-dichloro-1H-indole-2-carboxylic_acid 1. NaOH, EtOH/H2O 2. H+ 4,6-dichloro-1H-indole-2-carboxylic_acid_2 4,6-dichloro-1H-indole-2-carboxylic acid Final_Product N-R-4,6-dichloro-1H-indole-2-carboxamide 4,6-dichloro-1H-indole-2-carboxylic_acid_2->Final_Product Coupling Agent, Base Amine R-NH2 (e.g., Adamantyl-ethylamine) Amine->Final_Product

Caption: Synthetic workflow for a chloro-indole MmpL3 inhibitor.

Alternative Synthesis: Pyrazole-Amide MmpL3 Inhibitors

An alternative and equally potent class of MmpL3 inhibitors is based on a pyrazole-amide scaffold. The synthesis of these compounds typically utilizes the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a β-ketoester. This approach offers a different synthetic strategy and results in a distinct chemical scaffold for MmpL3 inhibition.

Experimental Protocol: Synthesis of a Pyrazole-Amide MmpL3 Inhibitor

This protocol is representative of the synthesis of pyrazole-amide MmpL3 inhibitors.[2]

  • Step 1: Knorr Pyrazole Synthesis of Ethyl 5-substituted-1H-pyrazole-3-carboxylate.

    • Hydrazine hydrate is added to a solution of a β-ketoester (e.g., ethyl benzoylacetate) in a suitable solvent like ethanol.

    • The reaction mixture is heated to reflux.

    • Upon completion, the solvent is removed, and the pyrazole product is isolated.

  • Step 2: Saponification to 5-substituted-1H-pyrazole-3-carboxylic acid.

    • The ethyl ester from Step 1 is hydrolyzed using an aqueous solution of sodium hydroxide in ethanol under reflux.

    • Acidification of the reaction mixture precipitates the carboxylic acid, which is then filtered and dried.

  • Step 3: Amide Coupling to yield N-Aryl-5-substituted-1H-pyrazole-3-carboxamide.

    • The pyrazole carboxylic acid is activated with a coupling agent (e.g., HATU) in the presence of a base (e.g., DIPEA) in a solvent like DMF.

    • The desired aniline is added, and the mixture is stirred at room temperature.

    • The final product is isolated by precipitation and purified by recrystallization or chromatography.

Synthesis_of_Pyrazole_Amide_MmpL3_Inhibitor cluster_step1 Step 1: Knorr Pyrazole Synthesis cluster_step2 Step 2: Saponification cluster_step3 Step 3: Amide Coupling Hydrazine_Hydrate Hydrazine_Hydrate Ethyl_pyrazole_carboxylate Ethyl 5-R1-pyrazole-3-carboxylate Hydrazine_Hydrate->Ethyl_pyrazole_carboxylate EtOH, Reflux Beta-ketoester Beta-ketoester Beta-ketoester->Ethyl_pyrazole_carboxylate Ethyl_pyrazole_carboxylate_2 Ethyl 5-R1-pyrazole-3-carboxylate Pyrazole_carboxylic_acid 5-R1-pyrazole-3-carboxylic acid Ethyl_pyrazole_carboxylate_2->Pyrazole_carboxylic_acid 1. NaOH, EtOH/H2O 2. H+ Pyrazole_carboxylic_acid_2 5-R1-pyrazole-3-carboxylic acid Final_Pyrazole_Product N-Ar-5-R1-pyrazole-3-carboxamide Pyrazole_carboxylic_acid_2->Final_Pyrazole_Product Coupling Agent, Base Aniline Ar-NH2 Aniline->Final_Pyrazole_Product

References

Safety Operating Guide

Navigating the Safe Disposal of (2-Chlorophenyl)hydrazine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals handling (2-Chlorophenyl)hydrazine and its salts must adhere to stringent safety and disposal procedures due to its hazardous nature. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this chemical waste. The primary recommended method of disposal is incineration by a licensed hazardous waste facility.

This compound is classified as a hazardous substance. All personnel handling this compound should be thoroughly familiar with its Safety Data Sheet (SDS) and adhere to all prescribed safety precautions.

Essential Safety and Handling Information

Before initiating any disposal procedure, it is crucial to be aware of the hazards associated with this compound. This compound is harmful if swallowed, toxic in contact with skin, and may cause an allergic skin reaction. It is also suspected of causing genetic defects and may cause cancer. Therefore, strict adherence to safety protocols is paramount.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound waste. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber) are essential.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Respiratory Protection: A NIOSH-approved respirator with appropriate cartridges should be used if there is a risk of inhalation.

  • Protective Clothing: A lab coat or chemical-resistant apron to prevent skin contact.

Incompatible Materials: this compound is incompatible with strong oxidizing agents. Avoid mixing this waste with other chemical waste streams unless compatibility has been verified to prevent potentially violent reactions.

Quantitative Data and Hazard Classification

ParameterValueCitation
GHS Hazard Statements H302, H311, H317, H341, H350, H372
Signal Word Danger[1]
Appearance Off-white to pale yellow solid[2]
Storage Temperature Room temperature, in a cool, dry, well-ventilated, and dark place.[3]
Incompatibilities Strong oxidizing agents
Primary Disposal Route Incineration by a licensed hazardous waste disposal facility.[4][5]

Step-by-Step Disposal Protocol

The recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal service. Chemical treatment methods, while applicable to some hydrazines, are not recommended for substituted hydrazines like this compound due to the potential for generating hazardous byproducts.

Experimental Protocol: Waste Collection and Preparation for Incineration

  • Waste Segregation:

    • Collect all this compound waste, including contaminated materials like gloves, filter paper, and empty containers, in a dedicated and clearly labeled hazardous waste container.

    • Do not mix with other waste streams, especially strong oxidizing agents.[6]

  • Containerization:

    • Use a robust, leak-proof container that is compatible with this compound.

    • For solid waste, a clearly labeled, dedicated hazardous waste container is required.

    • For solutions, use a labeled, leak-proof container. Do not overfill.

  • Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other required institutional or regulatory information.

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA).

    • The storage area should be cool, dry, and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Provide a complete and accurate description of the waste to the EHS personnel.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe segregate Segregate Waste (Avoid Oxidizing Agents) ppe->segregate containerize Place in Labeled, Leak-Proof Hazardous Waste Container segregate->containerize storage Store in Designated Satellite Accumulation Area (SAA) containerize->storage contact_ehs Contact Environmental Health & Safety (EHS) for Pickup and Disposal storage->contact_ehs incineration Disposal via Licensed Hazardous Waste Incineration Facility contact_ehs->incineration end End: Safe and Compliant Disposal incineration->end

References

Personal protective equipment for handling (2-Chlorophenyl)hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for handling (2-Chlorophenyl)hydrazine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personal safety and regulatory compliance.

This compound and its hydrochloride salt are hazardous substances that are harmful if swallowed, inhaled, or in contact with skin.[1][2] They may cause skin sensitization and are considered to have limited evidence of a carcinogenic effect.[1][3] This material is also very toxic to aquatic organisms.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Chemical Safety GogglesANSI Z87.1 or European Standard EN166[2][4]Protects eyes from dust and splashes.
Face Shield-To be worn in addition to goggles when there is a splash hazard.[5][6]
Skin and Body Protection Chemical-Resistant GlovesNeoprene, nitrile, or butyl rubber[4][6][7]Prevents skin contact and absorption.
Lab CoatChemical-resistant and flame-retardant[5][6]Protects against spills and contamination.
Chemical-Resistant Apron-Recommended for tasks with a higher risk of contamination.[5]
Full-Length Pants & Closed-Toe Shoes-Ensures no skin is exposed.[5][6]
Respiratory Protection Dust Mask or RespiratorNIOSH-approved (e.g., N95) or European Standard EN 149[8]Required when handling the solid form to prevent inhalation of dust.[1]

Operational Plan: Step-by-Step Handling Procedure

All handling of this compound, especially in its powdered form, should occur within a properly functioning chemical fume hood to minimize inhalation exposure.[9]

1. Preparation and Weighing:

  • Before handling, ensure an eyewash station and safety shower are accessible.[2][6]

  • Don appropriate PPE as detailed in the table above.

  • Cover the work surface with disposable absorbent bench paper to contain any spills.[5]

  • When weighing the solid, use a ventilated balance enclosure or perform the task within a chemical fume hood to control dust.[5]

2. Dissolving and Transferring:

  • To minimize dust generation when creating a solution, slowly add the solvent to the solid chemical.[5]

  • Use a pipette or funnel for transferring solutions to prevent spills.[5]

  • Keep all containers tightly sealed when not in use.[2]

3. Post-Handling and Decontamination:

  • After handling, decontaminate all equipment and surfaces with an appropriate solvent followed by a cleaning solution.[5]

  • Remove PPE carefully to avoid cross-contamination, starting with gloves, then the lab coat (turned inside out), and finally eye protection.[5]

  • Wash hands and arms thoroughly with soap and water immediately after work is completed.[5][9]

Disposal Plan: Waste Management

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance. All waste must be handled in accordance with local, state, and federal regulations.[1]

1. Waste Segregation:

  • Solid Waste: Collect all contaminated solid materials, including gloves, weigh boats, and paper towels, in a dedicated and clearly labeled hazardous waste container for halogenated organic waste.[5]

  • Liquid Waste: Collect unused solutions and rinsates in a separate, sealed, and clearly labeled hazardous waste container designated for halogenated organic liquids. Do not mix with other waste streams.

2. Container Management:

  • Waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[10]

  • Keep waste containers tightly sealed and store them in a designated, secure satellite accumulation area away from incompatible materials like oxidizing agents.[8][10]

3. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[10]

  • Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow

The following diagram outlines the standard operational procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Prepare Fume Hood Work Area prep1->prep2 handle1 Weigh Solid Chemical prep2->handle1 Begin work in hood handle2 Prepare Solution handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Segregate & Store Hazardous Waste handle3->clean1 Post-experiment clean2 Decontaminate Work Area & Equipment clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for handling this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.